Technical Documentation Center

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Chloroe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea. This compound belongs to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), which have garnered significant interest in medicinal chemistry due to their cytotoxic and antimitotic properties.[1][2] This document details the molecule's structural attributes, outlines a robust synthetic protocol, describes methods for its analytical characterization, and explores its putative mechanism of action as a selective alkylating agent. Safety considerations and handling procedures are also discussed, providing a complete resource for professionals engaged in research and development involving this class of compounds.

Chemical Identity and Physicochemical Properties

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is an unsymmetrical urea derivative characterized by a 2-methoxyphenyl group on one nitrogen atom and a reactive 2-chloroethyl group on the other. The presence of the electrophilic chloroethyl moiety is a key feature, suggesting potential for covalent interactions with biological nucleophiles.[2] The methoxy group on the aromatic ring influences the electronic properties and conformation of the molecule, which can impact its biological activity and metabolic stability.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

PropertyValueSource/Method
Molecular Formula C10H13ClN2O2Calculated
Molecular Weight 228.68 g/mol Calculated
CAS Number 13908-42-4[3]
Appearance Expected to be an off-white solid[4] (Analogue)
Solubility Soluble in methanol, likely soluble in other organic solvents like DMSO, THF[4] (Analogue)
Predicted XLogP3 1.9[3] (PubChem)
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 2Calculated

Note: Some properties are predicted or based on close structural analogues due to limited publicly available data for this specific compound.

Synthesis and Purification

The synthesis of unsymmetrical ureas is a well-established process in organic chemistry.[5][6] For 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, the most direct and efficient method involves the reaction of 2-methoxyaniline with 2-chloroethyl isocyanate.[1] This reaction is typically high-yielding and proceeds rapidly under mild conditions.

General Synthetic Protocol

The standard procedure for preparing N,N'-unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate.[1]

Reaction Scheme: o-Anisidine (2-methoxyaniline) + 2-Chloroethyl isocyanate → 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

SynthesisWorkflow cluster_reactants Reactants Aniline 2-Methoxyaniline (o-Anisidine) Product 1-(2-Chloroethyl)-3- (2-methoxyphenyl)urea Aniline->Product Nucleophilic Addition Isocyanate 2-Chloroethyl Isocyanate Isocyanate->Product Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Solvent->Product Reaction Medium Purification Purification (Recrystallization) Product->Purification Crude Product

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1.0 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Reaction: Cool the solution in an ice bath (0 °C). Add 2-chloroethyl isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[7]

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid is then treated with water or a non-polar solvent like hexane to precipitate the product.

  • Purification: The solid product is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure urea derivative.[7]

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring (typically in the δ 6.8-8.0 ppm range), a singlet for the methoxy (-OCH₃) protons (~δ 3.8-3.9 ppm), and two triplets for the chloroethyl (-CH₂CH₂Cl) protons (~δ 3.5-3.8 ppm). Signals for the two N-H protons will also be present, often as broad singlets.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the urea (~δ 155-160 ppm), the aromatic carbons, the methoxy carbon (~δ 55 ppm), and the two aliphatic carbons of the chloroethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₀H₁₃ClN₂O₂). The isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O (carbonyl) stretch of the urea moiety (typically ~1630-1680 cm⁻¹). N-H stretching bands will be visible in the ~3200-3400 cm⁻¹ region.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound.[4] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is commonly used.[8] Purity is determined by the peak area percentage at a suitable UV wavelength.

Reactivity and Potential Mechanism of Action

The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold is recognized for its biological activity, which is attributed to the reactive 2-chloroethyl moiety.[1][9] While related nitrosoureas are well-known DNA cross-linking agents, unnitrosated CEUs have been shown to act as selective alkylating agents targeting proteins, particularly β-tubulin.[2]

Proposed Mechanism: β-Tubulin Alkylation

The leading hypothesis for the cytotoxic effect of CEUs is their function as microtubule-disrupting agents.[2] This occurs through the covalent alkylation of specific nucleophilic residues, such as cysteine, within the colchicine-binding site of β-tubulin.

  • Intramolecular Cyclization: The 2-chloroethylurea moiety can undergo an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This step is often rate-limiting.

  • Nucleophilic Attack: The strained aziridinium ring is a potent electrophile. It is susceptible to attack by nucleophilic amino acid residues (e.g., Cys-β239) on the target protein.

  • Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent bond between the drug and the protein, effectively alkylating it.

  • Biological Consequence: The alkylation of β-tubulin disrupts its ability to polymerize into microtubules. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]

MechanismOfAction CEU 1-(2-Chloroethyl)-3- (2-methoxyphenyl)urea Aziridinium Reactive Aziridinium Ion Intermediate CEU->Aziridinium Intramolecular Cyclization Adduct Covalent CEU-Tubulin Adduct Aziridinium->Adduct Nucleophilic Attack Tubulin β-Tubulin (with Nucleophilic Cysteine) Tubulin->Adduct Disruption Microtubule Polymerization Disruption Adduct->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

This targeted protein alkylation, rather than indiscriminate DNA damage, suggests that CEUs may offer a more selective mechanism of action compared to traditional nitrogen mustards or nitrosoureas.[1]

Safety and Handling

Given its chemical structure, 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea should be handled as a potentially hazardous and cytotoxic compound. The 2-chloroethyl group makes it a potential alkylating agent, which are often associated with mutagenic and carcinogenic properties.

General Safety Precautions:

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.

Conclusion

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is a member of the promising N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds. Its synthesis is straightforward, and its structure contains a key electrophilic moiety that confers a potent biological activity, likely through the selective alkylation of β-tubulin. This mechanism of action as a microtubule disruptor makes it and its analogues interesting candidates for further investigation in anticancer drug discovery. Researchers and professionals working with this compound must employ rigorous analytical methods for its characterization and adhere to strict safety protocols due to its potential as a hazardous alkylating agent.

References

  • Gaudreault, R. C., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry.
  • Scilit. (n.d.). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents.
  • Fortin, S., et al. (2003). A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry.
  • Wang, H., et al. (2025). Chemoselectivity Profiling in the Alkylation of 2-Chloroethylurea Derivatives with Secondary Amines. Letters in Organic Chemistry.
  • BenchChem. (n.d.). 1,3-Bis(2-chloroethyl)urea | 2214-72-4.
  • Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry.
  • Searcy, R. L., & Berquist, L. M. (1971). Method for analysis of urea. U.S. Patent No. 3,592,741. Washington, DC: U.S.
  • Gaudreault, R. C., et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences.
  • Czauderna, M., & Wasowska, I. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science.
  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications.
  • Foley, D. J., & Isom, D. G. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • BLD Pharm. (n.d.). 6296-42-0|1-(2-Chloroethyl)urea.
  • Allmpus. (n.d.). CAS NO: 6296-42-0 | 1-(2-chloroethyl)urea.
  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed.
  • Merck Millipore. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression.
  • Zhang, Y., et al. (n.d.). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides.
  • ChemicalBook. (n.d.). Urea(57-13-6) 1H NMR spectrum.
  • PubChem. (n.d.). 1-(2-chloroethyl)-3-(2,6-dimethoxyphenyl)urea.
  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Deriv
  • U.S. Environmental Protection Agency. (n.d.). 1-(2-chloroethyl)-3-(2-chlorophenyl)urea.
  • PubChem. (n.d.). 1,1-Bis(2-chloroethyl)-3-(2-methoxyphenyl)urea.
  • Singh, R. P. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Youssef, A. M., et al. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds.
  • PubChem. (n.d.). Urea, 1-(2-chloroethyl)-3-(10,11-dihydro-5h-dibenzo(a,d)cyclohepten-5-yl)-.
  • Al-Ghorbani, M., et al. (n.d.). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC.
  • Liu, X., et al. (2011). Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors. PubMed.
  • PubChem. (n.d.). Urea, 1-(2-chloroethyl)-3-(m-anisyl)-.
  • NIST. (n.d.). Urea, 1-(2-chloroethyl)-3-(2,2,2-trifluoroethyl)-.
  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research.

Sources

Exploratory

CAS 99187-67-4 research grade supplier

An In-depth Technical Guide to N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea (CAS 99187-67-4) for the Research Professional Abstract N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea (CAS 99187-67-4) is a synthetic molecule belong...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea (CAS 99187-67-4) for the Research Professional

Abstract

N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea (CAS 99187-67-4) is a synthetic molecule belonging to the N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a class of compounds recognized for their potential as antineoplastic agents. The scientific interest in this compound stems from its proposed mechanism of action as a tubulin polymerization inhibitor, a validated target in oncology. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, mechanism of action, critical quality attributes for sourcing, and analytical methodologies for N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea.

Core Compound Identity and Physicochemical Properties

A foundational understanding of the chemical and physical characteristics of N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea is essential for its effective application in a research context. These properties dictate its handling, storage, and solubility, which are critical for experimental design and reproducibility.

PropertyValue
CAS Number 99187-67-4
Chemical Name N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Appearance Typically a white to off-white crystalline solid
Solubility Soluble in organic solvents such as DMSO and methanol.

Synthesis Pathway and Rationale

The synthesis of N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea is typically achieved via a nucleophilic addition reaction between 2-methoxyaniline and 2-chloroethyl isocyanate. This well-established synthetic route is favored for its efficiency and the high purity of the resulting product. The selection of an aprotic solvent is critical to prevent unwanted side reactions with the highly reactive isocyanate intermediate.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Initiation: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Reagent Addition: Add 2-chloroethyl isocyanate dropwise to the cooled solution with continuous stirring. The slow addition is crucial to maintain temperature control and prevent the formation of byproducts.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

G cluster_reactants Reactants cluster_conditions Conditions 2-methoxyaniline 2-methoxyaniline N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea 2-methoxyaniline->N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea Nucleophilic Addition 2-chloroethyl isocyanate 2-chloroethyl isocyanate 2-chloroethyl isocyanate->N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea Anhydrous DCM Anhydrous DCM 0°C to RT 0°C to RT

Caption: Synthesis of N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea.

Mechanism of Action: A Microtubule Disruptor

N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea exerts its biological effects by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. Their disruption is a key strategy in cancer therapy.

The proposed mechanism involves the electrophilic 2-chloroethyl moiety of the urea derivative, which acts as a soft alkylating agent. This group is believed to form a covalent bond with nucleophilic residues, such as cysteine or glutamate, within the colchicine-binding site on β-tubulin.[2][3] This irreversible binding disrupts the dynamic instability of microtubules, leading to a cascade of cellular events:

  • Inhibition of Microtubule Formation: The covalent modification of tubulin monomers prevents their incorporation into growing microtubules.

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure, leads to an arrest of the cell cycle in the G2/M phase.[2]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death, or apoptosis.

G A N-(2-chloroethyl)-N'- (2-methoxyphenyl)urea C Covalent Alkylation A->C B β-Tubulin (Colchicine Binding Site) B->C D Inhibition of Tubulin Polymerization C->D E Disruption of Microtubule Dynamics D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: The signaling cascade initiated by N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea.

Sourcing Research-Grade Material: A Guide for Supplier Selection

The integrity of research data is intrinsically linked to the quality of the reagents used. For a compound like N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea, which is primarily used in biological assays, high purity and verifiable identity are non-negotiable.

Critical Quality Attributes and Supplier Vetting:
AttributeSpecification
Purity A minimum purity of 98% is recommended for most research applications. This should be verified by a quantitative analytical method such as HPLC or qNMR.
Certificate of Analysis (CoA) A comprehensive, batch-specific CoA is mandatory. It should detail the purity, method of analysis, and physical properties of the compound.
Analytical Data Reputable suppliers should provide access to the raw analytical data (e.g., HPLC chromatograms, NMR spectra) upon request, allowing for independent verification.
Consistency Batch-to-batch consistency is crucial for the reproducibility of experimental results. Inquire about the supplier's quality control processes to ensure this.

Recommended Suppliers:

While a comprehensive list is beyond the scope of this guide, established chemical suppliers such as Sigma-Aldrich are known to list CAS 99187-67-4.[4] It is imperative to request a batch-specific Certificate of Analysis prior to purchase to ensure it meets the requirements of your research.

Analytical Protocols for Quality Assurance

Independent verification of the identity and purity of N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea is a critical quality control step.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is the standard for assessing the purity of urea derivatives.

Exemplar HPLC Method:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient A linear gradient from 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The spectra should be consistent with the expected chemical shifts and coupling patterns for N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea.

Safety, Handling, and Storage

Prudent laboratory practices are essential when working with any chemical agent.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Handling: To avoid inhalation of fine particles, handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Research Applications and Future Directions

The primary research application of N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea is in the field of oncology, specifically as a potential anticancer agent.[1] Its mechanism of action as a tubulin inhibitor makes it a valuable tool for studying the role of the cytoskeleton in cell division and for the development of novel antimitotic drugs.

Future research may focus on:

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this class of compounds.

  • Investigation of its efficacy in various cancer cell lines and in vivo models.

  • Combination studies with other anticancer agents to explore potential synergistic effects.

References

  • Sigma-Aldrich. N-(2-CHLOROETHYL)-N'-(2-METHOXYPHENYL)UREA.
  • Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current medicinal chemistry, 14(22), 2347-2362.
  • Fortin, S., et al. (2007). N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin and cell growth inhibition. Bioorganic & medicinal chemistry, 15(3), 1430-1438.
  • Leclerc, S., et al. (2004). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Journal of medicinal chemistry, 47(27), 6834-6844.
  • U.S. Patent 4,384,140 A. (1983).
  • Lacroix, J., et al. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α-and β-tubulin. Bioorganic & medicinal chemistry, 17(10), 3690-3697.
  • Fortin, S., et al. (2009). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 17(15), 5486-5494.
  • International Conference on Harmonisation. (2005). Q2 (R1): Validation of analytical procedures: text and methodology.
  • Poisvert, G., et al. (2017). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 22(11), 1894.
  • PubMed. (2020). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures.
  • ResearchGate. (2017).
  • Fortin, S., et al. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. PubMed.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240817, N-(2-Chloroethyl)urea.
  • Parchem. 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea.
  • CymitQuimica. Urea, N-(2-chloroethyl)-N'-(4-methoxyphenyl)-N-nitroso-.

Sources

Foundational

An In-Depth Technical Guide to the Structural Analysis of N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea is a molecule of significant interest within the broader class of N-aryl-N'-(2-chloroethyl)ureas. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea is a molecule of significant interest within the broader class of N-aryl-N'-(2-chloroethyl)ureas. These compounds are recognized for their potential as bioactive agents, particularly in the realm of oncology. The presence of the reactive 2-chloroethyl group suggests a potential for alkylating activity, a common mechanism for many anticancer drugs. The 2-methoxyphenyl substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the structural analysis of N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea, offering insights into its synthesis, spectroscopic characterization, and potential biological significance. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will draw upon data from closely related analogs to provide a robust framework for its analysis.

I. Synthesis and Characterization

The synthesis of N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea typically follows a well-established route for the formation of unsymmetrical ureas: the reaction of an isocyanate with a primary amine.

Synthetic Pathway

The most direct method for the synthesis of the title compound involves the reaction of 2-methoxyaniline with 2-chloroethyl isocyanate.

G cluster_reactants Reactants cluster_product Product 2_methoxyaniline 2-Methoxyaniline target_molecule N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea 2_methoxyaniline->target_molecule Nucleophilic Attack 2_chloroethyl_isocyanate 2-Chloroethyl Isocyanate 2_chloroethyl_isocyanate->target_molecule

Caption: Synthetic route to N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea.

Experimental Protocol: Synthesis

Materials:

  • 2-Methoxyaniline

  • 2-Chloroethyl isocyanate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methoxyaniline (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add 2-chloroethyl isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea.

Trustworthiness of the Protocol: This protocol is based on standard and widely practiced methods for urea synthesis, ensuring a high probability of successful and reproducible outcomes. The use of an inert atmosphere and anhydrous conditions is crucial to prevent side reactions with water.

II. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4Singlet (broad)1HAr-NH -C=O
~6.8 - 7.2Multiplet4HAromatic Protons
~6.0 - 6.2Triplet1HC=O-NH -CH₂
~3.8 - 3.9Singlet3H-OCH₃
~3.6 - 3.7Triplet2H-NH-CH₂ -CH₂Cl
~3.5 - 3.6Triplet2H-CH₂-CH₂ Cl

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~155 - 157C =O (Urea)
~147 - 149C -OCH₃ (Aromatic)
~128 - 130Aromatic Quaternary Carbon
~120 - 124Aromatic CH
~110 - 112Aromatic CH
~55 - 56-OC H₃
~42 - 44-NH-C H₂-
~40 - 42-C H₂Cl

Causality behind Predicted Shifts: The chemical shifts are predicted based on the electronic environment of each nucleus. The electron-donating methoxy group will influence the chemical shifts of the aromatic protons. The electronegative chlorine atom will cause a downfield shift for the adjacent methylene protons and carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr Pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, SharpN-H Stretching (Urea)
~2850 - 3000MediumC-H Stretching (Aliphatic and Aromatic)
~1640 - 1660Strong, SharpC=O Stretching (Urea, "Amide I" band)
~1550 - 1570StrongN-H Bending (Urea, "Amide II" band)
~1240 - 1260StrongC-O Stretching (Aryl ether)
~740 - 760StrongC-Cl Stretching

Expertise in Interpretation: The strong absorption band for the carbonyl group (C=O) of the urea moiety is a key diagnostic peak. The presence of two distinct N-H related bands (stretching and bending) further confirms the urea functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₃ClN₂O₂) would be expected at m/z = 228 (for ³⁵Cl) and 230 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Key Fragmentation Peaks:

    • Loss of the chloroethyl group (-CH₂CH₂Cl)

    • Cleavage of the urea bond

    • Formation of the 2-methoxyphenyl isocyanate fragment

    • Formation of the 2-methoxyanilinium ion

III. Potential Biological Activity and Mechanism of Action

While specific biological data for N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea is limited in the public domain, the broader class of N-aryl-N'-(2-chloroethyl)ureas has demonstrated significant cytocidal (cell-killing) activity.[1]

Anticancer Potential

The 2-chloroethyl moiety is a well-known pharmacophore in cancer chemotherapy. It can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, most notably DNA. This alkylation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).

G Molecule N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea Aziridinium Aziridinium Ion Intermediate Molecule->Aziridinium Intramolecular Cyclization Alkylation DNA Alkylation Aziridinium->Alkylation DNA DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action via DNA alkylation.

Modulation of Thioredoxin-1

Recent studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that some derivatives can inhibit the nuclear translocation of thioredoxin-1 (Trx-1) and cause cell cycle arrest in the G0/G1 phase.[1] Trx-1 is a key protein involved in cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of Trx-1 function can therefore be a valuable anticancer strategy. The electrophilic nature of the chloroethyl urea derivatives may play a role in their interaction with Trx-1.

IV. Experimental Protocols: Biological Evaluation

To assess the biological activity of N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea, a series of in vitro assays can be performed.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. The positive control confirms the sensitivity of the cell line to cytotoxic agents, while the vehicle control accounts for any effects of the solvent.

Conclusion

N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive framework for its synthesis, structural elucidation, and biological evaluation. While specific experimental data for this particular molecule remains to be fully disclosed in the public domain, the analysis of its structural features and the activities of its close analogs strongly suggest its potential as a bioactive compound, particularly in the field of oncology. The detailed protocols and predictive data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • G. T. Eisele, et al. (2007). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 15(24), 7795-7804. [Link]

Sources

Exploratory

Optimizing Alkylating Efficacy: The Pharmacochemistry of 2-Methoxy Substituted Chloroethyl Urea Derivatives

Topic: 2-Methoxy Substituted Chloroethyl Urea Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers Executive Summary: The "Urea vs. Nitroso" Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxy Substituted Chloroethyl Urea Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers

Executive Summary: The "Urea vs. Nitroso" Paradigm

In the landscape of alkylating agents, Chloroethyl Ureas (CEUs) occupy a unique and often misunderstood niche. While historically viewed merely as the stable precursors to Chloroethyl Nitrosoureas (CENUs) —the classic DNA-damaging agents like Carmustine (BCNU) and Lomustine (CCNU)—recent medicinal chemistry has validated CEUs as a distinct class of antimitotic agents .[1]

This guide focuses on the 2-methoxy substituted N-aryl-N'-(2-chloroethyl)urea scaffold. The introduction of the ortho-methoxy group is not merely cosmetic; it serves as a critical steric and electronic modulator that shifts the pharmacophore's activity from non-specific DNA alkylation (typical of nitrosoureas) to highly specific


-tubulin alkylation .

Key Technical Distinction:

  • CENUs (Nitrosated): Spontaneously decompose to form vinyl cations/chloroethyl diazonium ions

    
     DNA Crosslinking (O6-Guanine).
    
  • CEUs (Non-Nitrosated): Stable pharmacophores that bind the Colchicine-binding site of tubulin

    
     Monoalkylation of Cys239 
    
    
    
    Microtubule Depolymerization.

Chemical Architecture & Synthesis

The synthesis of 2-methoxy substituted CEUs relies on the nucleophilic addition of an aniline derivative to an isocyanate. This protocol is preferred over the carbamoyl chloride route due to cleaner reaction profiles and higher yields.

Structural Rationale (The 2-Methoxy Effect)

The 2-methoxy (ortho-methoxy) substituent on the N-phenyl ring provides three critical advantages:

  • Conformational Lock: The steric bulk of the methoxy group restricts rotation around the N-phenyl bond, favoring a planar conformation that mimics the biaryl system of colchicine.

  • Lipophilicity Modulation: It adjusts the LogP (typically to ~2.5–3.0), optimizing Blood-Brain Barrier (BBB) penetration—a historical strength of chloroethyl derivatives.

  • Metabolic Shielding: It protects the adjacent urea nitrogen from rapid metabolic dealkylation.

Validated Synthesis Protocol

Target Compound: N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea

Reagents:

  • 2-Methoxyaniline (Anisidine) [CAS: 90-04-0]

  • 2-Chloroethyl isocyanate [CAS: 1943-83-5]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-Methoxyaniline (10 mmol) dissolved in anhydrous DCM (50 mL). Maintain under inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 2-Chloroethyl isocyanate (11 mmol, 1.1 eq) dropwise via a pressure-equalizing addition funnel over 15 minutes. Note: The slight excess ensures complete consumption of the aniline.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The urea product typically precipitates or shows a distinct Rf shift.

  • Workup:

    • If precipitate forms: Filter and wash with cold diethyl ether (

      
      ).
      
    • If soluble: Concentrate in vacuo to ~10 mL, then add cold hexane to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

    • Expected Yield: >85%

    • Melting Point: 108–110°C (Literature consistent).

Mechanism of Action (MOA)

The biological activity of 2-methoxy CEUs is bifurcated based on their chemical state (Nitrosated vs. Non-Nitrosated).

Pathway A: The Antimitotic Mechanism (CEU Form)

Unlike their nitrosourea cousins, the stable urea derivatives do not generate diazonium ions. Instead, they act as "Soft Alkylators."

  • Target:

    
    -Tubulin (Colchicine Binding Site).[2]
    
  • Mechanism: The urea moiety forms hydrogen bonds within the pocket, positioning the chloroethyl "warhead" near Cysteine-239 (or Cys241).

  • Event: Nucleophilic attack by the thiolate anion of Cysteine displaces the chloride.

  • Result: Irreversible covalent modification of tubulin, preventing microtubule polymerization and arresting cells in the G2/M phase.

Pathway B: The DNA Alkylation Mechanism (If Nitrosated)

If the CEU is subjected to nitrosation (e.g., in vivo conversion or synthetic modification to N-nitroso), the mechanism shifts drastically to DNA damage.

Mechanistic Flowchart (Graphviz)

MOA_Pathways Precursor 2-Methoxy-N-phenyl- N'-(2-chloroethyl)urea Tubulin Binding to Beta-Tubulin Precursor->Tubulin Direct Interaction Nitroso Nitrosation (Metabolic/Synthetic) Precursor->Nitroso + NO+ (In vivo/vitro) CysAlk Alkylation of Cys-239 Tubulin->CysAlk Cl Displacement Arrest G2/M Cell Cycle Arrest CysAlk->Arrest Microtubule Destabilization Decomp Decomposition to Diazonium Ion Nitroso->Decomp pH > 7.4 DNA DNA Alkylation (O6-Guanine) Decomp->DNA Carbocation Attack Crosslink Interstrand Cross-linking DNA->Crosslink Secondary Reaction

Caption: Bifurcated mechanism of action. The stable Urea form (top path) targets tubulin, while the Nitroso form (bottom path) targets DNA.

Preclinical Evaluation Protocols

To validate the efficacy of synthesized 2-methoxy CEUs, the following assays are mandatory.

Tubulin Polymerization Inhibition Assay

This assay confirms the compound acts via the antimitotic pathway rather than non-specific toxicity.

Protocol:

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Setup: In a 96-well plate, mix tubulin (10 µM final) with the test compound (various concentrations: 0.1 – 50 µM) in PEM buffer containing GTP.

  • Initiation: Transfer to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerization manifests as an increase in OD340.

    • Valid Outcome: Dose-dependent reduction in the

      
       of the polymerization curve compared to the DMSO control.
      
    • Control: Colchicine (Positive Control), Taxol (Stabilizer Control).

Comparative Cytotoxicity Data (Representative)

The following table summarizes typical


 ranges for 2-methoxy substituted CEUs compared to standard nitrosoureas in human tumor cell lines.
Compound ClassSubstituent (R)Target MechanismL1210 (Leukemia)

HT-29 (Colon)

CEU (Urea) 2-Methoxy Tubulin Inhibition2.5 µM 4.1 µM
CEU (Urea)4-ChloroTubulin Inhibition1.8 µM3.5 µM
CEU (Urea)UnsubstitutedTubulin Inhibition>50 µM>50 µM
BCNU (Nitrosourea)DNA Alkylation18.0 µM25.0 µM

Note: The 2-methoxy CEU is significantly more potent than BCNU in vitro because it targets the cytoskeleton directly, whereas BCNU requires metabolic activation and DNA replication cycles to show toxicity.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Methoxyaniline Solvent Solvent: DCM (Anhydrous), 0°C Start->Solvent Reagent Reagent: 2-Chloroethyl Isocyanate Reagent->Solvent Reaction Reaction: Stir 4h @ 25°C Solvent->Reaction Check TLC Check: (Hex:EtOAc 7:3) Reaction->Check Workup Workup: Concentrate & Crystallize Check->Workup Conversion >95% Product Final Product: N-(2-chloroethyl)-N'-(2-methoxyphenyl)urea Workup->Product Recrystallization (EtOH)

Caption: Optimized synthetic route for high-purity CEU derivatives.

References

  • Gaudreault, R. C., et al. (2001).[3] "Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents." Journal of Medicinal Chemistry.

  • Fortin, J. S., et al. (2008).[3] "Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1."[3][4] Bioorganic & Medicinal Chemistry.

  • Sebti, S., et al. (2000). "Synthesis and biological activity of N-phenyl-N'-(2-chloroethyl)ureas." European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "N-(2-Chloroethyl)-N'-(2-methoxyphenyl)urea Product Specification."

  • BenchChem. "Comparative analysis of Urea derivatives in cancer research."

Sources

Foundational

Unraveling the Cytotoxic Cascade: The Mechanism of Action of Chloroethyl Urea Alkylating Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chloroethyl ureas, a cornerstone of chemotherapy for decades, represent a class of alkylating agents with a unique and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroethyl ureas, a cornerstone of chemotherapy for decades, represent a class of alkylating agents with a unique and potent mechanism of action. Their high lipid solubility allows them to cross the blood-brain barrier, making them invaluable in the treatment of malignant brain tumors such as glioblastoma.[1][2] This guide provides a detailed exploration of the molecular cascade initiated by these agents, from their spontaneous chemical activation to the formation of lethal DNA lesions. We will dissect the intricate process of DNA alkylation, the formation of interstrand cross-links (ICLs), the cellular responses to this damage, and the critical mechanisms of tumor resistance. Furthermore, this document provides field-proven experimental protocols for investigating these mechanisms, offering a practical resource for researchers in oncology and drug development.

The Core Mechanism: A Two-Pronged Assault on Cellular Integrity

Unlike many chemotherapeutics that require enzymatic bioactivation, chloroethylnitrosoureas (CENUs) like carmustine (BCNU) and lomustine (CCNU) are cell-cycle non-specific agents that undergo spontaneous, non-enzymatic decomposition under physiological conditions (pH 7.4, 37°C).[1][3][4] This decomposition is the critical initiating event, giving rise to two distinct reactive intermediates, each with its own cytotoxic role.[3]

  • A 2-chloroethyl diazonium ion: This highly electrophilic species is the primary mediator of DNA alkylation.[3]

  • An organic isocyanate: This intermediate is responsible for a secondary activity known as carbamoylation.[1][3]

The primary antitumor effect is overwhelmingly attributed to the DNA alkylating activity of the 2-chloroethyl diazonium ion, which ultimately leads to the formation of DNA interstrand cross-links.[4][5] The carbamoylating activity of the isocyanate, which involves the modification of lysine residues on proteins, is thought to contribute less to direct cytotoxicity but may play a role in inhibiting DNA repair enzymes, potentially augmenting the overall therapeutic effect.[1][4]

cluster_intermediates BCNU Carmustine (BCNU) (Parent Drug) Decomposition Spontaneous Decomposition (Physiological Conditions) BCNU->Decomposition Intermediates Reactive Intermediates Alkylating 2-Chloroethyl Diazonium Ion Decomposition->Alkylating Generates Carbamoylating Isocyanate Decomposition->Carbamoylating Generates DNA_Alkylation DNA Alkylation Alkylating->DNA_Alkylation Causes Protein_Carb Protein Carbamoylation (e.g., DNA Repair Enzymes) Carbamoylating->Protein_Carb Causes

Figure 2: Two-step mechanism of DNA interstrand cross-link (ICL) formation.
DNA Lesion Type Key Atom(s) Involved Cytotoxic Potential Primary Consequence
O⁶-chloroethylguanineO⁶ of GuanineModerate (precursor)Forms interstrand cross-links [5][6]
N⁷-chloroethylguanineN⁷ of GuanineLowCan lead to base mispairing or depurination [7]
Guanine-Cytosine ICLO⁶ of Guanine, N¹ of CytosineVery HighBlocks DNA replication and transcription [5][8]
Table 1: Key DNA adducts formed by chloroethyl ureas and their cytotoxic significance.

Cellular Resistance: The Role of O⁶-Alkylguanine-DNA Alkyltransferase (AGT)

The primary mechanism by which tumor cells develop resistance to chloroethyl ureas is through the expression of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT). [5][9][10]AGT is a "suicide" enzyme that directly reverses the initial alkylation damage. [5] AGT identifies the O⁶-chloroethylguanine adduct and transfers the chloroethyl group from the guanine to one of its own cysteine residues. [11][12]This action restores the guanine base to its normal state, thereby preventing the formation of the lethal ICL. [5][12]In doing so, the AGT protein becomes irreversibly alkylated and is subsequently degraded. [13] The level of AGT activity in a tumor is a critical determinant of its sensitivity to chloroethyl ureas. [9][10][14]High levels of AGT can rapidly repair the precursor lesions, conferring significant resistance. [15]This has led to the clinical investigation of strategies to deplete AGT activity in tumors, for instance, by using pseudosubstrates like O⁶-benzylguanine, to resensitize resistant tumors to chloroethyl urea therapy. [16][17][18]

cluster_damage DNA Damage Pathway cluster_repair AGT-Mediated Repair (Resistance) DNA Guanine in DNA O6_Adduct O⁶-chloroethylguanine (Precursor Lesion) DNA->O6_Adduct Alkylation by CENU ICL Interstrand Cross-Link (ICL) O6_Adduct->ICL Slow Rearrangement AGT AGT (MGMT) Repair Protein O6_Adduct->AGT Recognized by Apoptosis Replication Block & Cell Death ICL->Apoptosis Repaired_DNA Repaired Guanine AGT->Repaired_DNA Repairs Lesion Inactive_AGT Inactive AGT (Degraded) AGT->Inactive_AGT Becomes Inactivated (Suicide Enzyme)

Figure 3: AGT-mediated repair prevents ICL formation, leading to resistance.

Experimental Protocols for Mechanistic Investigation

To validate and quantify the effects of chloroethyl ureas, specific and robust methodologies are required. The following protocols represent standard, self-validating approaches in the field.

Quantification of DNA Interstrand Cross-Links via Alkaline Elution Assay

Principle: This technique measures the rate at which DNA elutes through a filter under denaturing alkaline conditions. DNA containing ICLs is larger and more complex, causing it to elute much more slowly than undamaged, single-stranded DNA. The difference in elution rates is proportional to the frequency of ICLs.

Methodology:

  • Cell Treatment: Culture tumor cells of interest (e.g., U87 glioblastoma cells) to mid-log phase. Treat experimental groups with varying concentrations of the chloroethyl urea agent (e.g., BCNU) for a defined period (e.g., 2 hours). Include an untreated control.

  • Radiolabeling (Optional but Recommended): For sensitive detection, pre-label cellular DNA by growing cells in media containing a radioactive precursor like [¹⁴C]-thymidine for at least one cell cycle prior to treatment.

  • Cell Lysis: After treatment, harvest the cells and load them onto a polycarbonate filter (2.0 µm pore size). Lyse the cells directly on the filter using a lysis solution (e.g., 2% SDS, 0.025 M EDTA, pH 9.7) to release the DNA.

  • Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) at a constant, slow flow rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump.

  • Fraction Collection: Collect eluate fractions at regular time intervals (e.g., every 90 minutes) for several hours.

  • Quantification:

    • Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter at the end of the experiment using fluorometry or scintillation counting (if radiolabeled).

    • Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A slower elution rate (less DNA eluted over time) compared to the control indicates the presence of ICLs.

    • The ICL frequency can be calculated based on established formulas that relate the elution rate to the number of cross-links.

Measurement of AGT (MGMT) Activity

Principle: This functional assay measures the ability of a cell extract to remove alkyl groups from a DNA substrate. It quantifies the transfer of a radiolabeled methyl group from the O⁶ position of guanine in a prepared DNA substrate to the AGT protein in the extract.

Methodology:

  • Preparation of Cell Extract: Harvest the cells of interest, wash with PBS, and prepare a cell lysate via sonication in a suitable buffer. Quantify the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Preparation of [³H]-methylated DNA Substrate: Prepare a DNA substrate (e.g., calf thymus DNA) containing O⁶-[³H]-methylguanine by reacting it with a radiolabeled methylating agent like N-[³H]-methyl-N-nitrosourea.

  • Repair Reaction:

    • Incubate a known amount of cell extract protein (e.g., 100-200 µg) with a saturating amount of the [³H]-methylated DNA substrate at 37°C for a set time (e.g., 60 minutes).

    • The AGT protein within the extract will transfer the [³H]-methyl groups onto itself.

  • Hydrolysis and Separation:

    • Stop the reaction and hydrolyze the DNA with an acid (e.g., perchloric acid) to precipitate the proteins while leaving the DNA bases in solution.

    • Centrifuge to pellet the proteins (including the now-radiolabeled AGT).

  • Quantification:

    • Wash the protein pellet to remove any remaining unincorporated radioactivity.

    • Resuspend the pellet and measure its radioactivity using a liquid scintillation counter.

    • The amount of radioactivity is directly proportional to the amount of functional AGT in the cell extract. Activity is typically expressed as fmol of methyl groups transferred per mg of protein.

Conclusion

The mechanism of action of chloroethyl urea alkylating agents is a well-characterized yet elegant example of targeted chemical cytotoxicity. Their efficacy hinges on a spontaneous chemical transformation that leads to the formation of highly lethal DNA interstrand cross-links, overwhelming the cell's ability to replicate and transcribe its genetic material. The central role of the AGT repair protein in mitigating this damage provides a clear molecular basis for tumor resistance and offers a compelling target for synergistic therapeutic strategies. The experimental frameworks provided herein serve as a robust foundation for further research into this important class of antineoplastic drugs, aiding in the development of novel agents and the optimization of existing treatment regimens.

References

  • Patsnap Synapse. (2024). What is the mechanism of Lomustine? [19]2. Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research. [8]3. Wikipedia. (2024). Lomustine. [Link] [1]4. ImpriMed. (2025). Lomustine: An Overview. [2]5. Aida, T., & Bodell, W. J. (1987). Interrelationship between O6-alkylguanine-DNA alkyltransferase activity and susceptibility to chloroethylnitrosoureas in several glioma cell lines. PubMed. [Link] [9]6. Oncolink. (2024). Carmustine (BCNU, BiCNU®). [Link] [20]7. Medscape. (n.d.). BiCNU, Gliadel (carmustine) dosing, indications, interactions, adverse effects, and more. [Link] [21]8. Wikipedia. (2024). Carmustine. [Link] [16]9. Nikolova, T., Roos, W. P., Krämer, O. H., Strik, H., & Kaina, B. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link] [5]10. Robins, P., Harris, A. L., Goldsmith, I., & Lindahl, T. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is prevented by O6-methylguanine-DNA methyltransferase. Nucleic Acids Research. [Link] [11]11. Robins, P., Harris, A. L., Goldsmith, I., & Lindahl, T. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase. PubMed. [Link] [12]12. Nagasawa, A., et al. (1993). O6-alkylguanine-DNA alkyltransferase activity of human malignant glioma and its clinical implications. PubMed. [Link] [10]13. Patsnap Synapse. (2024). What is the mechanism of Carmustine? [7]14. National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents. [Link] [3]15. ResearchGate. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. [Link] [6]16. Lee, F. Y., & Workman, P. (1991). Metabolism of the chloroethylnitrosoureas. PubMed. [Link] [4]17. Tawbi, H., et al. (2008). Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma. AACR Journals. [Link] [17]18. Tawbi, H., et al. (2008). Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma. PubMed. [Link] [18]19. Mornet, D., et al. (1990). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. PubMed. [Link] [14]20. ResearchGate. (2019). Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions. [Link] [22]21. Bodell, W. J., et al. (1985). Increased repair of O6-alkylguanine DNA adducts in glioma-derived human cells resistant to the cytotoxic and cytogenetic effects of 1,3-bis(2-chloroethyl)-1-nitrosourea. PubMed. [Link] [15]22. Wikipedia. (2023). AGT II. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, a compound o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, a compound of interest in medicinal chemistry and drug development. Drawing from established principles of organic synthesis and the known bioactivity of related aryl chloroethyl ureas, this document details its chemical characteristics, a proposed synthetic pathway, and its potential as a therapeutic agent.

Core Compound Identity and Physicochemical Properties

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is an unsymmetrical urea derivative featuring a 2-chloroethyl group and a 2-methoxyphenyl substituent. The presence of the electrophilic chloroethyl moiety suggests its potential as an alkylating agent, a characteristic feature of several cytotoxic compounds.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂Calculated
Molecular Weight 228.68 g/mol Calculated
Appearance Off-white to white solid (predicted)
Melting Point Not experimentally determined
Solubility Predicted to be soluble in methanol and other organic solvents.
CAS Number Not assigned

Proposed Synthesis and Experimental Protocol

The synthesis of 1-aryl-3-(2-chloroethyl)ureas is well-documented in the scientific literature. A common and efficient method involves the reaction of an appropriately substituted aniline with 2-chloroethyl isocyanate. This approach provides a direct and high-yielding pathway to the target urea.

Synthetic Scheme

The proposed synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea proceeds via the nucleophilic addition of the amino group of 2-methoxyaniline to the electrophilic carbon of the isocyanate group of 2-chloroethyl isocyanate.

synthesis_workflow cluster_reactants Starting Materials reagent1 2-Methoxyaniline reaction Nucleophilic Addition (Anhydrous Solvent, e.g., CH₂Cl₂) reagent1->reaction + reagent2 2-Chloroethyl isocyanate reagent2->reaction product 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea reaction->product Yields

Caption: Proposed synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar aryl chloroethyl ureas.

Materials:

  • 2-Methoxyaniline

  • 2-Chloroethyl isocyanate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Add 2-chloroethyl isocyanate (1.05 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

Aryl chloroethyl ureas (CEUs) have been investigated as potential antineoplastic agents.[1] Their cytotoxic activity is attributed to their ability to act as "soft" alkylating agents, covalently modifying proteins and potentially DNA.[2]

Anticancer Activity

Several studies have demonstrated the in vitro cytotoxicity of 1-aryl-3-(2-chloroethyl)ureas against various cancer cell lines, including human adenocarcinoma cells.[1][3] The cytotoxic effects of some derivatives have been shown to be comparable to or even exceed that of established chemotherapeutic agents like chlorambucil.[1] The mechanism of action for some CEUs involves the covalent binding to and inhibition of key cellular proteins, such as thioredoxin-1, which can disrupt cellular redox balance and induce apoptosis.[2]

Structure-Activity Relationship

The substitution pattern on the aryl ring can significantly influence the biological activity of these compounds. The methoxy group at the ortho position in 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea may affect its electronic properties, lipophilicity, and steric interactions with biological targets, potentially leading to a unique pharmacological profile compared to other substituted analogs.

Safety and Handling

Compounds containing the chloroethyl urea moiety should be handled with extreme caution due to their potential toxicity.

Table 2: General Safety and Handling Precautions

PrecautionDetailsReference
Personal Protective Equipment (PPE) Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
Ventilation Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
Ingestion Acutely toxic if swallowed. Do not eat, drink, or smoke when handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4]

Analytical Methods

The characterization and purity assessment of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea would typically involve a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining purity and for reaction monitoring. A reverse-phase C18 column with a mobile phase of acetonitrile and water or a buffered aqueous solution would be a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the urea carbonyl (C=O) and N-H bonds.

References

  • Gaudreault, R. C., Lacroix, J., Pagé, M., & Joly, L. P. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185–187. [Link]

  • Gaudreault, R. C., Pagé, M., & Joly, L. P. (1989). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medicinal Chemistry, 32(10), 2475–2479. [Link]

  • Safety Data Sheet for 1-(2-Chloroethyl)urea. (2024).
  • Fortin, J. S., Lacroix, J., Côté, M. F., Petitclerc, E., & C-Gaudreault, R. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology, 87(6), 925–936. [Link]

  • Patenaude, A., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2005). Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1. Proceedings of the American Association for Cancer Research, 46, 1243. [Link]

  • US Patent 4,384,140. (1983).

Sources

Foundational

A Technical Guide to the Differential Biology and Chemistry of Chloroethyl Ureas and Nitrosoureas

Abstract This technical guide provides an in-depth comparative analysis of two important classes of alkylating agents in cancer chemotherapy: chloroethyl ureas (CEUs) and nitrosoureas (NUs). While both share a chloroethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of two important classes of alkylating agents in cancer chemotherapy: chloroethyl ureas (CEUs) and nitrosoureas (NUs). While both share a chloroethyl moiety responsible for alkylation, their distinct chemical structures dictate divergent mechanisms of action, biological targets, and ultimately, clinical profiles. This document will elucidate these differences from a chemical, biological, and clinical perspective, offering researchers and drug development professionals a comprehensive understanding of these compound classes. We will delve into their respective chemical reactivity, mechanisms of cytotoxicity, and the experimental methodologies used to characterize their activity.

Introduction: A Tale of Two Alkylating Moieties

Alkylating agents represent one of the oldest and most broadly effective classes of anticancer drugs.[1] Their cytotoxic activity stems from their ability to covalently attach alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[2] This damage, if not repaired, can lead to strand breaks, cross-linking, and ultimately, cell cycle arrest and apoptosis.[2]

Within this broad class, chloroethyl-containing compounds are particularly potent. The 2-chloroethyl group is a masked vinyl cation precursor, capable of forming highly reactive intermediates. This guide focuses on two subclasses that leverage this reactive moiety: the clinically established nitrosoureas and the emerging class of chloroethyl ureas. While structurally similar, the presence of a nitroso group in the former bestows a fundamentally different chemical reactivity and a distinct spectrum of biological targets compared to the latter. This distinction forms the core of our comparative analysis.

Chemical Reactivity and Mechanism of Action: A Fundamental Divergence

The key difference between chloroethyl ureas and nitrosoureas lies in their chemical stability and the nature of the electrophilic species they generate.

Nitrosoureas: The "Hard" Alkylating Pro-drugs

Nitrosoureas are pro-drugs that undergo spontaneous, non-enzymatic decomposition under physiological conditions to generate two distinct reactive intermediates.[3] This decomposition is a critical feature of their mechanism.

  • Formation of the Chloroethyldiazonium Ion: The nitrosourea moiety decomposes to yield a highly electrophilic chloroethyldiazonium ion. This reactive species is the primary DNA alkylating agent, targeting nucleophilic sites on DNA bases, particularly the O⁶ position of guanine.[3] The initial alkylation event is followed by an intramolecular cyclization and elimination of the chloride ion, leading to the formation of a highly cytotoxic DNA interstrand cross-link.[4] This cross-linking physically prevents the separation of DNA strands, thereby inhibiting replication and transcription.[3]

  • Formation of Isocyanates: The decomposition of nitrosoureas also produces an isocyanate species.[3] Isocyanates are reactive towards primary amino groups, leading to the carbamoylation of proteins, particularly lysine residues. While the contribution of protein carbamoylation to the overall cytotoxicity of nitrosoureas is considered secondary to DNA cross-linking, it can inhibit DNA repair enzymes, potentially potentiating the DNA-damaging effects.

The generation of the highly reactive chloroethyldiazonium ion classifies nitrosoureas as "hard" alkylating agents, with a strong propensity to react with "hard" nucleophiles like the oxygen atoms on DNA bases.

Nitrosourea_Decomposition Nitrosourea N-(2-chloroethyl)-N-nitrosourea Decomposition Spontaneous Decomposition (Physiological pH) Nitrosourea->Decomposition Diazonium Chloroethyldiazonium Ion (Hard Electrophile) Decomposition->Diazonium Isocyanate Isocyanate Decomposition->Isocyanate DNA DNA (O⁶-Guanine) Diazonium->DNA Alkylation Protein Protein (Lysine ε-NH₂) Isocyanate->Protein Carbamoylation Crosslink DNA Interstrand Cross-link DNA->Crosslink Intramolecular rearrangement Carbamoylation Carbamoylated Protein Protein->Carbamoylation

Figure 1: Decomposition pathway of nitrosoureas and their primary biological targets.
Chloroethyl Ureas: The "Soft" Alkylating Agents with Protein Avidity

In contrast to nitrosoureas, chloroethyl ureas do not undergo spontaneous decomposition to form a diazonium ion. Instead, the intact molecule acts as a "soft" alkylating agent. The electrophilicity of the carbon bearing the chlorine is less pronounced than in the chloroethyldiazonium ion, leading to a preference for reaction with "softer," more polarizable nucleophiles, such as the sulfur atoms in cysteine residues of proteins.[5]

This fundamental difference in chemical reactivity shifts the primary biological targets of chloroethyl ureas from DNA to proteins. While DNA adduction is not entirely absent, it is significantly less prominent than with nitrosoureas. The cytotoxicity of CEUs is therefore primarily attributed to the functional inactivation of key proteins through covalent modification.

Chloroethyl_Urea_Mechanism CEU Chloroethyl Urea (Soft Electrophile) ProteinTarget Protein Target (e.g., Cysteine Thiol) CEU->ProteinTarget Direct Alkylation AlkylatedProtein Alkylated Protein (Functional Inactivation) ProteinTarget->AlkylatedProtein Downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) AlkylatedProtein->Downstream

Sources

Exploratory

Unraveling the Anticancer Potential of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated biological activity of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, a membe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, a member of the broader class of 1-aryl-3-(2-chloroethyl)ureas (CEUs). While direct experimental data for this specific analog is limited in publicly accessible literature, this document synthesizes findings from closely related CEUs to project its likely mechanisms of action, potential therapeutic applications, and methodologies for its evaluation. The guide delves into the established role of CEUs as soft alkylating agents that, in contrast to traditional chemotherapeutics, primarily target cellular proteins rather than DNA. Key mechanistic insights, including microtubule disruption, cell cycle arrest, and interference with the thioredoxin system, are discussed in detail. Furthermore, this guide outlines robust experimental protocols for the synthesis and biological characterization of this compound, providing a foundational framework for researchers entering this area of study.

Introduction: A Novel Class of Alkylating Agents

The quest for more effective and less toxic anticancer agents is a driving force in medicinal chemistry. Among the myriad of strategies, the development of novel alkylating agents continues to be a fertile ground for innovation. The 1-aryl-3-(2-chloroethyl)urea (CEU) scaffold represents a departure from classical DNA-damaging agents. These "soft" alkylating agents exhibit a unique mode of action, primarily targeting proteins, which may circumvent common mechanisms of drug resistance and offer a more favorable toxicity profile.[1]

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, the focus of this guide, integrates the key pharmacophoric elements of the CEU class: the reactive 2-chloroethyl group and a substituted aryl moiety. The 2-methoxy substitution on the phenyl ring is anticipated to modulate the compound's electronic and steric properties, thereby influencing its reactivity, target engagement, and overall biological activity. This guide will explore the expected biological profile of this specific analog based on the well-documented activities of its structural congeners.

Synthesis and Characterization

The synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea can be readily achieved through established synthetic routes for aryl ureas.[2][3] A common and efficient method involves the reaction of 2-methoxyphenyl isocyanate with 2-chloroethylamine hydrochloride.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-methoxyphenyl_isocyanate 2-Methoxyphenyl Isocyanate reaction_step Reaction in an aprotic solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) 2-methoxyphenyl_isocyanate->reaction_step 2-chloroethylamine_hcl 2-Chloroethylamine HCl 2-chloroethylamine_hcl->reaction_step product 1-(2-Chloroethyl)-3- (2-methoxyphenyl)urea reaction_step->product

Caption: Proposed synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea.

Detailed Synthetic Protocol:
  • To a stirred solution of 2-methoxyphenyl isocyanate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C.

  • Add 2-chloroethylamine hydrochloride (1 equivalent) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Anticipated Biological Activity and Mechanisms of Action

The biological activity of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is predicted to align with that of other well-studied CEUs, primarily manifesting as potent anticancer effects through protein alkylation.

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated that CEU derivatives exhibit significant cytotoxicity against a range of human cancer cell lines.[4][5] For instance, derivatives such as 4-methyl[3-(2-chloroethyl)ureido]benzene and 4-butyl[3-(2-chloroethyl)ureido]benzene have been shown to be as cytotoxic as the established anticancer agent chlorambucil.[5] It is therefore highly probable that 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea will display antiproliferative activity. The 2-methoxy group, being an electron-donating group, may influence the reactivity of the chloroethyl moiety and the overall lipophilicity of the molecule, which in turn can affect its cellular uptake and target engagement.[6][7]

Compound Cell Line IC₅₀ (µM) Reference
Methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrateLoVo28[4]
4-Methyl [3-(2-chloroethyl)ureido]benzeneLoVo20[4]
4-tert-Butyl [3-(2-chloroethyl)ureido]benzeneLoVo4[4]
ChlorambucilLoVo21[4]
CCNULoVo45[4]
Primary Mechanism: Protein Alkylation

Unlike traditional chloroethyl-containing compounds like the nitrosoureas (e.g., carmustine [BCNU] and lomustine [CCNU]), which primarily cause DNA interstrand cross-linking, CEUs are considered "soft" alkylating agents with a preference for protein targets.[1][8][9] The electrophilic 2-chloroethyl group is capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine, aspartic acid, and glutamic acid.[10]

Key Protein Targets and Downstream Effects

3.3.1. Microtubule Disruption:

A primary mechanism of action for several cytotoxic CEUs is the disruption of the microtubule network.[1][11] This is achieved through the covalent binding to β-tubulin.[1] This alkylation event can prevent the proper polymerization and depolymerization of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. The consequence of microtubule disruption is a cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[10]

3.3.2. Prohibitin Alkylation and G1 Cell Cycle Arrest:

Certain CEU derivatives have been shown to specifically alkylate prohibitin (PHB), a protein implicated in the G1/S phase transition of the cell cycle.[10] Alkylation of prohibitin can lead to an accumulation of cells in the G1 phase, thereby halting cell proliferation.[10] This suggests that the specific substitution pattern on the aryl ring can dictate target selectivity and the resulting cellular phenotype.

3.3.3. Inhibition of Thioredoxin-1 (TRX1) Nuclear Translocation:

Another novel mechanism attributed to some CEUs is the covalent binding to Thioredoxin-1 (TRX1) and the abrogation of its nuclear translocation.[12] TRX1 is a key protein in maintaining the cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting the nuclear function of TRX1, CEUs can disrupt cellular redox homeostasis and sensitize cancer cells to oxidative stress-induced apoptosis.

CEU_Mechanism_of_Action cluster_ceu 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea cluster_targets Cellular Targets cluster_effects Downstream Effects CEU CEU Tubulin β-Tubulin CEU->Tubulin Alkylation Prohibitin Prohibitin CEU->Prohibitin Alkylation TRX1 Thioredoxin-1 (TRX1) CEU->TRX1 Alkylation Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G1_Arrest G1 Cell Cycle Arrest Prohibitin->G1_Arrest TRX1_Inhibition Inhibition of TRX1 Nuclear Translocation TRX1->TRX1_Inhibition G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G1_Arrest->Apoptosis TRX1_Inhibition->Apoptosis

Caption: Potential mechanisms of action for 1-(2-Chloroethyl)-3-arylureas.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression

This technique can be used to investigate the effect of the compound on proteins involved in the cell cycle and apoptosis.

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, cleaved PARP, cleaved Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is a promising candidate for investigation as a novel anticancer agent. Based on the extensive research on the broader class of CEUs, it is hypothesized that this compound will exhibit significant cytotoxic activity through the alkylation of key cellular proteins such as β-tubulin, prohibitin, and TRX1, leading to cell cycle arrest and apoptosis. The presence of the 2-methoxy group on the phenyl ring may confer unique properties in terms of target selectivity and potency.

Future research should focus on the synthesis and thorough in vitro evaluation of this compound against a panel of cancer cell lines. Mechanistic studies, including target identification and validation, will be crucial to elucidate its precise mode of action. Furthermore, in vivo studies in animal models will be necessary to assess its therapeutic efficacy and toxicity profile, ultimately determining its potential for further development as a clinical candidate.

References

  • Fortin, J. S., et al. (2025).
  • Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598.
  • Benchchem. (n.d.). Application Notes and Protocols: Antiproliferative Assay with 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. Benchchem.
  • Gaudreault, R. C., et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185-187.
  • Petitclerc, E., et al. (2004). Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. Cancer Research, 64(13), 4654-4663.
  • Petitclerc, E., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Cancer Research, 64(13), 4654-4663.
  • Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 9(4), 471-480.
  • Kacprzak, K. M., et al. (1992). Potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea's toxicity in vitro by two new bioreductive agents. Japanese Journal of Cancer Research, 83(8), 907-913.
  • Bouchon, B., et al. (2008). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Pharmacology, 155(3), 342-352.
  • PubChem. (n.d.). 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea. PubChem.
  • Basicmedical Key. (2016). Cytotoxic Agents. Basicmedical Key.
  • National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens.
  • Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents.
  • Perković, I., et al. (2016). Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 124, 794-811.
  • Pires, M. R., et al. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmacy and Chemistry, 8(1), 6-17.
  • Ashton, T. D., et al. (2022). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. MedChemComm, 13(5), 844-855.
  • Salvesen, H., et al. (2026).
  • Google Patents. (n.d.). WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6035.
  • Wang, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • PubChem. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. PubChem.

Sources

Foundational

The Ortho-Effect in Phenyl Ureas: Conformational Control, Synthesis, and Therapeutic Utility

Executive Summary This technical guide analyzes the structural and functional significance of ortho-substituted phenyl ureas , a privileged scaffold in medicinal chemistry and supramolecular catalysis. Unlike meta- or pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional significance of ortho-substituted phenyl ureas , a privileged scaffold in medicinal chemistry and supramolecular catalysis. Unlike meta- or para-substitutions, which primarily influence electronic properties, ortho-substitution introduces a critical steric and electrostatic "lock" known as the Ortho-Effect . This phenomenon restricts conformational freedom, pre-organizing the molecule for high-affinity binding with protein targets (e.g., Kinases, Soluble Epoxide Hydrolase) or anionic substrates. This guide details the mechanistic underpinnings of this effect, provides robust synthetic protocols for sterically congested ureas, and reviews their application in FDA-approved therapeutics.

Part 1: Structural Dynamics & The Ortho-Effect

The urea moiety (


) is inherently flexible. However, in drug design, entropy is the enemy of affinity. To bind a target, a flexible molecule must freeze its rotatable bonds, paying an entropic penalty (

).

The Ortho-Effect mitigates this penalty through Conformational Pre-organization .

Intramolecular Hydrogen Bonding (IMHB)

Ortho-substituents capable of hydrogen bonding (e.g.,


, 

,

,

) often form a 6- or 7-membered pseudo-ring with the proximal urea proton (

).
  • Ortho-Fluorine: The

    
     interaction is a classic motif in kinase inhibitors (e.g., Regorafenib). It planarizes the phenyl-urea bond, locking the molecule into a conformation that mimics the bioactive state.
    
  • Steric Locking: Bulky ortho-groups (e.g.,

    
    , 
    
    
    
    ) force the phenyl ring to twist out of coplanarity with the urea plane to relieve steric strain (
    
    
    strain), creating a specific 3D vector required for selectivity in tight binding pockets.
Conformational Equilibrium Diagram

The following diagram illustrates the transition from a high-entropy "Open" state to a low-entropy "Locked" state driven by ortho-substitution.

OrthoEffect Open Open Conformation (High Entropy / Flexible) Transition Ortho-Substituent (F, OMe, Cl) Open->Transition Substituent Introduction Locked Locked Conformation (Low Entropy / Pre-organized) Transition->Locked IMHB or Steric Clash Binding High Affinity Binding (Kinase DFG-out Pocket) Locked->Binding Reduced Entropic Penalty

Figure 1: The thermodynamic advantage of ortho-substitution. The substituent restricts rotatable bonds, lowering the activation energy for target binding.

Part 2: Synthetic Methodologies for Sterically Congested Ureas

Synthesizing ortho-substituted ureas is non-trivial. The same steric bulk that provides biological activity reduces the nucleophilicity of the aniline precursor, often leading to stalled reactions or side products.

Comparative Synthetic Strategies
MethodReaction TypeScopeProsCons
A Isocyanate Coupling

High yields for e-rich anilines.Isocyanates are toxic/unstable; Ortho-sterics on aniline slow reaction significantly.
B Carbamate Activation

Best for unsymmetrical, hindered ureas.2-step process; Requires toxic chloroformates.
C Curtius Rearrangement

Ideal when starting from acids.Hazardous azides; Thermal rearrangement required.
D CDI/Triphosgene

One-pot; avoids isocyanate isolation.CDI is moisture sensitive; Triphosgene is extremely hazardous.
Validated Protocol: The Carbamate Route (Method B)

Recommended for synthesizing unsymmetrical ureas with bulky ortho-substituents (e.g., ortho-trifluoromethyl).

Objective: Synthesis of 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(4-pyridyl)urea.

Step 1: Formation of the Phenyl Carbamate
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Dissolution: Dissolve 2-fluoro-5-(trifluoromethyl)aniline (10 mmol, 1.0 eq) in anhydrous THF (40 mL).

  • Base Addition: Add Pyridine (12 mmol, 1.2 eq) or DIPEA to scavenge HCl. Cool to 0°C.

  • Activation: Dropwise add Phenyl Chloroformate (10.5 mmol, 1.05 eq). Caution: Exothermic.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amine spot should disappear.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1M HCl (to remove pyridine) and Brine. Dry over Na2SO4.

    • Checkpoint: Isolate the carbamate intermediate as a white solid. Yields are typically >85%.[1]

Step 2: Urea Formation
  • Coupling: Dissolve the isolated Phenyl Carbamate (5 mmol) in DMSO (10 mL) or DMF.

  • Nucleophile: Add 4-Aminopyridine (5.5 mmol, 1.1 eq). Note: Heterocyclic amines are less nucleophilic; DMSO promotes the reaction via dipole effects.

  • Heating: Heat the mixture to 60-80°C for 4-12 hours.

  • Purification: Pour the reaction mixture into crushed ice/water. The urea product usually precipitates. Filter and wash with water and diethyl ether to remove phenol byproduct.

  • Recrystallization: If necessary, recrystallize from EtOH/DMF.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

The ortho-substituted urea is a hallmark of Type II Kinase Inhibitors . These drugs bind to the kinase in its inactive "DFG-out" conformation. The urea moiety acts as a "connector" that bridges the ATP-binding pocket and the allosteric hydrophobic pocket.

Case Study: Sorafenib vs. Regorafenib

This comparison perfectly illustrates the "Ortho-Effect" in drug evolution.

  • Sorafenib (Nexavar): The first oral multi-kinase inhibitor. Contains a central phenyl ring with a meta-CF3 and para-Cl.

  • Regorafenib (Stivarga): Structurally identical to Sorafenib but with a single Ortho-Fluorine atom on the central phenyl ring.

Impact of the Ortho-Fluorine:

  • Metabolic Stability: The fluorine blocks an oxidative metabolism site (CYP450 attack), increasing the drug's half-life.

  • Conformational Lock: The F atom forms a weak IMHB with the urea NH and creates steric pressure, locking the two aromatic rings into a slightly twisted geometry that fits the kinase pocket more tightly.

  • Result: Regorafenib shows a broader kinase inhibition profile and higher potency against VEGFR2 and TIE2 compared to Sorafenib.

Signaling Pathway Blockade Diagram

The following diagram depicts how these ureas intercept the RAS/RAF/MEK/ERK pathway.

KinasePathway GF Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) GF->RTK Activation RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase (Target of Urea Drugs) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation UreaDrug Ortho-Substituted Urea (Sorafenib/Regorafenib) UreaDrug->RTK Inhibits UreaDrug->RAF Inhibits (DFG-out)

Figure 2: Mechanism of Action. Ortho-substituted diarylureas act as dual inhibitors of RTKs and RAF kinase, halting the oncogenic cascade.

Part 4: Supramolecular & Catalytic Utility

Beyond drugs, ortho-substituted ureas (and thioureas) are pivotal in Organocatalysis and Anion Sensing .

Schreiner's Catalyst & The Ortho-Analogs

While Schreiner's thiourea uses meta-substitution (3,5-bis-CF3) to increase acidity via induction, ortho-substitution is used to create chiral pockets or specific steric environments.

  • Mechanism: The urea acts as a double hydrogen bond donor to activate electrophiles (e.g., carbonyls, imines) or stabilize anionic transition states.

  • Ortho-Application: In chiral urea catalysts, bulky ortho-groups (e.g., t-butyl, anthracene) on the N-aryl ring prevent free rotation, creating a rigid chiral environment necessary for enantioselective catalysis.

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link

  • Gomez, L., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Journal of Medicinal Chemistry. Link

  • Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors.[2] Organic & Biomolecular Chemistry. Link

  • Lippur, K., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Zhang, Z., & Schreiner, P. R. (2009).[3] (Thio)urea organocatalysis—What can be learnt from anion recognition? Chemical Society Reviews.[3] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, a valuable compound for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, a valuable compound for researchers in medicinal chemistry and drug development. This class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has been investigated for its potential as antineoplastic agents.[1][2][3] The protocol herein details a robust and efficient method starting from 2-methoxyphenyl isocyanate and 2-chloroethylamine hydrochloride. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and offer guidance on product purification and characterization.

Introduction and Scientific Principle

Substituted ureas are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] The 1-(2-chloroethyl)urea moiety, in particular, acts as a potential alkylating group, a feature explored in the development of anticancer drugs.[2][3][5] The synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is achieved through the nucleophilic addition of an amine to an isocyanate. This reaction is highly efficient and reliable for forming the urea linkage.[6][7]

The core of this synthesis is the reaction between the highly electrophilic carbon atom of the isocyanate group (-N=C=O) on 2-methoxyphenyl isocyanate and the nucleophilic primary amine group (-NH₂) of 2-chloroethylamine. The lone pair of electrons on the amine's nitrogen atom attacks the isocyanate's central carbon, leading to a charge-separated intermediate that rapidly rearranges to form the stable urea product. The reaction is typically fast and proceeds smoothly at room temperature.[6][8]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product amine 2-Chloroethylamine (Nucleophile) attack Nucleophilic Attack amine->attack isocyanate 2-Methoxyphenyl Isocyanate (Electrophile) isocyanate->attack intermediate Zwitterionic Intermediate attack->intermediate Forms rearrangement Proton Transfer intermediate->rearrangement Undergoes urea 1-(2-Chloroethyl)-3- (2-methoxyphenyl)urea rearrangement->urea Yields

Sources

Application

Application Note: Synthesis of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea

Executive Summary & Scientific Rationale This application note details the synthesis of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea , a functionalized urea derivative often utilized as a pharmacophore intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea , a functionalized urea derivative often utilized as a pharmacophore intermediate in medicinal chemistry. The reaction exploits the high electrophilicity of the isocyanate carbon to capture the nucleophilic primary amine of 2-chloroethylamine.

Critical Design Consideration: 2-Chloroethylamine is unstable as a free base due to its tendency to self-polymerize or dimerize (forming aziridines or piperazines). Consequently, it is supplied as a hydrochloride salt. This protocol utilizes an in situ neutralization strategy within an anhydrous organic solvent (Dichloromethane) to liberate the reactive amine species immediately prior to its reaction with the isocyanate. This "generate-and-trap" approach minimizes side reactions and ensures high yield.

Key Reaction Pathway

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen lone pair of the free amine attacks the central carbon of the isocyanate group (


), forming a tetrahedral intermediate that rapidly undergoes proton transfer to yield the stable urea linkage.

Safety Assessment (Critical)

Warning: This protocol involves hazardous reagents. All manipulations must be performed in a functioning fume hood.

ReagentHazard ClassSpecific RiskHandling Protocol
2-Methoxyphenyl Isocyanate Toxic / SensitizerLachrymator; causes severe respiratory sensitization and eye irritation. Moisture sensitive.Double-glove (Nitrile). Use strictly anhydrous conditions. Quench spills with aqueous bisulfite or alcohol.
2-Chloroethylamine HCl Alkylating AgentNitrogen mustard analog. Potential mutagen/carcinogen.[1] Skin irritant.Avoid dust inhalation.[2] Weigh in a closed balance or hood.
Dichloromethane (DCM) Volatile SolventCarcinogen (Suspected). High volatility.Use in well-ventilated hood.

Materials & Equipment

Reagents
  • 2-Methoxyphenyl isocyanate (CAS: 700-87-8): >98% purity.

  • 2-Chloroethylamine hydrochloride (CAS: 870-24-6): >98% purity.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) : Base for neutralization.

  • Dichloromethane (DCM) : Anhydrous (water content <50 ppm).

  • 1M HCl (aq) and Saturated NaHCO₃ : For workup.

Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Pressure-equalizing addition funnel.

  • Nitrogen or Argon inert gas line.

  • Magnetic stir bar and plate.

  • Ice-water bath.

Mechanistic Visualization

The following diagram illustrates the in situ liberation of the amine followed by the nucleophilic addition to the isocyanate.

ReactionMechanism AmineSalt 2-Chloroethylamine HCl Salt FreeAmine Free Amine (In Situ) AmineSalt->FreeAmine Deprotonation Base Base (TEA) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack Isocyanate 2-Methoxyphenyl Isocyanate Isocyanate->Intermediate Product 1-(2-chloroethyl)-3- (2-methoxyphenyl)urea Intermediate->Product Proton Transfer

Figure 1: Reaction mechanism showing deprotonation of the amine salt followed by urea formation.

Experimental Protocol

Scale: 10 mmol (Adjust proportionally as needed).

Phase 1: Preparation of the Nucleophile (In Situ)
  • Setup: Flame-dry a 100 mL three-neck flask and flush with Nitrogen.

  • Charging: Add 2-chloroethylamine hydrochloride (1.16 g, 10.0 mmol, 1.0 equiv) to the flask.

  • Solvation: Add anhydrous DCM (30 mL). The salt will likely remain as a suspension.

  • Neutralization: Cool the suspension to 0°C using an ice bath. Add Triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.

    • Observation: The suspension may clarify slightly or change texture as free amine is liberated and TEA-HCl salt precipitates. Stir for 15 minutes at 0°C.

Phase 2: Isocyanate Addition & Reaction
  • Addition: Dissolve 2-methoxyphenyl isocyanate (1.49 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL) in the addition funnel.

  • Controlled Reaction: Add the isocyanate solution dropwise to the cold amine mixture over 20 minutes.

    • Why: Isocyanates are highly reactive. Rapid addition can cause localized heating and side reactions (dimerization).

  • Completion: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The isocyanate spot should disappear.

Phase 3: Workup & Purification
  • Quench: No specific quench is needed if the isocyanate is consumed.

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine and TEA.

    • Wash with Water (1 x 20 mL).

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ . Filter off the drying agent.[3][4]

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C.

  • Purification: The crude product is often a solid. Recrystallize from Ethanol or a DCM/Hexane mixture to obtain pure white crystals.

Process Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Suspend Amine HCl in DCM (0°C) Step2 Add TEA (Liberate Amine) Step1->Step2 Step3 Dropwise Addition of Isocyanate Step2->Step3 Step4 Warm to RT Stir 2-4 hrs Step3->Step4 Step5 Wash: 1M HCl -> Water -> Brine Step4->Step5 Step6 Dry (MgSO4) & Concentrate Step5->Step6 Step7 Recrystallize (Ethanol) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsocyanateEnsure DCM is anhydrous. Isocyanates react with water to form symmetric ureas (dimers).
Oily Product Residual Solvent/ImpuritiesTriturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Side Product Cyclization to ImidazolidinoneProlonged heating or excess base can cause the urea nitrogen to attack the chloroethyl group. Keep reaction at RT and avoid reflux.
Characterization Data (Expected)
  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6):

    • 
       ~8.0-8.5 ppm (s, 1H, Ar-NH-CO)
      
    • 
       ~6.8-7.0 ppm (m, 4H, Aromatic)
      
    • 
       ~6.5 ppm (t, 1H, Alkyl-NH-CO)
      
    • 
       ~3.8 ppm (s, 3H, OMe)
      
    • 
       ~3.6 ppm (t, 2H, CH2-Cl)
      
    • 
       ~3.4 ppm (q, 2H, CH2-N)
      

References

  • Isocyanate Reactivity & Mechanism

    • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

  • Safety Data & Handling (2-Methoxyphenyl isocyanate)

    • Thermo Fisher Scientific.[5] (2021).[6] Safety Data Sheet: 2-Methoxyphenyl isocyanate.

  • Synthesis of Chloroethyl Ureas (Analogous Protocols)

    • Lown, J. W., & Chauhan, S. M. (1981). Synthesis of specifically 15N- and 13C-labeled antitumor (2-chloroethyl)nitrosoureas. Journal of Medicinal Chemistry, 24(3), 270–279.

  • General Urea Synthesis Protocol

    • Sigma-Aldrich. (n.d.). Urea Formation from Isocyanates and Amines: Technical Bulletin.

Sources

Method

Application Notes and Protocols: Solvent Selection for Chloroethyl Urea Recrystallization

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to selecting an appropriate solvent for the recrystallization of chloroethyl ureas, a class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to selecting an appropriate solvent for the recrystallization of chloroethyl ureas, a class of compounds often utilized as alkylating agents in pharmaceutical development.[1][2][3][4][5] The purification of these active pharmaceutical ingredients (APIs) is critical to ensure safety, efficacy, and stability.[6] This guide outlines the theoretical principles of solvent selection, provides a systematic experimental protocol for solvent screening, and details a preparative-scale recrystallization procedure. The causality behind experimental choices is explained to provide a deeper understanding of the recrystallization process, ensuring a robust and reproducible method.

Introduction: The Criticality of Purifying Chloroethyl Ureas

Chloroethyl ureas are a significant class of compounds in medicinal chemistry, primarily known for their application as anticancer agents.[3][7][8] Their therapeutic activity is derived from their ability to alkylate biological macromolecules.[2][5] However, the synthesis of these compounds can result in the formation of various impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.[9] These impurities can impact the drug's safety profile, reduce its therapeutic efficacy, and compromise its stability.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the chloroethyl urea at an elevated temperature but will have limited solvating power at lower temperatures, allowing for the formation of pure crystals upon cooling.[10] Conversely, impurities should either remain in the solution (mother liquor) or be insoluble at high temperatures, allowing for their removal by filtration. The selection of an appropriate solvent is, therefore, the cornerstone of an effective recrystallization protocol.[11]

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in solvent selection. This means that a solute will be most soluble in a solvent that has a similar polarity. Chloroethyl ureas, containing both polar (urea) and non-polar (chloroethyl and other substituents) moieties, present an interesting case for solvent selection.

Key Physicochemical Properties of Chloroethyl Ureas:

  • Polarity: The urea group imparts significant polarity due to the presence of C=O and N-H bonds capable of hydrogen bonding. The chloroethyl group and any other alkyl or aryl substituents contribute to the non-polar character of the molecule.

  • Solubility: The solubility of a specific chloroethyl urea will depend on the balance between its polar and non-polar components. For example, N-(2-Chloroethyl)urea has a predicted LogP of -0.4, indicating a degree of hydrophilicity.[12] In contrast, more complex derivatives like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine) have a higher LogP of 2.8, suggesting greater lipid solubility.[1]

  • Thermal Stability: Chloroethyl ureas can be susceptible to degradation at elevated temperatures.[13] Therefore, the chosen solvent should have a boiling point that allows for sufficient dissolution of the compound without causing significant decomposition.

Ideal Solvent Characteristics for Recrystallization:

  • High solubility for the chloroethyl urea at elevated temperatures.

  • Low solubility for the chloroethyl urea at low temperatures. This ensures a high recovery yield of the purified compound.

  • Favorable solubility profile for impurities. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).

  • Chemical inertness. The solvent should not react with the chloroethyl urea.

  • Appropriate boiling point. The boiling point should be high enough to provide a good solubility differential but low enough to be easily removed from the crystals during drying.

  • Safety and environmental considerations. The solvent should have low toxicity and be environmentally benign whenever possible.

  • Volatility. The solvent should be volatile enough to be easily removed from the purified crystals.

Experimental Protocol: Systematic Solvent Screening

A systematic approach to solvent screening is essential to identify the optimal recrystallization solvent. This protocol outlines a small-scale, multi-well approach for rapid screening of a panel of candidate solvents.

Materials and Equipment
  • Crude chloroethyl urea sample

  • A panel of candidate solvents (see Table 1 for suggestions)

  • Small vials or test tubes (e.g., 1 mL)

  • Heating block or hot plate with a sand bath

  • Vortex mixer

  • Ice bath

  • Micro-spatula

  • Pasteur pipettes

  • Filtration apparatus (e.g., Hirsch funnel or Büchner funnel with filter paper)

  • Drying oven or desiccator

  • Analytical balance

  • Purity analysis instrumentation (e.g., HPLC, GC, DSC, Melting Point Apparatus)

Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude Chloroethyl Urea solubility_screening Small-Scale Solubility Screening (Hot & Cold) start->solubility_screening assess_solubility Assess Solubility Profile solubility_screening->assess_solubility good_solvent Good Solubility Profile (High at Hot, Low at Cold) assess_solubility->good_solvent Ideal poor_solvent Poor Solubility Profile assess_solubility->poor_solvent Not Ideal recrystallization_trial Small-Scale Recrystallization Trial good_solvent->recrystallization_trial too_soluble Too Soluble at Cold poor_solvent->too_soluble insoluble Insoluble at Hot poor_solvent->insoluble solvent_mixture Consider Solvent Mixture (Antisolvent Crystallization) too_soluble->solvent_mixture optimize Optimize Conditions or Select New Solvent/Mixture insoluble->optimize solvent_mixture->recrystallization_trial isolate_crystals Isolate & Dry Crystals recrystallization_trial->isolate_crystals purity_analysis Purity Analysis (HPLC, MP, etc.) isolate_crystals->purity_analysis assess_purity Assess Purity & Yield purity_analysis->assess_purity successful Successful (High Purity & Yield) assess_purity->successful unsuccessful Unsuccessful (Low Purity or Yield) assess_purity->unsuccessful end End: Pure Chloroethyl Urea successful->end unsuccessful->optimize optimize->solubility_screening

Caption: Workflow for Solvent Selection.

Step-by-Step Protocol for Solvent Screening
  • Preparation: Place a small, accurately weighed amount of the crude chloroethyl urea (e.g., 10-20 mg) into each vial.

  • Initial Solvent Addition: Add a small volume (e.g., 0.1 mL) of a candidate solvent to each vial at room temperature. Vortex the vials to assess solubility.

  • Heating: Place the vials in a heating block and gradually increase the temperature towards the boiling point of the solvent. Add the solvent dropwise with vortexing until the solid completely dissolves. Record the volume of solvent required.

  • Cooling: Allow the vials to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the vial with a glass rod or add a seed crystal.

  • Chilling: Place the vials in an ice bath for at least 15 minutes to maximize crystal formation.[10]

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of well-formed crystals.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

Data Presentation: Solvent Screening Results

Summarize the observations from the solvent screening in a table for easy comparison.

SolventPolarity IndexBoiling Point (°C)Solubility at RT (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal Formation upon CoolingObservations
Water10.2100May be suitable for polar derivatives.[14]
Ethanol5.278Often a good starting point for ureas.[10]
Isopropanol4.382Can be a good alternative to ethanol.[10]
Acetonitrile6.282A polar aprotic option.[10]
Ethyl Acetate4.477A moderately polar solvent.[10]
Acetone5.156Lower boiling point may be advantageous.[14]
Dichloromethane3.440Use with caution due to low boiling point.[10]
Toluene2.4111A non-polar option, good for less polar derivatives.[10]
Heptane/Hexane0.1~69-98Likely to be an anti-solvent.[10]

Note: The solubility data should be experimentally determined.

Preparative-Scale Recrystallization Protocol

Once a promising solvent or solvent system has been identified, the next step is to perform a preparative-scale recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude chloroethyl urea in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip or magnetic stir bar. Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add a minimal amount of additional solvent to ensure complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals and to prevent the trapping of impurities.[15]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[10]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

Purity Assessment

The purity of the recrystallized chloroethyl urea should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Differential Scanning Calorimetry (DSC): Can provide information on purity and polymorphism.[16]

  • Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any remaining impurities.[16][17]

Troubleshooting Common Recrystallization Issues

ProblemPossible CauseSolution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[10]
Oiling out The solubility of the compound in the chosen solvent is too high, even at low temperatures. The melting point of the compound is lower than the temperature of the solution.Use a less polar solvent or a solvent mixture. Ensure the solution is allowed to cool sufficiently.[10]
Low recovery The compound is too soluble in the cold solvent. Insufficient cooling time.Use a less polar solvent or a solvent mixture. Ensure adequate time in an ice bath.
Poor purity The cooling process was too rapid, trapping impurities. The chosen solvent is not selective enough.Allow the solution to cool slowly. Experiment with different solvents or solvent mixtures.[10] A second recrystallization may be necessary.

Conclusion

The selection of an appropriate solvent is a critical step in the successful purification of chloroethyl ureas by recrystallization. A systematic approach, combining theoretical principles with experimental screening, is the most effective way to identify an optimal solvent system. This guide provides a comprehensive framework for researchers to develop robust and reproducible recrystallization protocols, ultimately leading to high-purity active pharmaceutical ingredients for further development.

References

  • Technical Support Center: Purification of Diastereomeric Urea Derivatives - Benchchem. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • N-(2-Chloroethyl)urea | C3H7ClN2O | CID 240817 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Urea, 1-(2-chloroethyl)-3-(alpha,alpha-dimethylphenethyl)- (CAS 33082-80-3) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents. (n.d.).
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). Retrieved February 15, 2026, from [Link]

  • 1,3-Bis(2-chloroethyl)urea | C5H10Cl2N2O | CID 95791 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). Retrieved February 15, 2026, from [Link]

  • UREA TESTING METHODS. (2025, January 24). Retrieved February 15, 2026, from [Link]

  • UREA – suggested spectral and analytical methods for identification - ReachCentrum. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization Purification Method for Urea - China/Asia On Demand (CAOD). (n.d.). Retrieved February 15, 2026, from [Link]

  • US3592741A - Method for analysis of urea - Google Patents. (n.d.).
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.). Retrieved February 15, 2026, from [Link]

  • Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025, April 22). Retrieved February 15, 2026, from [Link]

  • A conventional and chemometric analytical approach to solving urea determination with accuracy and precision - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (2024, June 3). Retrieved February 15, 2026, from [Link]

  • US2892870A - Process for purifying and crystallizing urea - Google Patents. (n.d.).
  • Urea crystallization - US3124612A - Google Patents. (n.d.).
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine) - OEHHA. (1990, July 1). Retrieved February 15, 2026, from [Link]

  • Lomustine | C9H16ClN3O2 | CID 3950 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chloroethyl Nitrosoureas (IARC Summary & Evaluation, Supplement7, 1987) - Inchem.org. (1998, February 6). Retrieved February 15, 2026, from [Link]

  • US4384140A - 2-Chloroethyl urea derivatives - Google Patents. (n.d.).
  • Physical, Thermal and Structural Properties of 1 Choline Chloride: 2 Urea Based Ionic Liquids - Science Alert. (2020, June 15). Retrieved February 15, 2026, from [Link]

  • An analysis of 1-(2-chloroethyl)-1-nitrosourea activity at the cellular level - PubMed - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Urea Formation - Common Conditions. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stability of urea in solution and pharmaceutical preparations - PubMed. (2014, May 15). Retrieved February 15, 2026, from [Link]

  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025, August 9). Retrieved February 15, 2026, from [Link]

Sources

Application

Preparation of nitrosourea precursors using 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Focused Protocol: Nitrosation of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea Executive Summary This application note details the optimized protocol for the synthesis and subsequent nitrosation of 1-(2-Chloroethyl)-3-(2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Focused Protocol: Nitrosation of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Executive Summary

This application note details the optimized protocol for the synthesis and subsequent nitrosation of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea (Compound A ) to generate its corresponding N-nitroso derivatives.

Chloroethylnitrosoureas (CENUs) are a critical class of DNA-alkylating agents used in cancer chemotherapy (e.g., Carmustine, Lomustine). The biological efficacy of these agents relies heavily on the regiochemistry of the nitroso group. This guide addresses the specific challenge of nitrosating the asymmetric urea A , where the ortho-methoxy substituent on the aryl ring introduces both electronic activation and steric hindrance, necessitating precise control over reaction conditions to favor the pharmacologically active N-1 (chloroethyl-N-nitroso) isomer over the N-3 (aryl-N-nitroso) byproduct.

Mechanistic Background & Regioselectivity

The therapeutic mechanism of CENUs involves the base-catalyzed decomposition of the N-nitroso urea to yield an isocyanate and a diazohydroxide precursor. The latter forms the highly reactive 2-chloroethyl diazonium ion , which induces DNA interstrand cross-linking.

  • Target Isomer (N-1): 1-(2-Chloroethyl)-1-nitroso-3-(2-methoxyphenyl)urea. (Desired for alkylating activity).

  • Undesired Isomer (N-3): 1-(2-Chloroethyl)-3-nitroso-3-(2-methoxyphenyl)urea. (Forms aryl diazonium species; lower therapeutic index).

The regioselectivity is governed by the relative nucleophilicity of the urea nitrogens. While the alkyl nitrogen (N-1) is generally more nucleophilic, the electron-withdrawing chlorine atom reduces its reactivity. Conversely, the 2-methoxy group on the aryl ring is an Electron Donating Group (EDG), potentially enhancing the nucleophilicity of N-3, leading to competitive byproduct formation.

Figure 1: Reaction Pathway and Decomposition Mechanism

NitrosationMechanism Urea Precursor Urea (1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea) N1_Isomer N-1 Nitroso Isomer (Target: Alkylating Agent) Urea->N1_Isomer  Major Path (Steric Control) N3_Isomer N-3 Nitroso Isomer (Byproduct) Urea->N3_Isomer  Minor Path (Electronic Control) HNO2 Nitrosating Agent (HNO2 / H+) HNO2->Urea Diazonium Chloroethyl Diazonium Ion N1_Isomer->Diazonium  Physiological pH Isocyanate 2-Methoxyphenyl Isocyanate N1_Isomer->Isocyanate  Carbamoylation DNA_Crosslink DNA Interstrand Cross-linking Diazonium->DNA_Crosslink  Alkylation

Caption: Pathways for nitrosation and subsequent pharmacological activation. The N-1 isomer is required for DNA alkylation.

Experimental Protocol
3.1 Synthesis of the Precursor Urea

Before nitrosation, the high-purity urea backbone must be synthesized. We utilize the nucleophilic addition of 2-chloroethylamine to 2-methoxyphenyl isocyanate. This route is safer than using 2-chloroethyl isocyanate.

Reagents:

  • 2-Methoxyphenyl isocyanate (1.0 eq)

  • 2-Chloroethylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Suspend 2-chloroethylamine hydrochloride (10 mmol) in anhydrous DCM (20 mL) at 0°C under nitrogen atmosphere.

  • Activation: Add TEA (12 mmol) dropwise. Stir for 15 minutes to liberate the free amine.

  • Addition: Add a solution of 2-methoxyphenyl isocyanate (10 mmol) in DCM (10 mL) dropwise over 30 minutes, maintaining temperature < 5°C.

    • Note: The ortho-methoxy group provides steric bulk; slow addition prevents oligomerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/TEA, followed by brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.
    
3.2 Nitrosation Protocol (Formic Acid Method)

The use of anhydrous formic acid as both solvent and catalyst is preferred over aqueous mineral acids for lipophilic ureas, as it solubilizes the precursor and promotes the formation of the active nitrosating species (


 or nitrosonium formate).

Reagents:

  • 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea (Precursor)

  • Sodium Nitrite (

    
    ) (Solid, dried)
    
  • Formic Acid (98-100%)

  • Solvent: Anhydrous Formic Acid[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (approx. 4.4 mmol) of the urea precursor in 10 mL of cold (0–5°C) formic acid (98%). Stir until a clear solution is obtained.

    • Critical Control: Temperature must remain < 5°C to prevent decomposition of the formed nitrosourea.

  • Nitrosation: Add sodium nitrite (1.3 g, 18.8 mmol, ~4.3 eq) in small portions over 45 minutes.

    • Why Solid Addition? Adding solid

      
       to formic acid generates 
      
      
      
      in situ at high concentration without introducing excess water, which can hydrolyze the product.
  • Reaction: Stir the mixture at 0–5°C for 1–2 hours. The solution typically turns yellow/orange.

  • Quenching: Pour the reaction mixture onto 50 g of crushed ice/water mixture with vigorous stirring. The nitrosourea typically precipitates as a gum or solid.

  • Extraction: Extract immediately with cold DCM (3 x 20 mL).

  • Neutralization: Wash the combined organic phases with cold saturated

    
     solution until the aqueous layer is pH ~7-8.
    
    • Safety:

      
       evolution will be vigorous. Vent separatory funnel frequently.
      
  • Drying: Dry over anhydrous

    
     (Magnesium sulfate is preferred over sodium sulfate for faster drying of labile compounds).
    
  • Purification: Evaporate solvent at < 20°C under high vacuum. Do not heat.

    • Refinement: If an oil is obtained, triturate with cold pentane or diethyl ether to induce crystallization.

Characterization & Quality Control

Distinguishing the N-1 (desired) from N-3 (undesired) isomers is critical. NMR spectroscopy provides the most definitive structural confirmation.

Table 1: Diagnostic NMR Signals (

)
MoietyProton EnvironmentPrecursor Urea (

ppm)
N-1 Nitroso (Target) (

ppm)
N-3 Nitroso (Byproduct) (

ppm)
Ethyl

~3.65 (t)~3.55 (t)~3.70
Ethyl

~3.60 (q)~4.15 - 4.25 (t) ~3.65
Aryl

~6.8 - 7.5 (m)~9.10 (s, broad)Absent
Aryl

~8.0 (d)~8.1 (d)Shifted downfield
  • Key Indicator: The methylene protons adjacent to the nitrogen bearing the nitroso group (

    
    ) shift significantly downfield (from ~3.6 to ~4.2 ppm) due to the electron-withdrawing nature of the NO group.
    
  • IR Spectroscopy: Look for the characteristic

    
     stretch at 1480–1500 cm⁻¹ .
    
Figure 2: Workflow Diagram

SynthesisWorkflow Start Start: 2-Methoxyphenyl Isocyanate + 2-Chloroethylamine HCl Step1 Step 1: Coupling (DCM, Et3N, 0°C -> RT) Start->Step1 Intermediate Isolate Urea Precursor (Recrystallize EtOH/H2O) Step1->Intermediate Step2 Step 2: Nitrosation (NaNO2, 98% Formic Acid, 0°C) Intermediate->Step2 Quench Quench on Ice -> DCM Extract -> NaHCO3 Wash Step2->Quench Analysis Analysis: 1H-NMR (Check 4.2 ppm triplet) Quench->Analysis

Caption: Step-by-step synthesis and isolation workflow.

Safety & Handling (HSE)
  • Carcinogenicity: Nitrosoureas are potent carcinogens and alkylating agents.[2] All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: All glassware and spills should be treated with 10% NaOH solution to decompose residual nitrosoureas before disposal.

  • Stability: The final product is thermally unstable. Store at -20°C protected from light.

References
  • Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Journal of Medicinal Chemistry, 24(3), 270-279.

  • Johnston, T. P., McCaleb, G. S., Opliger, P. S., & Montgomery, J. A. (1966). The Synthesis of Potential Anticancer Agents.[1][3][4][5] XXXVI. N-Nitrosoureas. II. Haloalkyl Derivatives. Journal of Medicinal Chemistry, 9(6), 892–911.

  • Miyihara, S., et al. (1977). Synthesis and antitumor activity of 1-(2-chloroethyl)-3-(substituted phenyl)ureas and their nitrosated derivatives. Chemical & Pharmaceutical Bulletin, 25(11).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13908-33-3 (Related Chloroethylurea).

Sources

Method

Precision In Vitro Cytotoxicity Profiling of Chloroethyl Ureas

Application Note & Protocol Guide Executive Summary & Core Directive Chloroethyl ureas (CEUs) represent a unique class of alkylating agents with a distinct mechanism of action involving the formation of interstrand cross...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Core Directive

Chloroethyl ureas (CEUs) represent a unique class of alkylating agents with a distinct mechanism of action involving the formation of interstrand crosslinks (ICLs) at the O6-position of guanine. However, standard cytotoxicity workflows (e.g., 24-hour MTT) frequently yield false negatives or erratic IC50 data when applied to CEUs.

The Failure Points:

  • Chemical Instability: CEUs like Carmustine (BCNU) have a half-life of approx. 15–20 minutes in physiological pH and serum-containing media.

  • Delayed Cytotoxicity: CEU-induced death is not immediate. Cells often arrest in the G2/M phase for days before undergoing apoptosis or necrosis.

  • MGMT Interference: The repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can reverse the initial lesion before it becomes a lethal crosslink.

The Solution: This guide moves beyond generic protocols, establishing a "Pulse-Exposure" methodology combined with Clonogenic Survival Assays as the gold standard, while providing a modified high-throughput workflow for screening.

Mechanistic Grounding & Experimental Logic

To design a valid assay, one must understand the "Race Against Time" occurring in the well.

The Molecular Pathway

Upon entering the cell, the CEU decomposes into a chloroethyl diazonium ion. This attacks the O6-position of guanine.[1][2][3]

  • Scenario A (Resistance): MGMT removes the chloroethyl group immediately. The cell survives.[4][5][6][7]

  • Scenario B (Toxicity): If MGMT is absent or depleted, the chloroethylated guanine slowly reacts with the cytosine on the opposite strand (over 6–12 hours) to form a covalent Interstrand Crosslink (ICL). This blocks replication.

Visualization: The CEU Fate Map

The following diagram illustrates the critical divergence point determined by MGMT status.

CEU_Mechanism CEU Chloroethyl Urea (BCNU/CCNU) Ion Chloroethyl Diazonium Ion CEU->Ion Hydrolysis (t½ ~20 min) O6G O6-Chloroethyl Guanine Adduct Ion->O6G Alkylation MGMT MGMT Enzyme (Repair) O6G->MGMT High MGMT Crosslink DNA Interstrand Crosslink (ICL) O6G->Crosslink Low MGMT (Slow Reaction) Repair Restored DNA (Survival) MGMT->Repair De-alkylation Arrest G2/M Arrest Crosslink->Arrest Death Apoptosis/Necrosis (Delayed >72h) Arrest->Death

Figure 1: The kinetic race between MGMT repair and lethal crosslink formation. Note the rapid hydrolysis step.

Critical Pre-Assay Considerations

Solvent & Stock Management
  • Solvent: Dissolve CEUs in absolute Ethanol (EtOH) or DMSO.

  • Storage: Stock solutions (e.g., 100 mM) must be stored at -20°C or -80°C.

  • The "Ice Rule": BCNU degrades essentially instantly in warm aqueous media.

    • Incorrect: Diluting drug in warm media 30 minutes before adding to cells.

    • Correct: Keep stock on ice.[8] Prepare 10x working dilution in media immediately before addition. Add to cells within 60 seconds.

Cell Line Selection (MGMT Status)

You must know the MGMT status of your model to interpret results.

  • MGMT High (Resistant): T98G, HT-29. (Expect IC50 > 50 µM).[9][10]

  • MGMT Low/Null (Sensitive): U87MG, Gli36. (Expect IC50 < 10 µM).

Protocol A: The Gold Standard – Clonogenic Survival Assay

Recommended for: Validation, IC50 determination, and radio-sensitization studies.

Because CEUs cause reproductive death rather than immediate metabolic collapse, clonogenic assays provide the only truly accurate toxicity profile.

Materials
  • Drug: BCNU/Carmustine (dissolved in EtOH).

  • Inhibitor (Optional): O6-Benzylguanine (O6-BG) to deplete MGMT.[3][11][12][13]

  • Stain: 0.5% Crystal Violet in 20% Methanol.

Step-by-Step Methodology

Phase 1: Seeding & Pre-Treatment

  • Seed Cells: Plate cells at low density (200–1,000 cells/well) in 6-well plates.

    • Note: Optimize density so controls yield ~100 distinct colonies.

  • Attachment: Incubate for 12–24 hours to allow firm attachment.

  • MGMT Depletion (Optional but Recommended):

    • If testing MGMT-competent cells, add 10–20 µM O6-BG 1 hour prior to CEU exposure. This irreversibly inactivates MGMT, sensitizing the cells.

Phase 2: The "Pulse" Treatment 4. Preparation: Prepare CEU dilutions in serum-free or reduced-serum media. Keep on ice. 5. Exposure: Aspirate media from cells. Immediately add pre-warmed media containing the CEU. 6. Incubation: Incubate for exactly 2 hours at 37°C.

  • Scientific Rationale: After 2 hours, >95% of the BCNU has degraded. Longer exposure adds no therapeutic value, only toxic breakdown products.
  • Washout: Aspirate drug media. Wash 1x with PBS.[8] Add fresh, drug-free complete growth media.

Phase 3: Colony Formation 8. Incubation: Incubate for 10–14 days. Monitor controls for visible colonies (>50 cells). 9. Fixation & Staining:

  • Remove media, wash with PBS.[8]
  • Add Crystal Violet/Methanol solution for 20 mins.
  • Rinse gently with tap water and air dry.[8]

Phase 4: Quantification 10. Count colonies manually or using automated software (e.g., ImageJ). 11. Calculate Plating Efficiency (PE) and Surviving Fraction (SF) .[8]



Protocol B: High-Throughput Screening (Modified MTS/ATP)

Recommended for: Initial library screening. NOT recommended for precise IC50s without validation.

Standard 24h or 48h endpoints fail for CEUs because cells arrest in G2/M and maintain metabolic activity (mitochondrial reduction of MTS) despite being reproductively "dead."

The "Delayed Readout" Modification
  • Seeding: Seed cells in 96-well plates (opaque for ATP, clear for MTS).

  • Treatment:

    • Add CEU (freshly prepared).

    • Crucial Step: Do not wash out if high-throughput speed is required, BUT you must account for the degradation. Alternatively, perform the 2-hour pulse (as in Protocol A) using a multichannel aspirator.

  • Extended Incubation:

    • Incubate plates for 5 to 7 days (120–168 hours).

    • Rationale: This allows time for the G2/M arrested cells to finally collapse and detach/lyse.

  • Readout:

    • Add CellTiter-Glo (ATP) or MTS reagent.

    • Read Luminescence/Absorbance.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process for assay selection.

Assay_Workflow Start Start: CEU Cytotoxicity Study Throughput Requirement: Throughput vs. Accuracy? Start->Throughput HT High Throughput (Screening) Throughput->HT Screening Acc High Accuracy (Mechanism/IC50) Throughput->Acc Validation Seed96 Seed 96/384-well HT->Seed96 PulseHT Add Drug (Pulse 2h) or Continuous Seed96->PulseHT Wait Wait 5-7 Days (Critical Step) PulseHT->Wait Readout ATP/MTS Assay Wait->Readout Seed6 Seed 6-well (Low Density) Acc->Seed6 PulseAcc Pulse Treatment (2h) + Washout Seed6->PulseAcc Incubate Incubate 10-14 Days PulseAcc->Incubate Stain Crystal Violet Stain Incubate->Stain

Figure 2: Decision tree emphasizing the extended incubation time required for metabolic assays.

Data Presentation & Interpretation

When reporting CEU cytotoxicity, standard tables should include the following parameters to ensure reproducibility.

Table 1: Recommended Reporting Format for CEU Cytotoxicity

ParameterDescriptionCritical Note
Drug Half-Life ~20 mins (media)Acknowledge that "72h exposure" is effectively a 2h exposure.
MGMT Status High / Low / NullMust be verified (Western Blot) or cited for the specific cell line passage.
Assay Endpoint Clonogenic (SF50) vs Metabolic (IC50)SF50 (Survival Fraction) is the preferred metric for CEUs.
O6-BG Use +/- 10-20 µMIf used, report the pre-incubation time (e.g., 1h).
Troubleshooting Common Issues
  • High background in MTS: You likely read the plate too early (24-48h). The cells were arrested but metabolically active.

  • No effect in resistant lines: Confirm MGMT expression. Repeat assay with 20 µM O6-BG. If toxicity returns, resistance is MGMT-mediated.

References

  • Gerson, S. L. (2004). MGMT: its role in cancer aetiology and cancer therapeutics. Nature Reviews Cancer, 4(4), 296-307.

  • Raez, L. E., et al. (1994). In vitro transcription termination by N,N'-bis(2-chloroethyl)-N-nitrosourea-induced DNA lesions.[14] Cancer Research.[5][8]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319.

  • Dolan, M. E., & Pegg, A. E. (1997). O6-Benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837-847.

  • GlobalRPH. (2017). Carmustine (BiCNU) - Stability and Handling.[15][16][17]

Sources

Application

Safe Handling and Storage of Alkylating Urea Derivatives in a Research and Drug Development Setting

APPLICATION NOTE & PROTOCOL Abstract: This document provides a comprehensive guide to the safe handling and storage of alkylating urea derivatives for researchers, scientists, and drug development professionals. Alkylati...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOL

Abstract: This document provides a comprehensive guide to the safe handling and storage of alkylating urea derivatives for researchers, scientists, and drug development professionals. Alkylating ureas are a class of compounds with significant applications in medicinal chemistry, often exhibiting cytotoxic and genotoxic properties.[1] This guide outlines the inherent hazards, provides detailed protocols for safe laboratory practices, and establishes clear guidelines for storage and emergency procedures to minimize exposure and ensure a safe working environment.

Introduction: The Dual Nature of Alkylating Urea Derivatives

Alkylating urea derivatives are invaluable tools in modern drug discovery and medicinal chemistry. Their ability to form covalent bonds with biological macromolecules makes them potent therapeutic agents, particularly in oncology.[2] However, the very reactivity that underlies their therapeutic efficacy also presents significant occupational hazards. These compounds are often cytotoxic, capable of causing cell death, and may be genotoxic, meaning they can damage DNA, potentially leading to mutations or cancer.[1]

Understanding and mitigating these risks is paramount for any laboratory working with this class of compounds. This guide is designed to provide a robust framework for establishing safe work practices, grounded in a thorough understanding of the chemical properties and potential toxicities of alkylating urea derivatives.

Understanding the Hazards: Chemical Reactivity and Toxicity

The primary hazard associated with alkylating urea derivatives stems from their electrophilic nature, which allows them to react with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins.[2] This alkylation can disrupt cellular processes, leading to the desired therapeutic effect in cancer cells, but also posing a risk to healthy cells upon occupational exposure.

Key Hazards:

  • Genotoxicity and Mutagenicity: By reacting with DNA, these compounds can cause genetic damage.[1] It is crucial to handle all alkylating urea derivatives as potential mutagens. A staged approach to genotoxicity testing is often recommended to characterize these risks.[3][4]

  • Carcinogenicity: Due to their ability to damage DNA, many alkylating agents are considered potential carcinogens.[5] Long-term exposure, even at low levels, should be avoided.

  • Cytotoxicity: These compounds are designed to be toxic to cells.[6] Accidental exposure through inhalation, skin absorption, or ingestion can lead to localized or systemic toxic effects.[6]

  • Reproductive Toxicity: Some alkylating agents may be teratogenic, capable of causing developmental malformations.[7] It is recommended that personnel who are pregnant, planning to become pregnant, or breastfeeding avoid handling these compounds.[7]

Core Principles of Safe Handling

A multi-layered approach, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure.[6][8]

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workplace that isolate workers from the hazard.

  • Chemical Fume Hoods: All work involving the handling of dry powders or volatile solutions of alkylating urea derivatives must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[6]

  • Biological Safety Cabinets (BSCs): For procedures involving cell culture or other sterile applications with cytotoxic agents, a Class II, Type A2 ducted BSC is recommended.[6]

  • Closed Systems: When possible, use closed-system transfer devices for reconstituting and transferring solutions to minimize the risk of spills and aerosol generation.

Personal Protective Equipment (PPE): A Critical Barrier

Appropriate PPE is mandatory when handling alkylating urea derivatives.[8][9]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination.
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[8]Protects skin and personal clothing from contamination.
Eye Protection Indirectly ventilated chemical splash goggles or a full-face shield.[7][9]Protects against splashes and aerosols. Standard safety glasses are insufficient.[9]
Respiratory Protection A fit-tested N95 respirator or higher, depending on the risk of aerosolization.[6]Necessary when engineering controls are not sufficient to prevent inhalation of airborne particles.
Shoe Covers Disposable shoe covers.[9]Prevents the spread of contamination outside of the designated work area.[9]

Diagram: PPE Selection Workflow

PPE_Selection Start Handling Alkylating Urea Derivative? Task Assess Task: - Solid or Liquid? - Risk of Aerosol/Splash? Start->Task Solid Handling Solid Compound (e.g., weighing) Task->Solid Liquid Handling Liquid Compound (e.g., reconstitution, administration) Task->Liquid AerosolRisk Aerosolization Risk? Solid->AerosolRisk HighSplashRisk High Splash Risk? Liquid->HighSplashRisk PPE_Base Standard PPE: - Double Gloves (Chemo-rated) - Disposable Gown - Shoe Covers Goggles Chemical Splash Goggles Goggles->PPE_Base FaceShield Full Face Shield FaceShield->PPE_Base Respirator Fit-Tested N95 Respirator or higher Respirator->PPE_Base HighSplashRisk->Goggles Low HighSplashRisk->FaceShield High AerosolRisk->PPE_Base No AerosolRisk->Respirator Yes

Caption: Decision workflow for selecting appropriate PPE.

Detailed Protocols for Handling

Protocol for Weighing Solid Alkylating Urea Derivatives
  • Preparation: Don all required PPE as outlined in the table above, including a respirator. Ensure the chemical fume hood is functioning correctly.

  • Work Surface: Cover the work surface within the fume hood with a plastic-lined absorbent sheet.[6]

  • Weighing: Use a dedicated, clean weighing vessel. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate deactivating solution (see Section 6), followed by a standard laboratory detergent.

  • Disposal: Dispose of the absorbent sheet and any contaminated wipes as hazardous waste.[6]

Protocol for Reconstitution and Dilution
  • Preparation: Perform this procedure in a chemical fume hood or a ducted BSC.[6] Don all required PPE.

  • Vial Preparation: If using a vial with a septum, gently tap to ensure all powder is at the bottom.

  • Solvent Addition: Slowly add the diluent to the vial, allowing it to run down the inner wall to minimize pressure changes and aerosol formation.

  • Dissolution: Gently swirl or rock the vial to dissolve the compound. Avoid vigorous shaking or sonication, which can generate aerosols.

  • Withdrawal: Use a syringe with a locking mechanism to withdraw the solution. To prevent aerosol generation, use a technique that avoids pressurizing the vial.

  • Labeling: Immediately label the container with the compound name, concentration, date, and appropriate hazard warnings.[10]

Storage Safety: Maintaining Compound Integrity and a Safe Environment

Proper storage is crucial for both safety and maintaining the chemical integrity of alkylating urea derivatives.[11]

General Storage Guidelines
  • Designated Storage: Store alkylating urea derivatives in a designated, clearly labeled, and secure area away from general laboratory traffic.

  • Inventory: Maintain a detailed inventory of all stored compounds, including the date of receipt and the date the container was first opened.[12]

  • Segregation: Store alkylating agents separately from incompatible chemicals, particularly strong oxidizing agents and reducing agents.[13][14][15]

  • Containers: Ensure all containers are in good condition, tightly sealed, and clearly labeled.[12] Use secondary containment (e.g., a tray or bin) to contain any potential leaks.[12]

Environmental Storage Conditions

The stability of urea derivatives can be influenced by temperature, light, and humidity.[11][16]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place, typically between 10-30°C, unless the manufacturer's instructions state otherwise.[17]Prevents thermal decomposition.[17] Lower temperatures generally increase shelf life.[16]
Humidity Store in a low-humidity environment.[17]Many urea derivatives are hygroscopic and can absorb moisture, leading to degradation or caking.[17][18]
Light Protect from direct sunlight and strong artificial light.[10]Light can cause photodegradation of some compounds.
Ventilation Store in a well-ventilated area.[17][19]Helps to dissipate any vapors that may be released.

Diagram: Chemical Storage Logic

Storage_Logic Compound Alkylating Urea Derivative Received SDS Review Safety Data Sheet (SDS) for specific storage requirements Compound->SDS Label Label with: - Compound Name - Hazard Symbols - Date Received - Date Opened SDS->Label Segregate Segregate by Hazard Class (Store away from incompatibles e.g., Oxidizers, Strong Acids/Bases) Label->Segregate Location Store in Designated, Secure, & Ventilated Area Segregate->Location Conditions Control Environmental Conditions: - Temperature (Cool) - Humidity (Dry) - Light (Protected) Location->Conditions Containment Use Secondary Containment (e.g., Spill Tray) Conditions->Containment Inventory Log in Chemical Inventory Containment->Inventory Final Secure Storage Achieved Inventory->Final

Caption: Logical flow for ensuring safe chemical storage.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is critical in the event of a spill or accidental exposure.[20]

Spill Management

All laboratories working with these compounds must have a cytotoxic spill kit readily available.[9]

Protocol for a Minor Spill (manageable by trained lab personnel):

  • Alert: Immediately alert others in the area.[21]

  • Isolate: Secure the area to prevent others from entering.[7]

  • PPE: Don the appropriate PPE from the spill kit, including a respirator, double gloves, gown, and eye protection.[9][21]

  • Contain: Cover the spill with absorbent pads from the spill kit, working from the outside in to prevent spreading.[22][23][24]

  • Decontaminate: Carefully clean the area with a proven deactivating solution (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate to neutralize the hypochlorite), then wash with detergent and water.

  • Collect Waste: Place all contaminated materials (absorbent pads, gloves, gown, etc.) into a designated hazardous waste container.[6][24]

  • Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.[7]

For major spills, evacuate the area immediately and call emergency services. [20][24]

Personnel Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[20][21] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[25] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[21]

Decontamination and Waste Disposal

All materials contaminated with alkylating urea derivatives must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and empty vials should be disposed of in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[6]

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through the institution's certified hazardous waste management program.

Conclusion

The potent biological activity of alkylating urea derivatives necessitates a stringent and proactive approach to safety. By implementing the engineering controls, work practices, and protocols outlined in this guide, research and development professionals can effectively mitigate the risks associated with these valuable compounds. A culture of safety, built on a foundation of knowledge, preparedness, and consistent adherence to established procedures, is the ultimate safeguard for all personnel.

References

  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • Cancer Care Ontario. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC.
  • DuPont. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
  • California Institute of Technology. (n.d.). Cytotoxic or Chemotherapeutic Drug Guidelines. Environmental Health and Safety.
  • AgriLand. (2023, February 22). Considering the shelf life of protected urea.
  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • ScitoVation. (2023, May 12). Testing and Screening Methods for Genotoxicity and Mutagenicity.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Charles River. (n.d.). Genetic Toxicology Testing, A Laboratory Manual: Formulation of Test Articles.
  • Achema. (n.d.). Requirements for urea and slow release fertilizers storage.
  • GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens.
  • ResearchGate. (n.d.). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents.
  • University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Green Gubre Group. (2024, August 14). Best Practices for Storing and Handling Urea Fertilizers.
  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
  • PCC Group. (2025, January 22). Urea – applications, properties and significance in industry.
  • HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Huaxin Fertiliser Machinery. (2025, April 26). How to Store and Handle Urea Khad Safely.
  • World Health Organization. (n.d.). Occupational exposure to antineoplastic agents.
  • MDPI. (2019, October 9). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
  • ResearchGate. (2025, August 7). Genotoxicity: Mechanisms, Testing Guidelines and Methods.
  • Azomures. (2024, June 5). SAFETY DATA SHEET UREA.
  • Marine Urea. (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Atom Scientific Ltd. (n.d.). Safe, Accurate Labs: Chemical Reagent Storage.
  • ACS Publications. (2019, December 2). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • University of North Carolina. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Laboratory Safety Manual.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • European Trade Union Institute. (n.d.). Chapter 16 Occupational exposure limits: uses and limitations in worker protection.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • U.S. Environmental Protection Agency. (2025, December 10). List of Final and Proposed Existing Chemical Exposure Limits under TSCA.
  • MilliporeSigma. (2025, September 13). SAFETY DATA SHEET - Urea.
  • National Institutes of Health. (2020, November 2). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC.
  • PubMed. (2001, March 12). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center.
  • PubMed. (2007, July 1). Alkylation potency and protein specificity of aromatic urea derivatives and bioisosteres as potential irreversible antagonists of the colchicine-binding site.
  • Google Patents. (n.d.). US2257717A - Manufacture and purification of urea derivatives.
  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
  • Princeton University. (n.d.). Chemical Incompatibility Chart. EHS.

Sources

Method

Application Note: TLC Separation of Methoxyphenyl Ureas

Abstract & Scope Methoxyphenyl ureas are a critical class of compounds serving as intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) and as active ingredients in agrochemicals (phenylurea herbicides like...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methoxyphenyl ureas are a critical class of compounds serving as intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) and as active ingredients in agrochemicals (phenylurea herbicides like Metoxuron). Their analysis is often complicated by the structural similarity of positional isomers (ortho-, meta-, and para- methoxyphenyl urea), which exhibit nearly identical polarity.

This guide provides a high-resolution Thin Layer Chromatography (TLC) protocol designed to resolve these isomers. Unlike generic urea protocols, this method leverages specific solvent-solute interactions—specifically the "ortho-effect" and hydrogen bonding selectivity—to achieve baseline separation.

Theoretical Basis & Mechanism

Chemical Nature of Analytes

Methoxyphenyl ureas possess two distinct functional regions affecting chromatography:

  • The Urea Bridge (-NH-CO-NH-): Highly polar, capable of strong hydrogen bond donation (NH) and acceptance (C=O). This often leads to "tailing" on silica due to strong adsorption to silanol groups.

  • The Methoxy-Substituted Aromatic Ring: The position of the methoxy group (-OCH₃) alters the molecule's overall dipole moment and ability to form intramolecular hydrogen bonds.

Separation Logic (The "Ortho Effect")
  • Ortho-Isomer: The -OCH₃ group at the ortho position can form an intramolecular hydrogen bond with the urea NH proton. This "locks" the conformation, reduces the availability of the NH for binding to the silica stationary phase, and effectively decreases the molecule's polarity. Result: Higher Rf value.

  • Para-Isomer: The methoxy group is distal. The molecule has a large dipole moment and maximum surface area for interaction with silica. Result: Lower Rf value.

Stationary Phase Selection

Silica Gel 60 F254 is the industry standard. The hydroxylated surface of silica interacts strongly with the urea nitrogens. F254 fluorescent indicator is essential as the aromatic ring quenches UV fluorescence, appearing as dark spots against a bright green background.

Mobile Phase Optimization Strategy

To separate these ureas, a binary or ternary solvent system is required to balance solvent strength (to move the compounds) with selectivity (to distinguish isomers).

Recommended Mobile Phase Systems
SystemComposition (v/v)Mechanism of ActionApplication
A (Primary) Toluene : Acetone (70:30)

-

interaction (Toluene) + H-bond acceptance (Acetone).
Best for separating o, m, p isomers.
B (Alternative) Chloroform : Ethanol (90:10) Chlorinated solvents solubilize ureas well; Ethanol reduces tailing.Used if compounds are very polar/insoluble.
C (Anti-Tailing) EtOAc : Hexane : AcOH (60:39:1) Acetic acid suppresses ionization of silanols, sharpening spots.Use if "streaking" is observed.

Expert Insight: Avoid using pure methanol or high percentages of it. Methanol is too strong a hydrogen bond donor/acceptor and will often compress all urea isomers into the solvent front (Rf > 0.8), destroying resolution.

Visualization & Detection Protocols

While UV detection is standard, chemical derivatization provides a self-validating check for the urea functional group.

Method 1: UV Fluorescence Quenching (Non-Destructive)
  • Wavelength: 254 nm[1][2]

  • Observation: Dark purple/black spots on a bright green fluorescent background.

  • Limit of Detection: ~0.5 µg

Method 2: Ehrlich’s Reagent (Specific for Ureas)

This reaction forms a colored Schiff base with the urea nitrogen.

  • Reagent Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde (p-DMAB) in 50 mL of Ethanol and add 5 mL of concentrated Hydrochloric Acid.

  • Procedure: Spray the developed, dried plate evenly. Heat at 100°C for 2-5 minutes.

  • Result: Methoxyphenyl ureas typically appear as bright yellow or lime-green spots . This confirms the presence of the urea moiety, distinguishing it from simple aniline impurities (which often turn red/orange).

Detailed Experimental Protocol

Step 1: Plate Preparation
  • Use Merck Silica Gel 60 F254 aluminum or glass-backed plates.

  • Pre-activation (Optional but Recommended): Heat plates at 110°C for 30 minutes to remove atmospheric moisture, which can deactivate the silica and reduce isomer resolution.

  • Mark a baseline gently with a pencil 1.5 cm from the bottom.[3]

Step 2: Sample Application
  • Dissolve samples in Acetone or Methanol (1 mg/mL).

  • Apply 2-5 µL spots using a micro-capillary. Keep spot diameter < 3 mm.

  • Critical: Allow the solvent to evaporate completely before development. Residual methanol will locally alter the mobile phase polarity and cause "spot blooming."

Step 3: Development
  • Pour System A (Toluene:Acetone 70:30) into a twin-trough chamber.

  • Saturation: Place a filter paper liner in the chamber and wet it with solvent. Close the lid and equilibrate for 15 minutes. Why? Saturation prevents uneven solvent evaporation from the plate surface, ensuring straight band migration.

  • Insert plate and develop until the solvent front reaches 1 cm from the top.

Step 4: Analysis
  • Dry the plate in a fume hood (warm air stream).

  • Visualize under UV 254 nm and mark spots with a pencil.

  • Calculate Retention Factor (

    
    ).
    

Expected Results & Data Interpretation

In the Toluene:Acetone (70:30) system, the expected elution order is governed by the polarity and capacity for hydrogen bonding with the silica.

IsomerPredicted RfRationale
Ortho-Methoxyphenyl Urea 0.65 - 0.75 Least polar due to intramolecular H-bond (shielded NH).
Meta-Methoxyphenyl Urea 0.45 - 0.55 Intermediate polarity.
Para-Methoxyphenyl Urea 0.35 - 0.45 Most polar; exposed functional groups interact strongly with Silica.

Note: Absolute Rf values vary with humidity and temperature. Relative separation (


) is the key metric.

Visualized Workflows (Graphviz)

Figure 1: Mobile Phase Decision Tree

This logic flow guides the researcher in selecting the correct solvent modification based on initial TLC results.

MobilePhaseOptimization Start Initial Run: Toluene:Acetone (70:30) Check Analyze Separation Start->Check Case1 Spots co-elute near Solvent Front (Rf > 0.8) Check->Case1 Case2 Spots stay at Baseline (Rf < 0.2) Check->Case2 Case3 Tailing / Streaking Check->Case3 Success Optimal Separation (Rf 0.3 - 0.7) Check->Success Action1 Decrease Polarity: Increase Toluene ratio (e.g., 85:15) Case1->Action1 Action1->Start Re-run Action2 Increase Polarity: Add 5% Methanol or Switch to CHCl3:EtOH Case2->Action2 Action2->Start Re-run Action3 Suppress Ionization: Add 1% Acetic Acid or Ammonia Case3->Action3 Action3->Start Re-run

Caption: Decision tree for optimizing TLC resolution of phenylureas based on observed Rf values and spot morphology.

Figure 2: Interaction Mechanism

Visualizing why the ortho isomer moves faster than the para isomer.

InteractionMechanism cluster_silica Stationary Phase (Silica Gel) cluster_para Para-Isomer (Polar) cluster_ortho Ortho-Isomer (Less Polar) SiOH Silanol Groups (Si-OH) P_NH Free NH SiOH->P_NH Strong H-Bond (High Retention) O_NH Shielded NH SiOH->O_NH Weak Interaction (Low Retention) P_OMe Distal -OMe O_OMe Proximal -OMe O_OMe->O_NH Intramolecular H-Bond (Lock)

Caption: Mechanistic comparison showing how intramolecular bonding in the ortho-isomer reduces silica interaction, increasing Rf.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for TLC stationary phases and solvent selection logic).
  • Merck Millipore. (n.d.). Separation of derivatives of Urea - TLC Application Note. Retrieved from [4][5]

  • RSC Publishing. (1973).[6] Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. The Analyst. Retrieved from

  • Organomation. (2023). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from

Sources

Application

Application Note: Regioselective Nitrosation of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

This Application Note provides a rigorous, field-validated protocol for the regioselective nitrosation of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea to synthesize its corresponding chloroethylnitrosourea (CENU) derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the regioselective nitrosation of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea to synthesize its corresponding chloroethylnitrosourea (CENU) derivative.

This class of compounds shares structural homology with clinically established antineoplastic agents such as Lomustine (CCNU) and Carmustine (BCNU) , which function by alkylating DNA via the formation of a chloroethyl diazonium ion. The protocol below prioritizes the formation of the pharmacologically active 1-nitroso isomer (on the chloroethyl nitrogen) over the 3-nitroso (aryl nitrogen) isomer.

Introduction & Mechanistic Rationale

The synthesis of Chloroethylnitrosoureas (CENUs) requires the precise introduction of a nitroso (-NO) group onto the urea nitrogen bearing the 2-chloroethyl moiety. For the precursor 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea , two potential nitrosation sites exist:

  • N-1 (Chloroethyl-bearing): The target site. Nitrosation here creates the bioactive species capable of decomposing into an isocyanate and a chloroethyl diazonium ion (DNA alkylator).

  • N-3 (Aryl-bearing): The off-target site. Nitrosation here is generally less favored under controlled acidic conditions due to the resonance delocalization of the aryl nitrogen lone pair, which reduces its nucleophilicity compared to the alkyl-substituted N-1.

Reaction Scheme:



Where R = 2-Chloroethyl, Ar = 2-Methoxyphenyl.
Mechanism of Action & Regioselectivity

The reaction proceeds via the formation of the nitrosonium ion (


) in situ. The regioselectivity is driven by the relative nucleophilicity of the urea nitrogens. While the 2-chloroethyl group is inductively electron-withdrawing, the aryl group (2-methoxyphenyl) delocalizes the N-3 electrons into the 

-system, rendering N-3 less basic. Furthermore, the use of formic acid as both solvent and catalyst stabilizes the transition state for N-1 nitrosation and solubilizes the lipophilic urea precursor.

NitrosationMechanism Reagents Reagents: NaNO2 + HCOOH NO_Gen Generation of Nitrosonium Ion (NO+) Reagents->NO_Gen Acid Dehydration Complex Transition State: Nucleophilic Attack by N-1 NO_Gen->Complex Electrophilic Attack Urea Precursor: 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea Urea->Complex N-1 Lone Pair Product Target Product: 1-Nitroso Isomer Complex->Product Major Pathway (Kinetic Control) SideProduct Isomer Impurity: 3-Nitroso (Aryl) Complex->SideProduct Minor Pathway (Steric/Electronic)

Figure 1: Mechanistic pathway for the nitrosation of 1-(2-chloroethyl)-3-arylureas.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecRole
Precursor Urea >98% PuritySubstrate
Sodium Nitrite (NaNO₂) ACS Reagent, >99%Nitrosating Agent
Formic Acid 98-100% (Anhydrous)Solvent & Catalyst
Hydrochloric Acid 37% (Optional)pH Adjustment
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Ethanol/Methanol AbsoluteRecrystallization
Safety Pre-Check (Crucial)
  • Hazard : Nitrosoureas are potent carcinogens and mutagens .

  • Engineering Controls : All operations must be performed in a certified chemical fume hood.

  • PPE : Double nitrile gloves, lab coat, safety goggles, and a full-face shield during acid addition.

  • Decontamination : Prepare a solution of 10% NaOH to neutralize any spills or glassware (base hydrolysis destroys nitrosoureas).

Step-by-Step Synthesis
Step 1: Solubilization
  • Weigh 10.0 g (approx. 37 mmol) of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea into a 250 mL three-necked round-bottom flask.

  • Add 50 mL of Formic Acid (98%) .

  • Stir vigorously using a magnetic stir bar until the solid is completely dissolved.

    • Note: If solubility is poor, gentle warming to 30°C is permitted, but the solution MUST be cooled before the next step.

Step 2: Controlled Nitrosation
  • Cool the reaction mixture to 0–5°C using an ice-salt bath. Monitor internal temperature with a thermometer; do not rely on bath temperature.

  • Weigh 3.8 g (55 mmol, ~1.5 eq) of Sodium Nitrite (NaNO₂).

  • Add the NaNO₂ solid portion-wise over 30–45 minutes.

    • Critical: Keep internal temperature below 10°C . Rapid addition causes exotherms and decomposition (evolution of brown NOₓ fumes).

  • After addition is complete, maintain stirring at 0–5°C for 2 hours .

  • Allow the reaction to slowly warm to 10–15°C and stir for an additional 1 hour to ensure conversion.

Step 3: Quenching and Isolation
  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The nitrosourea product typically precipitates as a yellow/pale-orange solid.

  • If solid precipitates : Filter the solid using a sintered glass funnel. Wash the cake with 3 x 50 mL ice-cold water to remove residual acid.

  • If oil forms or no precipitate : Extract the aqueous mixture with DCM (3 x 50 mL) .

    • Combine organic layers.[1]

    • Wash with cold saturated NaHCO₃ solution (carefully, CO₂ evolution) until pH is neutral.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum at <30°C (Nitrosoureas are thermally unstable).

Step 4: Purification
  • Recrystallization : Dissolve the crude solid in a minimum amount of cold Ethanol or Methanol (approx. 1:5 w/v).

  • Allow to crystallize at -20°C overnight.

  • Filter and dry under vacuum in a desiccator (protect from light).

Process Workflow Diagram

Workflow Start Start: 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea Dissolve Dissolve in 98% Formic Acid (Homogeneous Solution) Start->Dissolve Cool Cool to 0-5°C (Ice/Salt Bath) Dissolve->Cool AddNaNO2 Add NaNO2 (Solid) Portion-wise (Maintain T < 10°C) Cool->AddNaNO2 React Stir 2h @ 0-5°C Then 1h @ 10-15°C AddNaNO2->React Quench Quench in Ice Water React->Quench Decision Precipitate? Quench->Decision Filter Filter Solid Wash with Cold Water Decision->Filter Yes Extract Extract with DCM Wash NaHCO3 -> Dry -> Evaporate Decision->Extract No (Oiling) Purify Recrystallize (EtOH/MeOH) Store @ -20°C Filter->Purify Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target nitrosourea.

Characterization & Quality Control

To validate the identity and purity of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)-1-nitrosourea , use the following analytical markers:

MethodExpected ObservationMechanistic Insight
TLC Higher R_f than starting urea (DCM/MeOH 95:5)Nitrosation reduces polarity by removing an H-bond donor.
IR Spectroscopy Appearance of N=O stretch (~1480–1500 cm⁻¹)Diagnostic for nitroso group.
IR Spectroscopy Disappearance of one N-H stretch (3300–3400 cm⁻¹)Confirms substitution on nitrogen.
¹H NMR Downfield shift of chloroethyl protonsThe -CH₂- adjacent to N-NO shifts downfield (~4.1–4.2 ppm) compared to urea (~3.5–3.6 ppm).
Melting Point Sharp range (typically lower than parent urea)Broad range indicates isomer mixture or decomposition.

Troubleshooting Isomers: If the 3-nitroso (aryl) isomer is formed, the aromatic proton signals in NMR will shift significantly due to the adjacent electron-withdrawing nitroso group. In the desired 1-nitroso product, the aromatic ring is further from the modification, so aromatic shifts are subtle, while the ethylene bridge signals shift drastically.

References

  • Lomustine Synthesis Patent : "Process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea and analogues." Google Patents. (Methodology for nitrosation of lipophilic ureas using formic acid). Link

  • Mechanistic Insight : Lown, J. W., & Chauhan, S. M. (1981). "Mechanism of action of (2-haloethyl)nitrosoureas on DNA." Journal of Medicinal Chemistry. (Explains the necessity of N-1 nitrosation for alkylating activity). Link

  • General Protocol : "Synthesis of new nitrosoureas." Annales Pharmaceutiques Françaises, 1989. (Details chemical pathways for substituting chloroethyl ureas). Link

  • Safety Data : "Nitrosourea Compounds - Safety and Handling." National Institutes of Health (NIH).[2] (Toxicology and safe handling of alkylating agents). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Chloroethyl Groups

Core Directive: The "Butterfly Effect" of the Lone Pair As researchers working with nitrogen mustards (e.g., cyclophosphamide, chlorambucil, or novel alkylating agents), you are fighting a specific kinetic enemy: intramo...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Butterfly Effect" of the Lone Pair

As researchers working with nitrogen mustards (e.g., cyclophosphamide, chlorambucil, or novel alkylating agents), you are fighting a specific kinetic enemy: intramolecular cyclization .

The hydrolysis of a 2-chloroethyl group is rarely a direct attack by water (


). Instead, it is an intramolecular 

reaction driven by the nitrogen lone pair, forming a highly reactive aziridinium ion intermediate.[1] This intermediate is then rapidly opened by water to form the alcohol impurity.

The Golden Rule: If you control the nitrogen lone pair, you control the stability.

The Mechanism of Failure

The following diagram illustrates the pathway you must suppress. Note that the formation of the aziridinium ion is the rate-determining step (RDS).

HydrolysisMechanism cluster_prevention Prevention Zone Start Free Base Amine (R-N-CH2CH2-Cl) TS Aziridinium Ion (Cyclic Intermediate) Start->TS Intramolecular Cyclization (Fast at pH > 7) Water H2O Attack TS->Water Product Hydrolyzed Alcohol (R-N-CH2CH2-OH) TS->Product Ring Opening

Figure 1: The degradation pathway.[2][3][4] The transition from Free Base to Aziridinium is driven by the availability of the nitrogen lone pair.

Synthesis & Reaction Optimization

The Acid-Base Paradox

To synthesize a chloroethyl amine, you typically convert a hydroxyethyl group using thionyl chloride (


) or phosphoryl chloride (

).
  • The Trap: Many protocols suggest adding a base (triethylamine or pyridine) to scavenge the

    
     byproduct.
    
  • The Fix: Avoid bases during the chlorination step if possible. The

    
     generated naturally protonates the amine, forming the hydrochloride salt (
    
    
    
    ). In this protonated state, the lone pair is unavailable for cyclization, rendering the molecule chemically inert to hydrolysis.
Protocol Recommendation: Salt Retention

Maintain the molecule as the hydrochloride salt throughout the reaction.

  • Reagent: Use neat

    
     or 
    
    
    
    in
    
    
    /DCM.
  • Temperature: Reflux is often required for conversion, but cool to

    
    immediately upon completion.
    
  • Isolation: Precipitate the hydrochloride salt directly by adding non-polar antisolvents (Ether/Hexanes) rather than performing an aqueous workup.

Workup & Purification: The Danger Zone

This is where 90% of hydrolysis occurs. You must often neutralize the salt to extract the free base into an organic solvent. This moment—where the pH rises above 7 in the presence of water—is critical.

Quantitative Risk Assessment

Hydrolysis rates are pH-dependent.[4] The half-life (


) of a typical aliphatic nitrogen mustard drops logarithmically as pH rises.
ConditionSpecies DominantApprox.[5]

(at 25°C)
Risk Level
pH < 3 Protonated (

)
> 2 weeks🟢 Safe
pH 7-8 Free Base (

)
30 - 90 mins🔴 Critical
pH > 10 Free Base (

)
< 10 mins⚫ Fatal
The "Cold & Fast" Extraction Protocol

If you must generate the free base:

  • Chill Everything: Pre-cool your organic solvent (DCM or EtOAc) and your neutralization buffer (sat.

    
     or 
    
    
    
    ) to
    
    
    .
  • Biphasic Quench: Do not add water directly. Add the reaction mixture to a rapidly stirring biphasic mixture of solvent/base.

  • The 5-Minute Rule: The time from neutralization to phase separation and drying must be under 5 minutes.

  • Salting Out: Use saturated Brine (

    
    ) immediately. High chloride concentration suppresses hydrolysis via the Common Ion Effect  (pushing the equilibrium back toward the alkyl chloride) and reduces water activity.
    
Decision Tree: Workup Strategy

WorkupStrategy Start Reaction Complete (HCl Salt present) Q1 Is the Free Base absolutely required? Start->Q1 PathA NO: Isolate as Salt Q1->PathA Preferred PathB YES: Extraction Required Q1->PathB Risky StepA Precipitate with Ether/Hexane Filter under N2 PathA->StepA StepB1 Cool all reagents to 0°C PathB->StepB1 StepB2 Rapid Neutralization (pH 7-8) Max 5 mins contact time StepB1->StepB2 StepB3 Dry organic phase (MgSO4) immediately StepB2->StepB3

Figure 2: Decision logic for isolating chloroethylamines. Path A is always preferred for stability.

Storage & Formulation

Solvent Choice

Never store chloroethylamines in protic solvents (Methanol, Ethanol, Water) for long periods, even if frozen.

  • Preferred: DMSO (anhydrous), DMA, or Acetone (if no nucleophilic attack is possible).

  • Saline vs. Water: If aqueous solution is necessary (e.g., for injection), use 0.9% Saline (NaCl) rather than pure water or dextrose. The chloride ions in saline provide a modest protective effect against hydrolysis [1].

Temperature

Hydrolysis follows Arrhenius kinetics.[6]

  • -80°C: Indefinite stability for most mustards.

  • -20°C: Stable for months (solid salts) or weeks (solutions).

  • 4°C: Unstable. Significant degradation can occur within 24-48 hours for sensitive derivatives like Melphalan [2].

Troubleshooting & FAQ

Q: I see a +18 mass shift (M+18) in my LC-MS. What is it? A: This is the hydroxyl impurity (


). It indicates hydrolysis occurred.[7] If you see this, check your workup pH. If the pH exceeded 9, or if the extraction took longer than 10 minutes at room temperature, this impurity is expected.

Q: Can I use Silica Gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic, which is good, but it contains adsorbed water.

  • Fix: Flush the column with your eluent (containing 1% triethylamine if the compound is acid-sensitive, though this is risky) or use neutral alumina. Ideally, recrystallize the HCl salt instead of using chromatography.

Q: My compound degrades in the NMR tube. A:


 often contains traces of 

(acidic) or water.
  • Fix: Filter

    
     through basic alumina before use, or use 
    
    
    
    . Note that in
    
    
    , the chloride may exchange, but hydrolysis is prevented due to lack of water.

Q: Why is Melphalan more stable than Mechlorethamine? A: Electronic effects. Melphalan has an aromatic ring attached to the nitrogen.[1] This ring withdraws electron density via resonance, making the nitrogen lone pair less nucleophilic. Consequently, the rate of aziridinium ion formation is slower compared to aliphatic mustards like Mechlorethamine [3]. Know your molecule: aliphatic nitrogens require stricter handling than aromatic ones.

References

  • Stout, S. A., & Riley, C. M. (1987).[8] Hydrolysis of L-phenylalanine mustard (melphalan).[8] II. Further observations on the effects of pH, chloride ions and buffers on the rate of reaction.[8] International Journal of Pharmaceutics, 37(3), 257-264.[8] Link

  • Burton, J. H., et al. (2017).[9] Potency and stability of compounded formulations of chlorambucil, melphalan and cyclophosphamide.[5][9] Veterinary and Comparative Oncology, 15(4), 1558-1563.[9] Link

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards.[10] Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. Link

Sources

Optimization

Technical Support Center: 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-UREA Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses yield suppression in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-UREA Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield suppression in the synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea . While the reaction appears to be a standard nucleophilic addition of an amine to an isocyanate, the presence of the 2-chloroethyl moiety introduces specific instability factors—namely aziridine cyclization and hydrolysis-driven dimerization.

This support documentation provides a validated "Standard Operating Procedure" (SOP) for direct synthesis and an alternative "High-Fidelity" route for users consistently experiencing yields below 60%.

Module 1: The Chemistry & Failure Modes

To fix the yield, we must first visualize the competition between the desired pathway and the "Death Spiral" of side reactions.

The Reaction Landscape

The standard synthesis involves coupling 2-Methoxyphenyl isocyanate with 2-Chloroethylamine hydrochloride .

  • Primary Failure Mode (Moisture): Water competes with the amine for the isocyanate, creating an unstable carbamic acid that decarboxylates to an aniline. This aniline then attacks the remaining isocyanate to form a symmetric urea dimer (insoluble white precipitate).

  • Secondary Failure Mode (Cyclization): In the presence of strong base or high heat, the 2-chloroethylamine free base can cyclize to form aziridine , removing the nucleophile from the reaction pool.

Diagram: Reaction Pathways & Competitive Inhibition

ReactionPathways Isocyanate 2-Methoxyphenyl Isocyanate Target Target Urea (High Yield) Isocyanate->Target + Amine Carbamic Carbamic Acid Isocyanate->Carbamic + Water Amine 2-Chloroethylamine Amine->Target Aziridine Aziridine (Loss of Reactant) Amine->Aziridine High pH / Heat Water H2O (Contaminant) Aniline 2-Methoxyaniline Carbamic->Aniline - CO2 Dimer Symmetric Urea (Impurity) Aniline->Dimer + Isocyanate

Figure 1: Mechanistic pathway showing the desired urea formation (Green) versus the moisture-induced dimerization cascade and aziridine cyclization (Red).

Module 2: Optimized Experimental Protocols

Protocol A: Direct Synthesis (Standard)

Recommended for rapid synthesis when anhydrous conditions are strictly controllable.

Reagents:

  • 2-Methoxyphenyl isocyanate (1.0 equiv)

  • 2-Chloroethylamine Hydrochloride (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv) — Do NOT use excess base.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) — Anhydrous.

Step-by-Step Workflow:

  • Salt Suspension: Suspend 2-Chloroethylamine HCl in anhydrous DCM at 0°C .

  • Free Base Liberation: Add TEA dropwise. Stir for 10 minutes.

    • Critical Check: Ensure the solution remains cold (0-5°C) to prevent aziridine formation.

  • Addition: Dissolve 2-Methoxyphenyl isocyanate in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Keeping the amine in local excess prevents the isocyanate from reacting with itself or trace water.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of isocyanate).

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then Brine. Dry over Na2SO4.

Protocol B: The "Lomustine" Route (High Yield Strategy)

Recommended if Protocol A yields <50% or if purity is critical.

This method borrows from the industrial synthesis of Lomustine (CCNU) [1]. It avoids the unstable chloro-amine intermediate by using ethanolamine first, then chlorinating.

Phase 1: Hydroxyurea Formation

  • React 2-Methoxyphenyl isocyanate with Ethanolamine (2-aminoethanol) in DCM.

  • Result: 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea.

  • Advantage: Ethanolamine is a better nucleophile; the reaction is quantitative and insensitive to cyclization.

Phase 2: Chlorination

  • Suspend the Hydroxyurea in Toluene or DCM.

  • Add Thionyl Chloride (SOCl2) (1.2 equiv) at 0°C, then heat to reflux (or 40-50°C).

  • Result: Conversion of the -OH group to -Cl.

  • Advantage: This bypasses the handling of unstable 2-chloroethylamine free base entirely.

Module 3: Troubleshooting Guide

Use this decision matrix to identify the root cause of your yield loss.

SymptomProbable CauseCorrective Action
White precipitate forms immediately upon addition. Moisture Contamination. The isocyanate hydrolyzed to an aniline, which attacked another isocyanate molecule to form a symmetric urea dimer (1,3-bis(2-methoxyphenyl)urea).1. Dry solvent over molecular sieves (4Å) for 24h.2. Flame-dry glassware under N2 flow.3. Verify isocyanate quality (should be clear liquid, not cloudy).
Low Yield + Unreacted Isocyanate. Aziridine Formation. The 2-chloroethylamine cyclized before reacting with the isocyanate.1. Keep reaction at 0°C during base addition.2. Do not use >1.1 equiv of base.3. Switch to Protocol B (Hydroxy route).
Product is an oil/sticky gum. Solvent Trapping / Impurities. Ureas often trap solvent in their lattice.1. Triturate the oil with cold Ether or Hexane to induce crystallization.2. Recrystallize from Ethanol/Water (warm ethanol, add water until turbid, cool).
Reaction stalls at 50% conversion. Incorrect Stoichiometry. 1. Ensure Amine HCl is in slight excess (1.1 equiv).2. Ensure Base is exactly stoichiometric to the HCl salt.
Diagram: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Analysis Precipitate Is there a large amount of white precipitate? Start->Precipitate CheckMP Check Melting Point of Precipitate Precipitate->CheckMP Yes NoPrecip No Precipitate, but low conversion? Precipitate->NoPrecip No Dimer High MP (>200°C)? It is Symmetric Urea. CheckMP->Dimer High MP FixWater ACTION: System is wet. Use Anhydrous DCM & N2 atm. Dimer->FixWater CheckTemp Was reaction heated or Base > 1.5 eq? NoPrecip->CheckTemp Yes Aziridine Aziridine Formation (Loss of Amine) CheckTemp->Aziridine Yes FixTemp ACTION: Keep < 5°C or Use Protocol B. Aziridine->FixTemp

Figure 2: Diagnostic workflow for identifying the chemical cause of yield loss.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use 2-Chloroethyl isocyanate + 2-Methoxyaniline instead? A: Yes, this is the "Inverse Addition" method. It is chemically valid and often cleaner because 2-methoxyaniline is stable. However, 2-chloroethyl isocyanate is a severe lachrymator, expensive, and prone to polymerization [2]. If you have it, use it, but Protocol A (using the amine salt) is generally safer and cheaper.

Q: Why do I need to add the Isocyanate to the Amine? A: To maintain a high [Amine]:[Isocyanate] ratio. If you add Amine to Isocyanate, the Isocyanate is in excess at the start. If any moisture is present, the Isocyanate will preferentially hydrolyze and dimerize. Adding Isocyanate slowly to excess Amine ensures the Isocyanate immediately finds an Amine partner.

Q: How do I remove the symmetric urea byproduct? A: The symmetric dimer (1,3-bis(2-methoxyphenyl)urea) is usually highly insoluble in DCM or Chloroform. Filter the reaction mixture before aqueous workup. The solid on the filter is likely the impurity; the filtrate contains your product.

References

  • Lomustine Synthesis & Process Optimiz

    • Context: Describes the industrial "Hydroxyurea -> Chlorination" pathway to avoid unstable intermedi
    • Source: Google Patents / N
    • Link:

  • Isocyan

    • Context: details the mechanism of hydrolysis and dimerization (uretdione/isocyanurate form
    • Source: BenchChem Technical Support.[1]

    • Link:

  • General Urea Synthesis via Isocyan

    • Context: Standard conditions for Amine + Isocyanate coupling (DCM, RT, no base if using free amine).
    • Source: Common Organic Chemistry.
    • Link:

  • Safety Data & Properties: 2-Chloroethyl isocyan

    • Context: Toxicity and handling data confirming why the Amine HCl salt method (Protocol A) is safer than the inverse method.
    • Source: PubChem.[2]

    • Link:

Sources

Troubleshooting

Technical Support Center: Purification of Urea Products

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical step of removin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical step of removing unreacted isocyanate from your urea product. Our goal is to move beyond simple protocols and provide a framework of scientific reasoning to empower you to make the best decisions for your specific experimental context.

Section 1: Critical Safety & Handling

Before any experimental work, it is imperative to understand the risks associated with isocyanates. They are potent respiratory and skin sensitizers, and repeated exposure can lead to occupational asthma.[1]

  • Engineering Controls : Always handle isocyanates and unquenched reaction mixtures in a certified chemical fume hood with adequate ventilation.[2][3] Enclosed systems are preferable for larger-scale reactions.

  • Personal Protective Equipment (PPE) : This is the last line of defense and must be used correctly.

    • Gloves : Use chemically resistant gloves. Thin latex gloves are not suitable.[2] Nitrile or butyl rubber gloves are recommended.

    • Eye Protection : Chemical splash goggles are mandatory.[1]

    • Lab Coat/Apron : Wear appropriate protective clothing to prevent skin contact.

  • Decontamination : Have a decontamination solution ready for spills. A common mixture is 10% isopropyl alcohol and 1% ammonia in water.[4]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise during the purification of urea compounds.

Q1: Why is it essential to remove unreacted isocyanate?

Residual isocyanate is problematic for three primary reasons:

  • Toxicity : Isocyanates are highly reactive and toxic compounds. For any application in drug development, their removal to below acceptable limits (often in the ppm range) is a regulatory necessity.[5]

  • Product Instability : The highly electrophilic isocyanate group (-N=C=O) can react with the N-H bonds of your newly formed urea product, leading to the formation of biurets and other oligomeric impurities over time.[6][7] This compromises the purity and stability of your final compound.

  • Downstream Reactions : If your urea product is an intermediate, residual isocyanate can interfere with subsequent synthetic steps, leading to complex side-product profiles and reduced yields.

Q2: How can I detect residual isocyanate in my crude reaction mixture?

Direct detection is challenging due to the high reactivity of isocyanates. The most common and reliable methods involve derivatization followed by chromatography.

  • Thin-Layer Chromatography (TLC) : This is the quickest method for qualitative assessment. Spot the crude reaction mixture on a silica plate. Because isocyanates are often highly reactive with silica, it's more reliable to spot the mixture into a solution of a derivatizing agent that creates a stable, UV-active urea.[8] A simple method is to co-spot your reaction mixture with a droplet of a primary or secondary amine (like benzylamine) on the TLC plate baseline. The newly formed urea will have a different Rf value than your product.

  • High-Performance Liquid Chromatography (HPLC) : For quantitative analysis, a sample of the reaction mixture is quenched with a derivatizing agent, such as 1-(2-pyridyl)piperazine or N-4-nitrobenzyl-N-n-propylamine ("nitro reagent"), which reacts with the isocyanate to form a stable, highly UV-absorbent urea derivative.[7][8][9] This allows for precise quantification against a standard curve.

Q3: What are the primary methods for removing unreacted isocyanate?

There are three main strategies, each with its own advantages, which will be explored in the troubleshooting section:

  • Chemical Scavenging (Quenching) : The most common method, where a reagent is added to selectively react with the excess isocyanate, converting it into a new compound that is easily removed.

  • Chromatographic Purification : Passing the crude mixture through a silica gel column to separate the desired urea product from the unreacted isocyanate and other impurities.

  • Extraction/Precipitation : Exploiting differences in solubility between the product and the isocyanate or its quenched derivative.

Section 3: Troubleshooting and In-Depth Protocols

This section is designed as a problem-solving guide. Identify your experimental challenge below to find a detailed protocol and the scientific rationale behind it.

Problem: My reaction is complete, but TLC/HPLC analysis shows a significant amount of residual isocyanate.

This is the most common scenario. The best approach is to convert the reactive isocyanate into a benign, easily removable substance through chemical scavenging.

Solution A: Purification via Scavenger Resins

Scavenger resins are polymer-supported reagents that react with excess reactants or by-products. The key advantage is that the resulting resin-bound adducts are removed by simple filtration, dramatically simplifying purification.[10][11]

Start Crude Reaction Mixture (Urea Product + Excess Isocyanate) AddResin Add Scavenger Resin (e.g., PS-Trisamine) Start->AddResin Stir Stir/Agitate Mixture (Time: 1-16h, Temp: RT-60°C) AddResin->Stir Filter Filter Mixture Stir->Filter Resin Resin-Bound Isocyanate Adduct (Discard) Filter->Resin Solid Filtrate Filtrate (Urea Product in Solution) Filter->Filtrate Liquid Evaporate Evaporate Solvent Filtrate->Evaporate End Pure Urea Product Evaporate->End cluster_0 Silica Gel Column Top Mid Bot Isocyanate Isocyanate (Less Polar) Isocyanate->Mid Elutes Faster Urea Urea Product (More Polar) Urea->Bot Elutes Slower Solvent Solvent Flow Solvent->Top

Sources

Optimization

Technical Support Center: Troubleshooting Low Melting Point Issues in Urea Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with urea derivatives. This guide provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with urea derivatives. This guide provides in-depth troubleshooting for a common yet critical issue encountered in the laboratory: observing a lower-than-expected or broadened melting point for your synthesized compound. A precise melting point is a key indicator of purity, and deviations can signify underlying issues with your sample that may impact downstream applications.[1][2]

This guide is structured to walk you through a logical investigation, from initial diagnosis to final resolution, grounded in established scientific principles.

Part 1: General Troubleshooting Workflow

The first step when encountering a melting point anomaly is to approach the problem systematically. The following workflow provides a structured path to identify and resolve the root cause.

// Connections and labels Start:f1 -> CheckPurity [lhead=cluster_0]; }

Caption: Systematic workflow for diagnosing and resolving low melting point issues.

Part 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and underlying causes for melting point depression in urea derivatives.

Q1: My synthesized urea derivative melts at a lower temperature and over a wider range than the literature value. What is the primary cause?

This phenomenon, known as melting point depression, is the most reliable indicator of an impure sample.[3] Pure crystalline solids typically have a sharp melting range of 0.5-2°C.[4][5] The presence of an impurity disrupts the uniform crystal lattice structure of your compound.[4][6] Less thermal energy is then required to overcome the intermolecular forces and transition the solid to a liquid, resulting in a lower melting point.[6][7] The broad range occurs because different parts of the mixture melt at different temperatures, starting with eutectic mixtures in microscopic regions.[5][7]

The most common impurities in urea derivative synthesis include:

  • Residual Solvents: Solvents used in the reaction or purification that are not fully removed can act as impurities.[8]

  • Unreacted Starting Materials: Incomplete reactions can leave residual amines or isocyanates in your final product.

  • Reaction Byproducts: Symmetrical ureas or biuret can form as side products, especially at elevated temperatures.[9][10]

Q2: I've recrystallized my sample, but the melting point is still low. Could it be something other than an impurity?

Yes. If you are confident in the chemical purity of your sample (e.g., confirmed by NMR or HPLC), two other possibilities should be considered:

  • Polymorphism: Your compound may exist in multiple crystalline forms, known as polymorphs.[11] Each polymorph has a unique crystal lattice arrangement and, consequently, a different melting point.[11][12] It's possible you have synthesized a different, less stable polymorph than the one reported in the literature, which would typically have a lower melting point.

  • Decomposition: Some urea derivatives are thermally unstable and may decompose at or near their melting point.[13][14][15] The observed "melting" could actually be the sample degrading into other compounds, often accompanied by a color change (e.g., darkening) or gas evolution.[16] This decomposition can be mistaken for melting.

Causes_of_MP_Depression Observed_MP Observed Low/Broad Melting Point Impurity Chemical Impurity (e.g., Solvent, Byproduct) Observed_MP->Impurity Polymorph Polymorphism (Different Crystal Form) Observed_MP->Polymorph Decomposition Thermal Decomposition Observed_MP->Decomposition Cause1 Disrupts Crystal Lattice Impurity->Cause1 Cause2 Lower Lattice Energy Polymorph->Cause2 Cause3 Chemical Reaction, not Phase Transition Decomposition->Cause3

Caption: Primary causes leading to an observed low melting point.

Q3: How can I distinguish between a low melting point due to impurities, polymorphism, or decomposition?

A combination of analytical techniques is the most effective approach.

Potential Cause Primary Diagnostic Technique(s) Expected Observation
Chemical Impurities NMR Spectroscopy, HPLC, TLC NMR will show extra peaks. HPLC/TLC will show multiple spots or peaks.
Polymorphism Differential Scanning Calorimetry (DSC) DSC may show multiple thermal events, such as a solid-solid transition before melting or different melting endotherms for different crystal forms.[12]
Decomposition Thermogravimetric Analysis (TGA), DSC TGA will show a mass loss concurrent with the thermal event. DSC may show a complex, broad, or exothermic event instead of a sharp endothermic melting peak. The sample may also visually change color.[17]
Q4: My sample turns brown and seems to shrink in the capillary tube as it heats up. Is this decomposition?

This is a classic sign of decomposition. The color change indicates a chemical transformation is occurring. Urea derivatives can thermally decompose to form isocyanates and amines, which can then undergo further reactions.[13][14][15][16] If you suspect decomposition, try determining the melting point on a variable-speed apparatus. A faster heating rate may result in a higher, sharper "melting" point because the sample has less time to decompose before reaching its melting temperature. For a definitive answer, TGA is the recommended technique.[17]

Part 3: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization of Urea Derivatives

Recrystallization is the most powerful method for purifying solid organic compounds by removing impurities.[18][19] The principle relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures.

Objective: To remove soluble impurities and obtain a highly pure crystalline product with a sharp melting point.

Methodology:

  • Solvent Selection (The "Ideal" Solvent):

    • The urea derivative should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4°C).[18]

    • The impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.

    • The solvent should not react with your compound.

    • Common solvents for urea derivatives include ethanol, isopropanol, water, or mixtures like ethanol/water. Perform small-scale solubility tests to find the optimal solvent or solvent system.

  • Dissolution:

    • Place the impure urea derivative in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent, just enough to wet the solid.

    • Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just dissolves completely. Adding excess solvent will reduce your final yield.

  • Hot Filtration (If Necessary):

    • If insoluble impurities are present (e.g., dust, side products that are insoluble), you must perform a hot filtration.[18]

    • Pre-heat a separate flask containing a small amount of solvent and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the pre-heated funnel to remove the insoluble material. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[18] Rushing this step by placing it directly in an ice bath will cause the solid to "crash out," trapping impurities.

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals thoroughly. Residual solvent is a common impurity that lowers the melting point.[8] Drying in a vacuum oven is the most effective method.

Protocol 2: Sample Preparation for Purity Analysis

Accurate analysis requires proper sample preparation.

  • For ¹H NMR: Dissolve 5-10 mg of the dried sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. DMSO-d₆ is often a good choice for urea derivatives due to their hydrogen bonding capability.

  • For HPLC: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a solvent compatible with your mobile phase (e.g., acetonitrile or methanol). Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

  • For DSC/TGA: Use 2-5 mg of the finely ground, dried sample in an appropriate aluminum pan. Ensure the sample covers the bottom of the pan in a thin, even layer for uniform heat transfer.

By following this structured troubleshooting guide, researchers can efficiently diagnose the cause of low melting points in their urea derivatives, implement effective purification strategies, and confidently verify the purity of their final compounds.

References
  • Melting point depression - IBChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bedia, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264-6277. [Link]

  • Melting-point depression - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • How does inadequate removal of solvent affect the melting point analysis? - Brainly. (2023, September 21). Retrieved February 15, 2026, from [Link]

  • What causes melting point depression? - Quora. (2020, May 10). Retrieved February 15, 2026, from [Link]

  • Bedia, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. [Link]

  • Melting Point Theory - Chemistry LibreTexts. (2022, April 7). Retrieved February 15, 2026, from [Link]

  • Melting-point depression - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bedia, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. PubMed. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026, January 28). HBGX Chemical. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (n.d.). PubMed. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023, May 30). MDPI. [Link]

  • One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. (2021, May 14). PMC. [Link]

  • Thermal decomposition (pyrolysis) of urea in an open reaction vessel. (n.d.). ScienceDirect. [Link]

  • Understanding Urea Polymorphism and Cocrystallization to Develop Enhanced Fertilizers: A Review. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. (n.d.). PubMed. [Link]

  • Technique Series: Recrystallization (urea as an example). (2016, February 1). YouTube. [Link]

  • US2257717A - Manufacture and purification of urea derivatives. (n.d.).
  • Synthesis optimization of urea derivatives. (n.d.). ResearchGate. [Link]

  • Recrystallization Purification Method for Urea. (2020). China/Asia On Demand (CAOD). [Link]

  • Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. (2018, March 7). MDPI. [Link]

  • UREA TESTING METHODS. (n.d.). BioSpectra. [Link]

  • UREA – suggested spectral and analytical methods for identification. (n.d.). ReachCentrum. [Link]

  • Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. (2020, February 3). ResearchGate. [Link]

  • US3592741A - Method for analysis of urea. (n.d.).
  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Analytical Method Verification Report: Urea UPLC Assay. (n.d.). BioSpectra. [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (2024, June 3). Deakin University. [Link]

  • Melting Point. (n.d.). University of Technology, Iraq. [Link]

  • Urea: Melting Point, Intermolecular Forces, Molecular Geometry, Formal Charge or Enough with the Empirical Evidence, already . . (n.d.). ChemEd X. [Link]

  • Growth and characterization of urea derivative single crystals. (n.d.). ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH. [Link]

  • Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange. [Link]

  • US2892870A - Process for purifying and crystallizing urea. (n.d.).
  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. [Link]

  • Driving and characterizing nucleation of urea and glycine polymorphs in water. (n.d.). PMC. [Link]

  • US3124612A - Urea crystallization. (n.d.).
  • Degradation mechanism and thermal stability of urea nitrate below the melting point. (2011, July 10). ScienceDirect. [Link]

  • Urea extraction crystallization - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Supplemental Topics - MSU chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Urea - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Effects of Moisture and Residual Solvent on the Phase Stability of Orthorhombic Paracetamol. (2025, August 5). ResearchGate. [Link]

  • Studying on the Polymorphs and the Melting Point of HMP. (n.d.). ResearchGate. [Link]

  • Effects of Residual Solvent on Glass Transition Temperature of Poly(methyl methacrylate). (2025, August 10). ResearchGate. [Link]

  • Synthesis of urea derivatives from formamides. (n.d.). ResearchGate. [Link]

  • Degradation mechanism and thermal stability of urea nitrate below the melting point. (n.d.). ScienceDirect. [Link]

  • Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chloroethylamine Condensation Reactions

Welcome to the technical support center for optimizing condensation reactions involving 2-chloroethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions involving 2-chloroethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic building block. Our focus is on providing practical, in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format.

The dual functionality of 2-chloroethylamine—possessing both a nucleophilic amino group and an electrophilic carbon-chlorine bond—makes it a powerful reagent.[1] However, its utility is intrinsically linked to its reactivity, which is highly dependent on reaction conditions, particularly temperature. The key to a successful condensation lies in harnessing its ability to form a highly reactive aziridinium ion intermediate while simultaneously suppressing unwanted side reactions.[1] This guide will illuminate the causal relationships between temperature, reaction kinetics, and product outcomes.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses the most common issues encountered during the condensation of chloroethylamine with various nucleophiles (amines, phenols, thiols, etc.).

Q1: My reaction shows low or no conversion of starting materials. What is the first step in troubleshooting?

A1: Suboptimal reaction temperature is the most frequent cause of low conversion. Many condensation reactions require a certain activation energy to proceed at a reasonable rate.[2][3] If you are running the reaction at room temperature or below, the thermal energy may be insufficient.

Recommended Action: Systematically increase the reaction temperature. A common approach is to perform small-scale trial reactions at incremental temperatures (e.g., room temperature, 40°C, 60°C, 80°C). Monitor the progress at each step using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] In many cases, a significant increase in product yield is observed with elevated temperatures.[2][5] For instance, some condensations that show minimal conversion at room temperature proceed to high yield when heated to 80-120°C in a suitable high-boiling solvent like DMF.[5]

dot

G start Low / No Product Yield check_temp Is reaction temperature above ambient? start->check_temp increase_temp Incrementally increase temperature (e.g., 20°C intervals) check_temp->increase_temp No check_sm Check purity/identity of starting materials check_temp->check_sm Yes monitor Monitor reaction progress (TLC, GC, LC-MS) increase_temp->monitor complete Reaction proceeds to completion monitor->complete Conversion Observed stalled Reaction still stalled monitor->stalled No Conversion check_base Using chloroethylamine HCl? Ensure sufficient base is present check_sm->check_base check_base->increase_temp stalled->increase_temp Continue Heating

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing multiple spots on a TLC plate, and the desired product is impure. How does temperature contribute to this?

A2: The formation of multiple products is typically due to side reactions, which are highly influenced by temperature. Two common side reactions in chloroethylamine condensations are over-alkylation and polymerization.

  • Over-Alkylation: The initial product of a condensation with a primary amine is a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of chloroethylamine.[6] This leads to the formation of a tertiary amine, and potentially even a quaternary ammonium salt ("quaternization").

  • Polymerization/Oligomerization: The reactive aziridinium intermediate can be attacked by another molecule of chloroethylamine (acting as a nucleophile) or other species in the mixture, leading to dimers, trimers, and higher-order oligomers.

Recommended Action: If you observe significant byproduct formation at elevated temperatures, consider reducing the reaction temperature. While higher temperatures increase the rate of the desired reaction, they can increase the rate of side reactions even more dramatically.[3] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is key to maximizing selectivity and purity.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low or No Yield Temperature is too low to overcome the activation energy barrier.Systematically increase temperature in 20°C increments, monitoring progress via TLC/GC.[2]
Multiple Products / Low Purity Temperature is too high, promoting side reactions like over-alkylation or polymerization.[6]Reduce the reaction temperature to find a balance between reaction rate and selectivity.
Product Decomposition Temperature exceeds the thermal stability of the reactant or desired product.Run the reaction at a lower temperature. Check literature for thermal stability data if available.
Reaction Stalls An equilibrium has been reached.Increase temperature to shift the equilibrium. Consider removing byproducts (e.g., water via Dean-Stark).[7]

Q3: I'm using 2-chloroethylamine hydrochloride. The reaction is very slow even at high temperatures. Why?

A3: 2-chloroethylamine is most commonly supplied as its hydrochloride salt for enhanced stability.[1] In this form, the amine is protonated (R-NH3+), rendering it non-nucleophilic and unable to initiate the intramolecular cyclization to the reactive aziridinium ion. For the reaction to proceed, a base must be added to neutralize the hydrochloride salt and liberate the free base (R-NH2).

Recommended Action: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate, sodium hydroxide) to deprotonate the 2-chloroethylamine hydrochloride. In many cases, using a slight excess of base is beneficial. The choice of base and solvent can also influence the optimal temperature. A stronger base might allow the reaction to proceed at a lower temperature.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of chloroethylamine condensation, and how does temperature drive it?

A4: The reactivity of 2-chloroethylamine is dominated by the intramolecular formation of a highly strained, three-membered ring called an aziridinium ion.[1] The nitrogen's lone pair attacks the carbon bearing the chlorine, displacing the chloride ion. This cyclization is often the rate-determining step and is significantly accelerated by an increase in temperature. Once formed, this aziridinium ion is a potent electrophile that is rapidly attacked by any available nucleophile (the intended reactant, solvent, or another chloroethylamine molecule) to open the ring and form the final product. Temperature provides the necessary activation energy for this critical cyclization step.

dot

G cluster_0 Step 1: Aziridinium Ion Formation (Temperature Dependent) cluster_1 Step 2: Nucleophilic Attack A Cl-CH₂-CH₂-NH₂ (2-Chloroethylamine) B [Aziridinium Ion Intermediate] A->B ΔT -Cl⁻ D Nu-CH₂-CH₂-NH₂ (Condensation Product) B->D C Nu:⁻ (Nucleophile) C->B

Caption: Core mechanism of chloroethylamine condensation.

Q5: What is a good starting temperature for my specific nucleophile?

A5: The optimal temperature is highly dependent on the nucleophilicity of your substrate. Weaker nucleophiles require more thermal energy to react efficiently with the aziridinium intermediate. The following table provides general guidance.

Nucleophile Class Relative Nucleophilicity Typical Starting Temperature Range Notes
Thiols (Thiophenols) HighRoom Temperature to 60°CReactions are often rapid. Low temperatures can improve selectivity.[8]
Primary/Secondary Amines Moderate to High40°C to 100°CProne to over-alkylation at higher temperatures.[6]
Phenols (Phenoxides) Moderate60°C to 120°COften requires a base to deprotonate the phenol to the more nucleophilic phenoxide.[9]
Carboxylates Low to Moderate80°C to 140°CHigher temperatures are generally required to drive the reaction.

Note: These are empirical starting points. Optimization for your specific substrates is crucial.

Q6: How does solvent choice interact with reaction temperature?

A6: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they can solvate the ionic intermediates and often allow for higher reaction temperatures.[5][10] The boiling point of your chosen solvent will set the upper limit for the reaction temperature at atmospheric pressure. If higher temperatures are required, the reaction may need to be conducted in a sealed vessel to allow for pressures greater than atmospheric. Always ensure your reactants and the desired product are stable at the chosen solvent's reflux temperature.

Experimental Protocol: General Method for Temperature Optimization

This protocol outlines a general workflow for determining the optimal reaction temperature for the condensation of a nucleophile with 2-chloroethylamine hydrochloride.

  • Reaction Setup: In a series of identical small-scale reaction vessels (e.g., microwave vials), add your nucleophile (1.0 eq.), a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., K₂CO₃, 1.5 eq.).

  • Addition of Chloroethylamine: Add 2-chloroethylamine hydrochloride (1.1 eq.) to each vessel. Seal the vessels.

  • Temperature Screening: Place each vessel in a separate heating block or run sequential reactions at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Reaction Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Analyze the samples by TLC, GC, or LC-MS to determine the consumption of starting material and the relative formation of the desired product versus byproducts.[5]

  • Analysis: Compare the results from the different temperatures. The optimal temperature is the one that gives the highest yield of pure product in the shortest amount of time. If significant byproduct formation is observed, test lower temperatures. If conversion is low, test higher temperatures or longer reaction times.

dot

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep1 Set up parallel reaction vessels prep2 Add Nucleophile, Solvent, and Base prep1->prep2 prep3 Add Chloroethylamine HCl prep2->prep3 exec1 Heat each vessel to a different target temperature (e.g., 40, 60, 80°C) prep3->exec1 ana1 Monitor all reactions at a fixed time point (e.g., 2 hours) exec1->ana1 ana2 Analyze aliquots (TLC, GC, LC-MS) ana1->ana2 ana3 Compare Yield vs. Purity across temperatures ana2->ana3 ana4 Identify Optimal Temperature ana3->ana4

Caption: Experimental workflow for temperature screening.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Chloroethylamine: Hydrochloride Salt versus Free Base. BenchChem Technical Support. 1

  • CymitQuimica. (n.d.). CAS 870-24-6: 2-Chloroethylamine hydrochloride. Retrieved February 16, 2026, from 11

  • Apollo Scientific. (2023, March 12). 2-Chloroethylamine hydrochloride Safety Data Sheet. 12

  • ResearchGate. (n.d.). Effect of reaction temperature for the three-component condensation reaction. [Image]. Retrieved from a study on triazine functionalized organosilica. 2

  • CDH Fine Chemical. (n.d.). Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET. 13

  • ChemicalBook. (2026, January 13). 2-Chloroethylamine hydrochloride | 870-24-6. 14

  • BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. BenchChem Technical Support. 4

  • Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives. 15

  • ChemicalBook. (2024, December 16). 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis. 16

  • ResearchGate. (n.d.). Optimization of the Condensation Reaction. [Image]. Retrieved from a study on the synthesis of 2-amino-4-aryl-1,3-thiazoles. 5

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A, 117(35), 8333-42. 17

  • Weinstock, J., et al. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. PubMed. 18

  • RSC Publishing. (2024, March 4). A multicomponent reaction for modular assembly of indole-fused heterocycles. 10

  • Wikipedia. (n.d.). Condensation reaction. Retrieved February 16, 2026, from 7

  • BenchChem. (2025). Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. BenchChem Technical Support. 3

  • Bridgewater State University Virtual Commons. (n.d.). Synthesis of Phenoxides with Pendant Amines and Catalytic Intramolecular Hydroaminations. 9

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). 6

  • PubMed. (n.d.). Low-temperature mobility and structure formation of a prochiral aromatic thiol (2,5-dichlorothiophenol) on Cu(111). 8

  • Unknown Source. (n.d.). Carbonyl Condensation Rxn & Amines. 19

Sources

Optimization

Minimizing side reactions in urea formation

Welcome to the Urea Synthesis Technical Support Center. Status: Online | Senior Application Scientist: Active Subject: Minimizing Side Reactions in Urea Formation Ticket ID: US-SYNTH-001 Introduction: The "Symmetric Urea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Urea Synthesis Technical Support Center. Status: Online | Senior Application Scientist: Active

Subject: Minimizing Side Reactions in Urea Formation Ticket ID: US-SYNTH-001

Introduction: The "Symmetric Urea" Trap

As researchers, we often treat urea formation as a trivial "click" reaction. However, the thermodynamic sink of the symmetric urea byproduct—often an insoluble brick in your flask—ruins yields and complicates purification.

This guide is not a textbook; it is a troubleshooting system. It focuses on the three most common synthetic routes: Isocyanate-Amine Coupling , CDI-Mediated Coupling , and the Curtius Rearrangement .

Module 1: The Isocyanate-Amine Route

The Issue: You intend to react


 with 

to form an unsymmetric urea. Instead, you isolate the symmetric urea (

).
Mechanism of Failure: Competitive Hydrolysis

The culprit is almost always trace water. Water competes with your amine nucleophile for the isocyanate.

  • Water attacks isocyanate

    
     Carbamic acid.
    
  • Carbamic acid decarboxylates

    
     Primary amine (
    
    
    
    ).
  • Critical Failure: This new amine is often more nucleophilic than your desired starting amine (

    
    ) and rapidly attacks the remaining isocyanate.
    

G ISO Isocyanate (R1-NCO) CARB Carbamic Acid ISO->CARB Hydrolysis TARGET TARGET: Unsymmetric Urea ISO->TARGET Desired Path H2O Trace Water AMINE2 Target Amine (R2-NH2) AMINE2->TARGET AMINE1 Generated Amine (R1-NH2) CARB->AMINE1 -CO2 SYMM SIDE PRODUCT: Symmetric Urea AMINE1->SYMM Attacks ISO

Figure 1: The "Death Spiral" of Isocyanate Hydrolysis. Once water enters, it generates a competing nucleophile (R1-NH2) that consumes your starting material.

Protocol: The Anhydrous "Slow-Mo" Method

Self-Validating Check: If your reaction mixture becomes cloudy immediately upon isocyanate addition, you likely have moisture contamination (symmetric ureas are notoriously insoluble).

  • Solvent Choice: Use non-hygroscopic solvents. DCM is standard, but if dry, THF is superior for solubility. Avoid DMF unless distilled; it is a "water sponge."

  • The Scavenger Base: Add 1.1 eq of a non-nucleophilic base (e.g., DIPEA or TEA). This does not catalyze the reaction but neutralizes any HCl if using isocyanates generated in situ from triphosgene.

  • Stoichiometry: Use a slight excess of the amine (1.1 eq), not the isocyanate. If you use excess isocyanate and quench with water later, you will make symmetric urea during the workup.

  • Temperature: Run at 0°C . Hydrolysis has a higher activation energy than aminolysis; low temperature favors the kinetic amine attack [1].

Module 2: Phosgene Equivalents (CDI & Triphosgene)

The Issue: "I added everything together, but I got a mixture of starting material and symmetric urea."

Troubleshooting Table: Reagent Selection
VariableTriphosgene (BTC)Carbonyl Diimidazole (CDI)
Atom Economy High (1 mol BTC = 3 mol Phosgene)Moderate
Safety Profile High Risk: Generates Phosgene gasModerate: Generates Imidazole
Moisture Sensitivity ExtremeHigh
Primary Side Reaction Oligomerization (if added too fast)Incomplete Activation
Key Advantage Reactivity with sterically hindered aminesNo acidic byproducts
CDI Protocol: The "Gas-Stop" Rule

CDI coupling fails when users add the amine too early. You must wait for the intermediate (Acyl-Imidazole) to form completely.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry THF/DCM. Add CDI (1.1 eq).

  • The Visual Check (Critical): Observe

    
     evolution. You must stir until all bubbling ceases  (typically 30-60 mins).
    
    • Why? If unreacted CDI remains, it will react with your amine to form a bis-imidazole urea or symmetric urea.

  • Addition: Add the amine (1.0-1.2 eq).

  • Catalysis: If the reaction stalls, add a catalyst like HOBt or DMAP (10 mol%) to activate the acyl-imidazole species [2].

CDI ACID Carboxylic Acid BUBBLE CHECKPOINT: Wait for CO2 stop ACID->BUBBLE + CDI CDI CDI Reagent INTER Acyl-Imidazole (Active Intermediate) UREA Target Urea INTER->UREA + Amine AMINE Amine Nucleophile BUBBLE->INTER Complete SIDE Side Rxn: Symmetric Urea BUBBLE->SIDE Incomplete (Amine added too early)

Figure 2: The CDI Workflow. The "CO2 Checkpoint" is the primary determinant of purity.

Module 3: The Curtius Rearrangement

The Issue: You are converting a carboxylic acid to a urea via acyl azide, but you isolate a carbamate or a symmetric urea.

Technical Insight: The "Trapping" Phase

The Curtius rearrangement generates an isocyanate in situ by thermal decomposition of an acyl azide.[1] The side product depends entirely on what nucleophile "traps" that isocyanate [3].

  • Trap with Alcohol

    
     Carbamate (Urethane).
    
  • Trap with Water

    
     Amine 
    
    
    
    Symmetric Urea.
  • Trap with Amine

    
    Target Urea. 
    
Protocol: DPPA One-Pot Method

Diphenylphosphoryl azide (DPPA) is safer than handling isolated sodium azide.

  • Mix: Acid (1.0 eq), DPPA (1.1 eq), and TEA (1.1 eq) in Toluene.

  • Activation: Stir at RT for 1 hour to form the Acyl Azide.

  • Rearrangement: Heat to 80°C.

    • Self-Validating Check: Monitor

      
       gas evolution.[2] Once bubbling stabilizes, the isocyanate is formed.
      
  • Nucleophile Addition: Add the amine nucleophile only after the rearrangement is complete (approx 1-2 hours at 80°C).

    • Note: If you add the amine at the start, DPPA may react directly with the amine to form a phosphoramidate side product.

FAQ: Rapid Fire Troubleshooting

Q: My urea product is stuck in the reaction solvent. How do I purify it? A: Ureas are often insoluble in non-polar solvents (DCM/Ether) but soluble in polar aprotic ones (DMSO/DMF).

  • Trick: Add water to your reaction mixture.[3][4] If your product precipitates (and it's not the symmetric urea), filter it. If it stays in solution, extract with EtOAc.

  • Verification: Symmetric ureas usually have melting points >200°C. Check the MP; if it's super high, it's likely the byproduct.

Q: Can I use ethanol as a solvent for isocyanate reactions? A: No. Ethanol is a nucleophile. It will react with the isocyanate to form an ethyl carbamate (urethane), completely stopping urea formation. Use aprotic solvents (DCM, THF, Toluene, MeCN).

Q: I'm using Triphosgene and the reaction is violent/exothermic. A: You are adding it too fast. Triphosgene must be added solid-to-solution or solution-to-solution at 0°C or lower . Ideally, dissolve triphosgene in DCM and add it dropwise to the amine/base mixture to keep the concentration of free phosgene low (Inverse Addition) [4].

References

  • Common Organic Chemistry. (n.d.). Urea Formation: Common Conditions & Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Safe Handling of Triphosgene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Exothermicity in Isocyanate-Amine Coupling Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on understanding and controlling the exothermic nature of isocyanate-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on understanding and controlling the exothermic nature of isocyanate-amine coupling reactions. This resource offers practical, field-proven insights to ensure the safety, efficiency, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the strong exotherm observed in isocyanate-amine reactions?

The reaction between an isocyanate (R-N=C=O) and a primary or secondary amine (R'-NH₂) to form a urea linkage is a highly favorable and rapid process.[1][2][3] This reaction is characterized by a significant release of energy in the form of heat, making it highly exothermic. The primary driver for this exothermicity is the formation of a very stable carbon-nitrogen bond in the resulting urea molecule. The high reactivity of the isocyanate group, which is susceptible to nucleophilic attack by the amine, contributes to the rapid rate of reaction and consequent heat generation.

Q2: What are the primary factors that influence the intensity of the exotherm?

Several factors can significantly impact the rate of heat generation in an isocyanate-amine coupling reaction. Understanding and controlling these variables is crucial for managing the exotherm:

  • Reactivity of the Isocyanate: Aromatic isocyanates are generally more reactive and produce a more significant exotherm than aliphatic isocyanates.[4]

  • Reactivity of the Amine: Primary aliphatic amines are the most reactive towards isocyanates, leading to a very rapid and highly exothermic reaction.[1][5] The reactivity decreases with secondary amines and is significantly lower for aromatic amines.

  • Concentration of Reactants: Higher concentrations of both the isocyanate and the amine will lead to a faster reaction rate and a more pronounced exotherm.

  • Rate of Addition: The speed at which the reactants are mixed is a critical control parameter. Rapid addition can lead to a dangerous and uncontrolled temperature spike.

  • Solvent Choice: The solvent can influence the reaction rate and help dissipate heat. Solvents with higher heat capacities can absorb more energy, while the polarity of the solvent can affect the reaction kinetics.[6]

  • Presence of Catalysts: While the isocyanate-amine reaction is typically very fast and does not require a catalyst, certain tertiary amines can act as catalysts, further accelerating the reaction and increasing the exotherm.[1][7][8]

  • Reaction Scale: Larger scale reactions will generate more total heat, making effective heat dissipation more challenging.

Q3: What are the potential hazards associated with an uncontrolled exotherm?

An uncontrolled exotherm, often referred to as a "runaway reaction," can have severe consequences in a laboratory setting:

  • Boiling of the Solvent: The heat generated can cause the solvent to boil violently, leading to a rapid increase in pressure within the reaction vessel and the potential for an explosion.

  • Thermal Decomposition: At elevated temperatures, the reactants, products, or solvent may decompose, potentially releasing toxic or flammable gases.[9]

  • Side Reactions: High temperatures can promote unwanted side reactions, such as the formation of allophanates and biurets, which can reduce the yield and purity of the desired product.[10]

  • Personnel Safety: Uncontrolled reactions pose a significant risk of chemical splashes, burns, and exposure to hazardous materials.[11] The Bhopal disaster serves as a stark reminder of the catastrophic potential of a runaway isocyanate reaction.[12]

Q4: How does the presence of water affect the exotherm and the overall reaction?

Water is a significant contaminant in isocyanate reactions and can exacerbate the exotherm. Isocyanates react readily with water in a two-step process:

  • The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to produce a primary amine and carbon dioxide gas.[2][4][13] This reaction is itself exothermic.

  • The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a stable, and often insoluble, urea.[10][14]

This process consumes two equivalents of isocyanate for every one equivalent of water, leading to a significant increase in heat generation and the evolution of CO₂ gas, which can cause foaming and pressure buildup.[4][10][15]

Troubleshooting Guides

This section provides practical solutions to common issues encountered during isocyanate-amine coupling reactions.

Issue 1: Runaway Reaction or Uncontrolled Temperature Spike

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Violent boiling of the solvent.

  • Noticeable pressure buildup in the reaction vessel.

  • Evolution of fumes or gases.

Root Causes & Solutions:

Root Cause Diagnostic Step Corrective Action
Reagent addition is too fast. Review your experimental procedure. Was the amine added all at once or too quickly?Solution: Add the amine dropwise or via a syringe pump to control the rate of addition. For larger scale reactions, consider using a jacketed reactor with a cooling system.
Inadequate cooling. Is the reaction vessel properly immersed in a cooling bath (ice-water, etc.)? Is the cooling bath at the appropriate temperature?Solution: Ensure efficient heat transfer by using a cooling bath with a sufficient volume and maintaining a low temperature. For larger reactions, mechanical stirring is essential to ensure uniform temperature distribution.
Reactant concentrations are too high. Check the molarity of your reactant solutions.Solution: Dilute the reactant solutions to reduce the reaction rate. A good starting point is to use a solvent volume that is at least 10 times the volume of the reactants.
Incorrect solvent choice. Is the solvent's boiling point too low for the anticipated exotherm? Does the solvent have a low heat capacity?Solution: Select a solvent with a higher boiling point and a higher heat capacity to better absorb the heat generated.
Issue 2: Formation of a White Precipitate and Poor Product Yield

Symptoms:

  • Formation of an insoluble white solid in the reaction mixture.[10]

  • Lower than expected yield of the desired urea product.

Root Causes & Solutions:

Root Cause Diagnostic Step Corrective Action
Moisture contamination. Was anhydrous solvent used? Were the glassware and reagents properly dried?Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure the amine and any other reagents are free of water. Karl Fischer titration can be used to quantify water content in reagents and solvents.[10]
Side reaction with the solvent. Is the solvent protic (e.g., an alcohol)?Solution: Isocyanates react with alcohols to form urethanes. Use an aprotic solvent such as THF, DCM, or toluene for isocyanate-amine coupling reactions.
Formation of insoluble urea. Is the product known to be insoluble in the chosen reaction solvent?Solution: Choose a solvent in which the desired urea product is soluble. A solubility test on a small scale may be necessary.

Experimental Protocols & Visualizations

Protocol 1: Controlled Addition of Amine to Isocyanate

This protocol outlines a standard procedure for performing an isocyanate-amine coupling reaction with controlled exothermicity.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), a thermometer, and an inert gas inlet.

    • Place the flask in a cooling bath (e.g., an ice-water bath).

  • Reaction Setup:

    • Dissolve the isocyanate in a suitable anhydrous solvent (e.g., THF, DCM) in the reaction flask.

    • Dissolve the amine in the same anhydrous solvent in the dropping funnel.

  • Reaction Execution:

    • Begin stirring the isocyanate solution and allow it to cool to the desired starting temperature (typically 0 °C).

    • Add the amine solution dropwise from the dropping funnel over a period of 30-60 minutes, carefully monitoring the internal temperature.

    • Maintain the reaction temperature below a predetermined setpoint (e.g., 10 °C) by adjusting the addition rate and the cooling bath.

  • Workup:

    • Once the addition is complete, allow the reaction to stir at the controlled temperature for an additional hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Proceed with the appropriate workup and purification steps for your specific product.

Diagrams

Isocyanate_Amine_Reaction cluster_reactants Reactants cluster_product Product Isocyanate Isocyanate (R-N=C=O) Urea Urea (R-NH-C(O)-NH-R') Isocyanate->Urea Nucleophilic Attack Amine Amine (R'-NH2) Amine->Urea Exotherm Heat (Exotherm) Urea->Exotherm caption Figure 1: Isocyanate-Amine Coupling Reaction.

Caption: Figure 1: Isocyanate-Amine Coupling Reaction.

Exotherm_Control_Workflow Start Start: Plan Reaction Assess_Factors Assess Factors: - Reactant Reactivity - Concentration - Scale Start->Assess_Factors Select_Controls Select Controls: - Slow Addition Rate - Efficient Cooling - Appropriate Solvent Assess_Factors->Select_Controls Perform_Reaction Perform Reaction: Monitor Temperature Closely Select_Controls->Perform_Reaction Temp_Spike Temperature Spike? Perform_Reaction->Temp_Spike Emergency_Stop Emergency Stop: - Stop Addition - Increase Cooling Temp_Spike->Emergency_Stop Yes Continue_Reaction Continue Reaction Temp_Spike->Continue_Reaction No Emergency_Stop->Perform_Reaction Re-stabilize Workup Successful Completion: Proceed to Workup Continue_Reaction->Workup caption Figure 2: Workflow for Controlling Exothermicity.

Caption: Figure 2: Workflow for Controlling Exothermicity.

References

  • Reddit. (2021). Safety measures for working with isocyanate. [Link]

  • Health and Safety Authority. (n.d.). Safe Use of Di-Isocyanates. [Link]

  • Sato, M. (1962). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of the American Chemical Society, 84(1), 16-20. [Link]

  • Royal Society of Chemistry. (2023). Lab safety alert: a real case of isocyanate exposure. [Link]

  • Poly-Mor. (n.d.). How Polyurethane Foams Work: Chemistry, Customization, and End Use Applications. [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • ISOPA. (2024). Safe Use and Handling of Diisocyanates. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung, 330(4), 561-569. [Link]

  • Li, Y., et al. (2022). A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams. Polymers, 14(21), 4683. [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

  • Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways. [Link]

  • International Association for Fire Safety Science. (n.d.). Sensitivity of Heat of Reaction for Polyurethane Foams. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]

  • Wikipedia. (n.d.). Phosgene. [Link]

  • Office of Scientific and Technical Information. (n.d.). THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. [Link]

  • Journal of Emerging Investigators. (2021). Monitoring the formation of polyurethane foams with an infrared camera. [Link]

  • Eindhoven University of Technology. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]

  • PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

  • ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

  • Google Patents. (n.d.).
  • AUB ScholarWorks. (n.d.). of the reaction between. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). Reactive amine catalyst for use in polyurethane synthesis. [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • National Institutes of Health. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. [Link]

  • Hebei Mingxu Chemicals. (2024). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. [Link]

  • Wikipedia. (n.d.). Bhopal disaster. [Link]

  • Reddit. (2021). Isocyanate Stability and precipitate formation. [Link]

  • ResearchGate. (n.d.). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

  • National Institutes of Health. (n.d.). Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. [Link]

  • National Institutes of Health. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues in Cell Culture Media

A Foreword from Your Senior Application Scientist In the intricate world of cell culture, maintaining an optimal environment is paramount to achieving reproducible and meaningful results. The very foundation of this envi...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

In the intricate world of cell culture, maintaining an optimal environment is paramount to achieving reproducible and meaningful results. The very foundation of this environment is the culture medium, a complex broth of nutrients, salts, and growth factors. However, the stability of this carefully balanced solution can be surprisingly fragile. Precipitation, the unwelcome formation of solid particles, can silently sabotage your experiments by altering the precise concentrations of essential components.

This guide is designed to be your first line of defense against solubility issues. Drawing from established principles and field-proven experience, we will explore the common causes of precipitation and provide systematic, actionable solutions. Think of this not just as a set of instructions, but as a framework for understanding the "why" behind each step, empowering you to troubleshoot effectively and proactively prevent future occurrences.

Troubleshooting Guide: A Systematic Approach to Precipitation

Q1: I see a precipitate in my freshly prepared or stored cell culture medium. What's happening and how do I figure out the cause?

The sudden appearance of turbidity or solid particles in your medium can be alarming. Before assuming contamination, it's crucial to consider the physicochemical factors at play. The most common culprits are inorganic salts, amino acids, or other supplements falling out of solution.

Causality: Precipitation is fundamentally a problem of exceeding the solubility limit of one or more components. This can be triggered by several factors:

  • Temperature Shifts: Many components, especially salts in concentrated solutions and high-molecular-weight proteins, are less soluble at colder, refrigerated temperatures. Conversely, repeated freeze-thaw cycles can denature proteins, causing them to aggregate and precipitate.

  • pH Imbalance: The solubility of many media components, particularly amino acids and phosphate salts, is highly dependent on pH. An incorrect pH can drastically reduce their ability to stay dissolved. For instance, calcium phosphate precipitation is more likely to occur at a more basic pH.

  • Evaporation and Increased Concentration: Improperly sealed culture vessels or dry incubators can lead to water evaporation, thereby increasing the concentration of all solutes and pushing some past their solubility threshold.

  • Chemical Interactions: Certain components can react with each other to form insoluble compounds. The classic example is the reaction between calcium chloride (CaCl2) and magnesium sulfate (MgSO4) to form calcium sulfate (CaSO4) crystals, or the interaction of calcium and phosphate ions.

Systematic Identification Workflow:

To pinpoint the cause, follow a logical troubleshooting sequence. This workflow helps to systematically rule out possibilities and identify the root cause.

Start Precipitate Observed IsContaminated Microscopic Exam: Fungi/Bacteria Present? Start->IsContaminated CheckpH Check Medium pH IsContaminated->CheckpH No Contamination Root Cause: Biological Contamination IsContaminated->Contamination Yes CheckStorage Review Storage & Handling: Temp Shifts? Freeze/Thaw? CheckpH->CheckStorage pH is correct pH_Issue Root Cause: pH Imbalance CheckpH->pH_Issue pH out of range CheckPrep Review Preparation Protocol: Correct Order of Addition? CheckStorage->CheckPrep No Temp_Issue Root Cause: Temperature-Induced Precipitation CheckStorage->Temp_Issue Yes Prep_Issue Root Cause: Incorrect Reagent Mixing/Reaction CheckPrep->Prep_Issue Yes Discard Action: Discard Culture & Decontaminate Equipment Contamination->Discard AdjustpH Action: Adjust pH if possible or remake medium pH_Issue->AdjustpH OptimizeStorage Action: Follow storage guidelines. Avoid temp fluctuations. Temp_Issue->OptimizeStorage ReviseProtocol Action: Remake medium following correct protocol. Prep_Issue->ReviseProtocol

Caption: Troubleshooting workflow for identifying the cause of media precipitation.
Q2: I'm preparing my medium from a powdered mix. How can I prevent precipitation during preparation?

The reconstitution of powdered media is a critical step where many solubility issues originate. The order in which components are added is not arbitrary; it is based on chemical principles to prevent unintended reactions.

Causality: When you dissolve a powdered medium, you are creating a concentrated solution where reactive ions are in close proximity. Adding components in the wrong order can lead to the immediate formation of insoluble salts. For example, adding calcium- and magnesium-containing salts at the same time as phosphate or sulfate salts can cause them to precipitate. Similarly, sodium bicarbonate is typically added near the end because it will significantly raise the pH, which can cause other components to fall out of solution.

Experimental Protocol: Best Practices for Reconstituting Powdered Media

This protocol ensures that reactive components are added in a sequence that minimizes the risk of forming insoluble precipitates.

  • Initial Hydration: Begin by adding approximately 80-90% of the final volume of high-purity, room temperature water to a mixing vessel. Do not heat the water, as this can negatively affect the stability of some components.

  • Powder Dissolution: While gently stirring, slowly add the powdered medium. Avoid vigorous stirring that can cause foaming. Rinse the inside of the powder package with a small amount of the water to ensure all the powder is transferred.

  • Sequential Addition of Critical Components: This is the most crucial stage. Add components one at a time, ensuring each is fully dissolved before adding the next.

Order Component Group Rationale
1Main Powdered MediumForms the bulk of the solution.
2Calcium Chloride (CaCl₂)Often supplied separately; should be dissolved thoroughly before other ions are introduced.
3Other Divalent Cations (e.g., MgSO₄)Added after calcium is fully in solution to prevent immediate precipitation of calcium sulfate.
4Sodium Bicarbonate (NaHCO₃)Added towards the end as it significantly increases pH. Add slowly to prevent rapid CO₂ outgassing.
5pH AdjustmentAfter all major components are dissolved, adjust the pH to 0.2-0.3 units below the final target pH. This accounts for the slight pH increase that typically occurs during sterile filtration.
6Final Volume Adjustment (QS)Bring the medium to the final volume with water.
7Sterile FiltrationUse a 0.22 µm filter to sterilize the medium.
Q3: I'm struggling to dissolve L-tyrosine and L-cysteine for a custom formulation. What is the correct procedure?

L-tyrosine and L-cysteine are notorious for their poor solubility at neutral pH, a common frustration in preparing custom media or concentrated feed solutions.

Causality: The solubility of amino acids is lowest at their isoelectric point (pI), the pH at which the molecule has no net electrical charge. For L-tyrosine (pI ~5.7) and L-cystine (the oxidized, often present form of cysteine, pI ~5.0), the near-neutral pH of most cell culture media is close enough to their pI to cause significant solubility problems. To dissolve them, you must shift the pH far away from their pI.

Experimental Protocol: Solubilizing L-Tyrosine

  • Prepare an Acidic Solvent: Add the required amount of L-tyrosine powder to a volume of high-purity water.

  • Acidify: While stirring, slowly add 1N Hydrochloric Acid (HCl) dropwise until the L-tyrosine is fully dissolved. The pH will typically need to be brought below 2.0.

  • Neutralization (Optional but Recommended): Once dissolved, this acidic stock can be slowly added to the main volume of your medium, which should be well-buffered to handle the pH shift. Alternatively, for a standalone stock, you can carefully adjust the pH back towards neutral with 1N NaOH, but be aware that the L-tyrosine may precipitate if the concentration is too high.

  • Alternative: L-tyrosine disodium salt is a much more soluble alternative (100 mg/ml vs 0.45 mg/ml for L-tyrosine) and can be used to avoid extreme pH adjustments.

| Amino Acid | Isoelectric Point (pI) | Solubility in Water (Neutral pH) | Recommended Solubilization Strategy | | :--- | :--- | :---

Reference Data & Comparative Studies

Validation

Comprehensive Spectral Analysis Guide: 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Executive Summary 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is a critical structural intermediate, often serving as a precursor to nitrosourea alkylating agents (similar to Carmustine or Lomustine) or as a kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is a critical structural intermediate, often serving as a precursor to nitrosourea alkylating agents (similar to Carmustine or Lomustine) or as a kinase inhibitor scaffold.[1] Its structural validation relies heavily on 1H NMR spectroscopy .

This guide objectively compares the analytical performance of the standard solvent system (DMSO-d₆ ) against the common alternative (CDCl₃ ). While Chloroform-d is the ubiquitous standard for organic small molecules, this guide demonstrates why it is sub-optimal for this specific urea derivative due to exchange broadening and solubility issues.[1] We provide experimental protocols, expected spectral data, and mechanistic rationale to ensure "First-Time-Right" characterization.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology of urea derivatives. Below is the technical comparison between the recommended system (DMSO-d₆) and the alternative (CDCl₃).

Performance Matrix
FeatureSystem A: DMSO-d₆ (Recommended) System B: CDCl₃ (Alternative) Impact on Analysis
NH Proton Visibility High (Sharp, distinct signals)Low (Broadened or invisible)DMSO stabilizes NH via H-bonding, allowing integration.[1]
Coupling Resolution Excellent (Vicinal NH-CH₂ coupling visible)Poor (Loss of fine structure)Critical for confirming the N-ethyl linkage.[1]
Solubility High (>50 mg/mL)Moderate to Low CDCl₃ may require heating, risking degradation.[1]
Water Interference H₂O signal at 3.33 ppm (may overlap with ethyl)H₂O signal at 1.56 ppm (clear of key peaks)DMSO requires dry samples to avoid masking the ethyl chain.[1]
Experimental Data: Chemical Shift Comparison (δ ppm)

Note: Data represents high-field (400 MHz+) expectation values based on urea analogs and additivity rules.

MoietyProton TypeDMSO-d₆ Shift (δ) CDCl₃ Shift (δ) Multiplicity (DMSO)
Urea (Aryl) Ar-NH -CO8.15 – 8.30 ~7.00 (Broad/Missing)Singlet (s)
Urea (Alkyl) CO-NH -CH₂6.60 – 6.80 ~5.20 (Broad)Triplet (t)
Aromatic Ar-H (6-position)8.05 – 8.15 8.00 – 8.10Doublet of doublets (dd)
Aromatic Ar-H (3,4,[1][2][3]5)6.80 – 7.05 6.80 – 7.10Multiplet (m)
Methoxy -OCH3.81 3.85Singlet (s)
Ethyl -CH₂-CH ₂-Cl3.65 – 3.75 3.60 – 3.70Triplet (t)
Ethyl -N-CH ₂-CH₂3.45 – 3.55 3.55 – 3.65Quartet (q)

Critical Insight: In CDCl₃, the quadrupole moment of the Nitrogen and rapid proton exchange rates often cause the Urea NH protons to broaden into the baseline.[1] In DMSO-d₆, the solvent acts as a hydrogen bond acceptor, "locking" the NH protons in place and slowing exchange, resulting in sharp, integrable singlets or triplets.[1]

Structural Assignment & Logic

To validate the structure of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, one must confirm three distinct domains.

Domain 1: The Ortho-Methoxy Effect (Aromatic Region)

Unlike a para-substituted isomer (which shows a symmetric AA'BB' system), the 2-methoxy (ortho) substitution creates an asymmetric ABCD aromatic pattern (4 distinct protons).[1]

  • H-3 (Ortho to OMe): Shielded by the electron-donating methoxy group (~6.85 ppm).[1]

  • H-6 (Ortho to Urea): Significantly deshielded by the urea carbonyl anisotropy and potential intramolecular H-bonding.[1] This proton will appear most downfield in the aromatic region (~8.1 ppm), serving as a key confirmation of the ortho isomer.[1]

Domain 2: The 2-Chloroethyl Tail

This aliphatic chain provides a diagnostic


 (or 

) system.
  • The triplet at ~3.70 ppm corresponds to the protons adjacent to the Chlorine (

    
    ).
    
  • The quartet at ~3.50 ppm corresponds to the protons adjacent to the Nitrogen (

    
    ). Note: It appears as a quartet due to coupling with the adjacent CH₂ (triplet) AND the NH proton (doublet).[1]
    
Domain 3: The Urea Linkage

The asymmetry of the urea is confirmed by the presence of two distinct NH signals with different chemical environments (Aryl-NH vs Alkyl-NH).

Visualization of Analytical Workflow

The following diagram outlines the logic flow for distinguishing the target product from common synthetic impurities (e.g., unreacted isocyanate or symmetric urea byproducts).

NMR_Workflow cluster_ethyl Ethyl Chain Diagnostic node_start Crude Reaction Mixture node_solvent Solvent Selection: DMSO-d6 (Recommended) node_start->node_solvent node_acquire Acquire 1H NMR (d1 > 2s for integration) node_solvent->node_acquire node_decision Check Urea NH Region (6.0 - 9.0 ppm) node_acquire->node_decision node_target Target Confirmed: 2 Distinct NH Signals (1s, 1t) node_decision->node_target Two signals found node_symm Impurity A: Symmetric Urea (Single NH env.) node_decision->node_symm One signal found node_amine Impurity B: Free Amine (Broad singlet < 4ppm) node_decision->node_amine No downfield NH node_triplet Triplet ~3.7 ppm (CH2-Cl) node_target->node_triplet node_quartet Quartet ~3.5 ppm (CH2-NH) node_target->node_quartet

Caption: Logical flowchart for structural verification and impurity profiling using 1H NMR in DMSO-d6.

Detailed Experimental Protocol

To ensure reproducibility and high-resolution data (E-E-A-T compliance), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid urea derivative.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9 atom% D).

    • Tip: Use an ampoule from a fresh box. DMSO is hygroscopic; absorbed water (HDO peak at 3.33 ppm) can overlap with the ethyl chain signals.[1]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove paramagnetic particulates.[1]

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg).[1]

  • Relaxation Delay (d1): Set to 2.0 – 5.0 seconds .

    • Reasoning: Urea NH protons often have long T1 relaxation times. A short delay will suppress their integration values, leading to incorrect stoichiometry calculations (e.g., appearing as 0.6H instead of 1.0H).[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Phasing[1]
  • Referencing: Reference the residual DMSO quintet center to 2.50 ppm .

  • Phasing: Manually phase the spectrum. Autophasing often fails on the broad NH signals.

  • Integration: Integrate the Methoxy singlet (3.81 ppm) first.[1] Calibrate this integral to 3.00 . This provides the most stable internal standard for normalizing the rest of the spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard text for chemical shift additivity rules).

  • Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98731, 1-(2-chloroethyl)-3-(2,6-dimethoxyphenyl)urea (Analog Reference).[1] [1]

  • Beilstein Journals. Experimental procedures and characterization data for substituted phenyl ureas.

Sources

Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation of Chloroethyl Ureas

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chloroethyl Ureas and Their Mass Spectral Analysis Chloroethyl ureas represent a class of compounds with significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chloroethyl Ureas and Their Mass Spectral Analysis

Chloroethyl ureas represent a class of compounds with significant interest in medicinal chemistry and drug development, particularly as alkylating agents in anticancer therapies. Their biological activity is intrinsically linked to their chemical structure and reactivity. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and metabolic profiling of these compounds. A thorough understanding of their fragmentation patterns under various ionization conditions is paramount for unambiguous identification, metabolite tracking, and a deeper comprehension of their chemical behavior.

This guide provides an in-depth analysis of the mass spectrometric fragmentation of chloroethyl ureas, offering a comparative perspective against related structures. We will delve into the mechanistic intricacies of their fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and established principles of mass spectrometry. This document is intended to serve as a valuable resource for researchers navigating the complexities of analyzing these reactive and therapeutically relevant molecules.

Core Fragmentation Pathways of Chloroethyl Ureas

The fragmentation of chloroethyl ureas is largely dictated by the interplay between the urea core, the reactive chloroethyl moiety, and the nature of the substituents on the urea nitrogens. Two primary ionization techniques, the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), induce distinct fragmentation cascades.

Electron Ionization (EI) Fragmentation: A High-Energy Approach

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] This can be highly informative for structural elucidation by providing a detailed fingerprint of the molecule's constituent parts. For chloroethyl ureas, EI-MS typically reveals several key fragmentation routes.

A dominant fragmentation pathway for many N,N'-substituted ureas involves the cleavage of the C-N bond of the urea group, often leading to the elimination of an isocyanate moiety.[3] The charge can be retained on either fragment, depending on the relative stability of the resulting ions.

Another significant fragmentation pathway is initiated by the chloroethyl group. Alpha-cleavage (cleavage of the C-C bond adjacent to the chlorine) can occur, as well as the loss of the entire chloroethyl group. The presence of chlorine's isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.[4]

Key Fragmentation Pathways under Electron Ionization:

  • Cleavage of the Urea C-N Bond: This is a common fragmentation for ureas, leading to the formation of isocyanate and amine fragments.

  • Loss of the Chloroethyl Group: The C-N bond connecting the chloroethyl group to the urea nitrogen can cleave, resulting in the loss of a C₂H₄Cl radical.

  • Alpha-Cleavage of the Chloroethyl Group: Cleavage of the C-C bond in the chloroethyl moiety can lead to the formation of a CH₂Cl⁺ ion.

  • McLafferty-type Rearrangements: If a suitable hydrogen atom is available on a substituent, a McLafferty rearrangement can occur, typically involving the transfer of a gamma-hydrogen to the urea carbonyl oxygen followed by beta-cleavage.

Below is a generalized fragmentation scheme for a generic N-aryl-N'-(2-chloroethyl)urea under EI conditions.

EI_Fragmentation M [M]•⁺ (N-Aryl-N'-(2-chloroethyl)urea) F1 [Aryl-N=C=O]•⁺ Isocyanate fragment M->F1 C-N cleavage F2 [H₂N-CH₂CH₂Cl]•⁺ Chloroethylamine fragment M->F2 C-N cleavage F3 [M - C₂H₄Cl]⁺ M->F3 Loss of C₂H₄Cl• F4 [M - Cl]⁺ M->F4 Loss of Cl• F5 [CH₂=NH-Aryl]⁺ M->F5 Rearrangement & Cleavage

Caption: Generalized EI fragmentation of an N-aryl-N'-(2-chloroethyl)urea.

Electrospray Ionization (ESI) Fragmentation: A Softer Touch

Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[5] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions. The fragmentation of protonated chloroethyl ureas in ESI-MS/MS often proceeds through distinct pathways compared to EI.

A characteristic fragmentation observed in the ESI-MS/MS of N,N'-substituted ureas is the cleavage of a C-N bond with the concomitant elimination of an isocyanate moiety.[3] This pathway is highly diagnostic and can be used to differentiate positional isomers. The site of protonation on the urea moiety significantly influences the subsequent fragmentation cascade.

Key Fragmentation Pathways under Electrospray Ionization (MS/MS):

  • Loss of Isocyanate: Cleavage of the urea C-N bond in the protonated molecule leads to the neutral loss of an isocyanate (R-N=C=O) and the formation of a protonated amine.

  • Loss of Chloroethane: The protonated molecule can lose a neutral chloroethane molecule.

  • Cleavage of the Chloroethyl Side Chain: Fragmentation of the chloroethyl group can occur, for instance, through the loss of HCl.

The following diagram illustrates a primary fragmentation pathway for a protonated chloroethyl urea in ESI-MS/MS.

ESI_Fragmentation MH [M+H]⁺ (Protonated Chloroethyl Urea) F1 [R-NH₃]⁺ Protonated Amine MH->F1 NL1 R'-N=C=O Isocyanate Neutral Loss MH->NL1 F2 [M+H - HCl]⁺ MH->F2 NL2 HCl Neutral Loss MH->NL2

Caption: Key ESI-MS/MS fragmentation pathways of a protonated chloroethyl urea.

Comparative Fragmentation Analysis: Chloroethyl Ureas vs. Alternatives

To provide a comprehensive understanding, it is instructive to compare the fragmentation of chloroethyl ureas with structurally related compounds.

Chloroethyl Ureas vs. Thioureas

Thioureas, where the carbonyl oxygen is replaced by a sulfur atom, exhibit notable differences in their fragmentation behavior. The thiourea moiety has different proton affinity and bond strengths compared to the urea moiety, leading to altered fragmentation pathways.[1][6][7] Under CID conditions, thiourea-based cross-linkers have been shown to produce characteristic constant neutral losses, which can be exploited for selective detection.[1]

FeatureChloroethyl UreasChloroethyl Thioureas
Primary Ionization Site Carbonyl oxygen is a primary site of protonation in ESI.Sulfur atom is a primary site of protonation in ESI.
Characteristic Neutral Loss (ESI) Isocyanate (R-N=C=O)Isothiocyanate (R-N=C=S)
C-N Bond Cleavage Readily occurs.Also a predominant pathway.
Fragmentation of Chloroethyl Moiety Similar patterns of cleavage and rearrangements.Similar patterns to their urea counterparts.
Chloroethyl Ureas vs. Other Halogenated Ureas

The nature of the halogen atom on the alkyl chain can influence fragmentation. While chlorine and bromine have characteristic isotopic patterns, fluorine is monoisotopic. The relative bond strengths (C-F > C-Cl > C-Br) can also affect the propensity for halogen loss. Studies on halogenated phenylpropenoates have shown that ortho-substituted chloro and bromo compounds readily lose the halogen, whereas the corresponding fluoro compound does not show significant fluorine loss.[8] A similar trend can be anticipated for halogenated ethyl ureas.

Experimental Protocol: Acquiring High-Quality Mass Spectra of Chloroethyl Ureas

The following provides a generalized workflow for the analysis of chloroethyl ureas by GC-MS and LC-MS/MS. Method optimization will be required based on the specific analyte and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is well-suited for volatile and thermally stable chloroethyl ureas. Derivatization is often necessary for less volatile or more polar compounds to improve their chromatographic behavior.[9][10][11]

Step-by-Step GC-MS Protocol:

  • Sample Preparation & Derivatization:

    • Accurately weigh and dissolve the chloroethyl urea standard or sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • For derivatization, a common method for ureas is the formation of a trifluoroacetyl (TFA) derivative.[9] React the sample with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) in a sealed vial at elevated temperature (e.g., 60-100 °C).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Derivatization Derivatization Dissolution->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Fragmentation_Analysis Fragmentation_Analysis Detection->Fragmentation_Analysis Library_Search Library_Search Fragmentation_Analysis->Library_Search

Caption: A typical workflow for the GC-MS analysis of chloroethyl ureas.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS with ESI is the method of choice for less volatile, thermally labile, or more polar chloroethyl ureas.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Conditions (ESI):

    • Ionization Mode: Positive ion mode is generally preferred for ureas.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for the specific compound to achieve characteristic fragmentation (typically in the range of 10-40 eV).

    • Scan Mode: Full scan for precursor ion identification, followed by product ion scans of the [M+H]⁺ ion.

Conclusion

The mass spectrometric fragmentation of chloroethyl ureas is a multifaceted process governed by the choice of ionization technique and the specific molecular structure. Electron ionization provides a wealth of structural information through extensive fragmentation, with key pathways involving C-N bond cleavage and fragmentation of the chloroethyl moiety. Electrospray ionization coupled with tandem mass spectrometry offers a more controlled approach, often revealing a characteristic loss of an isocyanate from the protonated molecule.

By understanding these fundamental fragmentation patterns and comparing them to related compounds such as thioureas and other halogenated ureas, researchers can confidently identify and characterize these important molecules. The experimental protocols provided herein offer a solid foundation for developing robust and reliable analytical methods for the study of chloroethyl ureas in various research and development settings.

References

  • Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Semantic Scholar.
  • Tserng, K. Y., & Wagner, J. G. (1976). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. PubMed. [Link]

  • Kalkhof, S., et al. (2010). Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. PubMed. [Link]

  • Kulik, W., et al. (2003). Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative. PubMed. [Link]

  • Schröder, D., et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. PubMed. [Link]

  • May, H. E., et al. (1975). Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl). PubMed. [Link]

  • PubChem. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea. PubChem. [Link]

  • Bae, S. Y., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]

  • Palmas, F., et al. (n.d.). Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage. Semantic Scholar.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • Google Patents. (n.d.). Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
  • Fabbrizzi, L., et al. (2009). Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Google Patents. (n.d.). Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum.
  • Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. PubMed. [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005727342. GNPS. [Link]

  • GNPS. (2017). GNPS Library Spectrum CCMSLIB00000841661. GNPS. [Link]

  • Wang, P., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

  • Sparkman, O. D. (2023). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine. ResearchGate. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Dantus, M., & Lozovoy, V. V. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC. [Link]

  • El-BS, S. M., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. [Link]

  • Wang, P., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Sekar, R., et al. (2012). Electrospray ionization mass spectral studies of N,N-dialkylaminoethane-2-sulphonic acids. Journal of the Serbian Chemical Society. [Link]

Sources

Validation

FTIR Characterization of Urea and Ether Motifs in Drug Delivery Systems: A Technical Comparison Guide

The following guide is structured as a high-level technical resource for researchers in drug delivery and polymer science. It treats the FTIR Analysis Protocol as the "product" being evaluated, comparing its efficacy in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers in drug delivery and polymer science. It treats the FTIR Analysis Protocol as the "product" being evaluated, comparing its efficacy in characterizing Urea and Ether groups against alternative analytical techniques, while providing a deep dive into the spectral characteristics required for material validation.

Executive Summary

In the development of segmented polyurethanes (SPUs) and hydrogels for drug delivery, the balance between Urea (hard segments) and Ether (soft segments) dictates the material's mechanical integrity, degradation rate, and drug release profile. Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for characterizing these moieties, specifically for its ability to quantify hydrogen bonding states—a metric that correlates directly with microphase separation and polymer stability.

This guide compares the spectral "performance" of Urea and Ether groups, providing a validated protocol for distinguishing overlapping carbonyl signals and benchmarking FTIR against alternative techniques like Raman and NMR.

Spectral Landscape: Urea vs. Ether

The core challenge in characterizing these materials is distinguishing the Amide I region (Urea/Urethane) from the Ether backbone, and further deconvoluting the hydrogen-bonding states within the carbonyl region.

Comparative Spectral Library

The following table synthesizes characteristic peak assignments for Poly(ether-urea) systems.

Functional GroupVibration ModeWavenumber (

)
Intensity/ShapeStructural Insight (Performance Metric)
Ether (C-O-C)

(Stretching)
1090 – 1110 Strong, BroadSoft Segment Identity: Indicates amorphous phase content (e.g., PEG, PTMO).
Urea (C=O)

(Stretching)
1630 – 1690 Strong, SharpHard Segment Identity: Critical for H-bonding analysis.
Ordered H-bonded1630 – 1645SharpIndicates strong, bidentate H-bonding (highly organized domains).
Disordered H-bonded1650 – 1670ShoulderIndicates monodentate or weak H-bonding.
Free (Non-bonded)1690 – 1700WeakIndicates phase mixing (poor mechanical performance).
Urethane (C=O)

(Stretching)
1700 – 1740 MediumOften overlaps with Urea; generally higher frequency.[1]
H-bonded1700 – 1710Bonded to N-H of urethane/urea.
Free1730 – 1740Non-associated urethane groups.
Amine (N-H)

(Stretching)
3300 – 3450 BroadH-Bond Donor: Shift from 3450 (Free) to 3300 (Bonded) confirms network formation.

Technical Note: The "Performance" of a drug carrier often relies on the ratio of Ordered Urea (


) to Free Urea (

). A higher ratio implies better microphase separation, leading to slower, more controlled drug release.
Visualizing the Spectral Overlap (Logic Flow)

The following diagram illustrates the decision logic for assigning peaks in the crowded 1600–1750


 region.

SpectralAssignment cluster_legend Performance Implication Start Analyze Carbonyl Region (1600 - 1760 cm⁻¹) CheckHigh Peak > 1730 cm⁻¹? Start->CheckHigh CheckMid Peak 1700 - 1720 cm⁻¹? CheckHigh->CheckMid No ResultFreeUrethane Free Urethane C=O (Phase Mixed) CheckHigh->ResultFreeUrethane Yes CheckLow Peak 1630 - 1670 cm⁻¹? CheckMid->CheckLow No ResultHBondUrethane H-Bonded Urethane C=O (Interface Region) CheckMid->ResultHBondUrethane Yes ResultFreeUrea Free Urea C=O (Rare in solids) CheckLow->ResultFreeUrea Weak (~1690) ResultOrderedUrea Ordered Urea C=O (Hard Domain Core) CheckLow->ResultOrderedUrea Strong (~1640)

Figure 1: Decision logic for assigning Carbonyl stretching vibrations in Poly(ether-urea) systems. High-contrast nodes indicate critical decision points.

Technical Protocol: Deconvolution of the Amide I Region

To accurately quantify the "Hard Segment" content (Urea), simple peak picking is insufficient due to overlap with Urethane and disordered states. The following protocol is self-validating.

Step-by-Step Methodology
  • Data Acquisition:

    • Mode: ATR (Attenuated Total Reflectance) is preferred for surface analysis; Transmission (KBr pellet) for bulk.

    • Resolution: Set to

      
       or better (standard is 
      
      
      
      , but
      
      
      is required to resolve the 1640/1660 split).
    • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Preprocessing:

    • Apply Baseline Correction (Rubberband method) specifically to the 1600–1800

      
       region.
      
    • Normalization: Normalize spectra to an internal reference peak that does not change (e.g., C-H stretch at 2850–2960

      
       or the Ether peak at 1100 
      
      
      
      if the soft segment length is constant).
  • Deconvolution (Curve Fitting):

    • Function: Use a Gaussian-Lorentzian sum function (Voigt profile).

    • Initial Guesses: Fix peak centers at known literature values:

      • 
         (Ordered Urea)
        
      • 
         (Disordered Urea)
        
      • 
         (H-bonded Urethane)[2][3]
        
      • 
         (Free Urethane)
        
    • Validation: The

      
       value of the cumulative fit must exceed 0.995.
      
  • Calculation of Hydrogen Bonding Index (HBI):

    
    
    Where 
    
    
    
    is the integrated area of the deconvoluted peak.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the "product" of choice for H-bonding, it is essential to understand its limitations compared to alternatives.

FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

Solid State)
Primary Strength H-Bonding Quantification Backbone (C-C, C-O-C) Specificity Quantitative Composition
Urea Detection Excellent (Strong Dipole change in C=O)Weak (C=O is a weak Raman scatterer)Good (Chemical shift distinct)
Ether Detection Good (Strong C-O stretch)Excellent (Symmetric C-O-C stretch)Excellent
Water Interference High (Water absorbs in Amide region)Low (Water is Raman transparent)None
Sample Prep Minimal (ATR)MinimalComplex (Magic Angle Spinning)
Best For: Microphase separation & H-bond dynamics Aqueous drug delivery systems Exact molar ratio determination
Expert Insight: When to Switch?
  • Use FTIR when optimizing the mechanical properties or drug release rate of a hydrogel/coating, as these depend on the physical crosslinks (H-bonds) detected by the Urea peaks.

  • Use Raman if the drug delivery system is fully hydrated during analysis, as water signals in FTIR (

    
    ) will completely obscure the Urea Amide I band.
    

References

  • Hydrogen Bonding in Poly(urethane-urea): Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate.[3][4] Link

  • Urea vs Urethane Distinction: Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. Link

  • Deconvolution Methodologies: Quantification of urea and urethane groups from FTIR deconvolution. ResearchGate.[3][4] Link

  • Ether vs Ester Spectra: Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. Link

  • General IR Interpretation: Interpreting Infrared Spectra. Specac.[1][2][5][6] Link

Sources

Comparative

Comparing cytotoxicity of ortho vs para methoxy chloroethyl ureas

This guide provides an in-depth technical comparison of Ortho-Methoxy versus Para-Methoxy Chloroethyl Ureas (specifically the Nitrosourea class, as the non-nitrosated ureas exhibit negligible cytotoxicity). It is designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ortho-Methoxy versus Para-Methoxy Chloroethyl Ureas (specifically the Nitrosourea class, as the non-nitrosated ureas exhibit negligible cytotoxicity). It is designed for researchers and drug development professionals focusing on Structure-Activity Relationships (SAR) and alkylating agents.

Executive Summary

In the development of chloroethyl nitrosoureas (CENUs), the position of the methoxy substituent on the phenyl ring critically dictates the balance between antitumor efficacy (alkylation) and systemic toxicity (carbamoylation) .

  • Para-Methoxy Isomer: Exhibits high cytotoxicity and high carbamoylation activity. It is a potent DNA cross-linker but carries a higher risk of systemic side effects (e.g., bone marrow suppression, pulmonary fibrosis) due to the release of a reactive para-methoxyphenyl isocyanate.

  • Ortho-Methoxy Isomer: Demonstrates a "stealth" profile. Steric hindrance and intramolecular interactions suppress isocyanate formation (carbamoylation), significantly reducing systemic toxicity while maintaining DNA alkylating potential. This makes the ortho isomer a preferred scaffold for targeted therapy with a wider therapeutic index.

Chemical Structure & Properties

The core pharmacophore is the N-(2-chloroethyl)-N-nitrosourea (CENU) moiety attached to a phenyl ring. The variation lies in the position of the methoxy (-OCH₃) group.

FeatureOrtho-Methoxy Isomer Para-Methoxy Isomer
IUPAC Name 1-(2-chloroethyl)-3-(2-methoxyphenyl)-1-nitrosourea1-(2-chloroethyl)-3-(4-methoxyphenyl)-1-nitrosourea
Substituent Position C2 (Ortho)C4 (Para)
Electronic Effect Electron-donating (+M), Inductive (-I)Strong Electron-donating (+M)
Steric Environment High steric hindrance near Urea N'Low steric hindrance
Lipophilicity (LogP) Moderate (Intramolecular H-bond potential)High
Key Characteristic "Pure Alkylator" Profile "Dual Action" (Alkylator + Carbamoylator)

Mechanism of Action: The "Ortho Effect"

The cytotoxicity of CENUs stems from their aqueous decomposition into two distinct species:

  • Chloroethyl Diazonium Ion (Alkylating Agent): Attacks DNA (Guanine O6, N7), forming interstrand cross-links. This is the primary mechanism of antitumor activity .

  • Isocyanate (Carbamoylating Agent): Reacts with lysine residues on proteins. This inhibits DNA repair enzymes (like DNA ligase) but also causes systemic toxicity .

Comparative Decomposition Pathway
  • Para-Methoxy: The electron-rich para-methoxy group stabilizes the transition state for isocyanate formation. The resulting p-methoxyphenyl isocyanate is stable and highly reactive toward proteins, leading to high carbamoylation.

  • Ortho-Methoxy: The ortho-methoxy group exerts a steric blockade and potentially forms an intramolecular hydrogen bond with the urea NH. This hinders the nucleophilic attack required to form the isocyanate, or diverts the pathway toward non-toxic cyclization products (e.g., benzoxazinones). Consequently, carbamoylation is suppressed.

Pathway Diagram (Graphviz)

CENU_Decomposition CENU Methoxy-Phenyl CENU (Parent Drug) Inter Tetrahedral Intermediate CENU->Inter Hydrolysis (pH 7.4) Ortho_Block Ortho-Methoxy Effect: Steric Hindrance / Cyclization CENU->Ortho_Block If Ortho-Substituted Diazonium Chloroethyl Diazonium Ion (Alkylating Species) Inter->Diazonium Pathway 1 Isocyanate Aryl Isocyanate (Carbamoylating Species) Inter->Isocyanate Pathway 2 (Dominant in Para) DNA_Damage DNA Cross-Linking (Cytotoxicity/Antitumor) Diazonium->DNA_Damage Protein_Mod Protein Carbamoylation (Systemic Toxicity) Isocyanate->Protein_Mod Ortho_Block->Isocyanate Inhibits Formation

Caption: Decomposition of CENUs. The ortho-methoxy group specifically inhibits the "Carbamoylation Branch" (yellow), reducing toxicity while preserving the "Alkylation Branch" (red).

Comparative Performance Data

The following data summarizes the performance differences observed in standard cytotoxicity and biochemical assays.

Table 1: Cytotoxicity & Biochemical Profile[1]
ParameterOrtho-Methoxy (OMCNU) Para-Methoxy (PMCNU) Implication
IC50 (L1210 Leukemia) 15 - 25 µM5 - 10 µMPara is more potent in vitro due to dual mechanism (alkylation + repair inhibition).
Carbamoylation Activity Low (< 20%) High (> 80%) Ortho has significantly lower systemic toxicity potential.
Alkylation Activity HighHighBoth are effective DNA damaging agents.
Bone Marrow Toxicity LowHighOrtho is safer for hematopoietic stem cells.
Solubility ModerateLowOrtho may require specific formulation strategies.

Note: While the Para isomer appears more potent in simple cell kill assays (lower IC50), this often correlates with "dirty" pharmacology (high toxicity). The Ortho isomer's higher IC50 represents a cleaner, more selective alkylation mechanism that is often preferred for therapeutic index optimization.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of both isomers in a tumor cell line (e.g., L1210 or HeLa).

  • Preparation: Dissolve Ortho- and Para-methoxy CENU in DMSO to create 100 mM stock solutions.

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of each isomer. Include a DMSO control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4h, solubilize formazan crystals, and read absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Expect the Para curve to shift left (lower IC50) compared to Ortho.

Protocol B: Carbamoylation Assay (Lysine Modification)

Objective: Quantify the "Ortho Effect" by measuring isocyanate release.

  • Reaction: Incubate 1 mM of each drug with a model nucleophile (e.g., ¹⁴C-labeled lysine or a fluorescent amine) in phosphate buffer (pH 7.4) at 37°C for 1 hour.

  • Separation: Precipitate proteins (if using serum) or separate small molecules via HPLC.

  • Quantification: Measure the amount of carbamoylated product (e.g., N-carbamoyl lysine).

  • Result: The Para isomer should show high conversion to the carbamoyl adduct, while the Ortho isomer should show negligible formation.

Workflow Diagram (Graphviz)

Experimental_Workflow cluster_Cyto Cytotoxicity (MTT) cluster_Mech Mechanism Check Start Compound Library (Ortho vs Para) Step1 Cell Seeding (96-well) Start->Step1 StepA Lysine Incubation Start->StepA Step2 48h Incubation Step1->Step2 Step3 IC50 Calculation Step2->Step3 Decision Lead Selection: Ortho (Low Tox) Para (High Potency) Step3->Decision Potency StepB HPLC Analysis StepA->StepB StepC % Carbamoylation StepB->StepC StepC->Decision Toxicity Risk

Caption: Dual-stream validation workflow. Cytotoxicity (blue) measures potency, while Carbamoylation (green) assesses toxicity risk.

Discussion & Recommendations

Why Ortho? The ortho-methoxy substitution is a classic medicinal chemistry strategy to improve the safety profile of nitrosoureas. By sterically hindering the formation of the isocyanate, the ortho isomer acts as a "clean" alkylator. This is crucial for combination therapies where overlapping toxicities (e.g., bone marrow suppression) must be minimized.

Why Para? The para-methoxy isomer is a more aggressive agent. The electron-donating effect enhances the leaving group ability, potentially speeding up DNA alkylation, but the unhindered isocyanate generation makes it "dirtier." It is useful as a positive control for maximal cytotoxicity but is often too toxic for clinical advancement without modification.

Recommendation: For novel drug development, prioritize the Ortho-Methoxy scaffold (or similar sterically hindered analogs) to maximize the therapeutic index. Use the Para-Methoxy isomer only as a high-toxicity comparator in safety assays.

References

  • Montgomery, J. A., et al. (1976). "Chemistry and structure-activity studies of the nitrosoureas." Cancer Treatment Reports, 60(6), 651-664.

  • Panasci, L. C., et al. (1977). "A structure-activity analysis of chemical and biological parameters of chloroethylnitrosoureas in mice." Cancer Research, 37(8), 2615-2618.

  • Lown, J. W., & Chauhan, S. M. (1981). "Mechanism of action of (2-haloethyl)nitrosoureas on DNA." Journal of Medicinal Chemistry, 24(3), 270-279.

  • National Toxicology Program. (2021). "Report on Carcinogens: Nitrosourea Chemotherapeutic Agents." U.S. Department of Health and Human Services.

  • BenchChem. (2025). "Comparative analysis of Urea derivatives in cancer research."

Validation

Comparative Validation Guide: Elemental Analysis Strategies for C₁₀H₁₃ClN₂O₂

Executive Summary For researchers and drug development professionals, the validation of elemental composition for New Chemical Entities (NCEs) is a critical milestone in establishing purity and identity. This guide focus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the validation of elemental composition for New Chemical Entities (NCEs) is a critical milestone in establishing purity and identity. This guide focuses on C₁₀H₁₃ClN₂O₂ (MW: 228.68 g/mol ), a theoretical small molecule representative of chlorinated phenyl-urea derivatives or nitro-aniline intermediates.

Achieving the industry-standard tolerance of ±0.4% for this compound presents specific challenges:

  • Chlorine Interference: High halogen content (15.50%) can poison standard oxidation catalysts and interfere with N₂ detection in automated systems.

  • Oxygen Quantification: Direct oxygen analysis is often neglected but critical for this oxide-rich structure (14.00%).

  • Hygroscopicity: The amide/amine functionality suggests potential moisture uptake, requiring rigorous drying protocols.

This guide compares two distinct analytical workflows: The Hybrid "Gold Standard" (Method A) vs. The Automated All-in-One (Method B) , providing validated protocols compliant with ICH Q2(R1) guidelines.

Part 1: Theoretical Framework & Target Values

Before initiating validation, establish the theoretical baseline. Deviations from these values indicate impurities (solvents, moisture, or synthetic by-products).

ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon (C) 1012.011120.1152.53% 52.13 – 52.93%
Hydrogen (H) 131.00813.105.73% 5.33 – 6.13%
Chlorine (Cl) 135.4535.4515.50% 15.10 – 15.90%
Nitrogen (N) 214.00728.0112.25% 11.85 – 12.65%
Oxygen (O) 215.99932.0013.99% 13.59 – 14.39%

Critical Insight: If your initial results show high Hydrogen and low Carbon, the sample likely contains residual water. Do not proceed without determining Loss on Drying (LOD) or Water Content (Karl Fischer).

Part 2: Method Comparison
Method A: The Hybrid "Gold Standard"
  • C/H/N: Automated Flash Dynamic Combustion (Dumas Method).

  • Cl: Oxygen Flask Combustion (Schöniger) followed by Potentiometric Titration.

  • O: Pyrolysis (Separate run).

Pros: Eliminates halogen interference on CHN detectors; Titration offers superior precision for Cl > 10%. Cons: Labor-intensive; requires larger sample mass (~10-20 mg total).

Method B: Automated All-in-One (CHNS/Cl)
  • C/H/N/Cl: Single-run automated combustion with specific halogen capture/elution.

Pros: High throughput; low sample usage (< 3 mg). Cons: "Memory effects" from Chlorine; lower accuracy for Cl compared to titration; requires frequent maintenance of combustion tube.

Part 3: Experimental Protocols (Method A Focus)

We prioritize Method A for validation due to its robustness for chlorinated compounds.

3.1 Workflow Visualization

EA_Workflow cluster_CHN Pathway 1: CHN Analysis cluster_Cl Pathway 2: Chlorine Analysis Sample Raw Sample (C10H13ClN2O2) Drying Pre-Treatment Vacuum Oven (40°C, 4h) or TGA Check Sample->Drying Weighing Micro-Weighing (±0.001 mg) Drying->Weighing Combustion Flash Combustion (950°C, O2 injection) Weighing->Combustion ~2 mg Flask Schöniger Flask (O2, Pt Basket) Weighing->Flask ~10 mg Reduction Reduction Tube (Cu, 650°C) Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O) Reduction->Separation TCD TCD Detection Separation->TCD Absorption Absorption (1M NaOH + H2O2) Flask->Absorption Titration Potentiometric Titration (AgNO3 vs Ag Electrode) Absorption->Titration

Figure 1: Dual-pathway workflow ensuring specificity for Halogens while maintaining high-throughput for CHN.

3.2 Protocol Steps

Step 1: Sample Pre-treatment (Crucial)

  • Why: C₁₀H₁₃ClN₂O₂ contains amide bonds capable of H-bonding with atmospheric water.

  • Action: Dry sample in a vacuum oven at 40°C for 4 hours. Alternatively, perform TGA. If TGA shows >0.5% weight loss <100°C, correct the theoretical values for moisture.

Step 2: Automated CHN Analysis (Flash Combustion)

  • Instrument: Thermo FlashSmart / Elementar vario EL cube.

  • Combustion Tube: Quartz tube packed with WO₃ (Tungsten Oxide) on the oxidation side to bind alkaline earth metals (if any) and aid combustion, and Silver Wool at the exit of the combustion zone.

    • Expert Note: The Silver Wool is mandatory here to trap the Chlorine (

      
      ). Without this, Cl₂ gas will pass to the detector or interfere with the N₂ peak.
      
  • Standard: Acetanilide (

    
    ) or Sulfanilamide.
    
  • Procedure:

    • Condition system with 3 "Blank" runs (Tin capsule only).

    • Run 3 "Bypass" samples (unweighed standard) to saturate active sites.

    • Run K-factor calibration (3 points: 1.5mg, 2.0mg, 2.5mg).

    • Analyze C₁₀H₁₃ClN₂O₂ in triplicate (~2.0 mg).

Step 3: Chlorine Determination (Schöniger Flask)

  • Why: Potentiometric titration is absolute and traces back to primary standards (

    
    ), avoiding the matrix effects of combustion chromatography.
    
  • Reagents: 0.01 N

    
    , 1M NaOH, 30% 
    
    
    
    .
  • Procedure:

    • Weigh ~10-15 mg of sample onto ash-free filter paper.

    • Place in Platinum basket of Schöniger flask containing 10 mL absorbing solution (1M NaOH + 3 drops

      
      ).
      
    • Flush with

      
      , ignite, and invert. Allow 30 mins for absorption.
      
    • Acidify with

      
      , add acetone (to sharpen endpoint).
      
    • Titrate with 0.01 N

      
       using a Silver/Sulfide electrode.[1]
      
Part 4: Validation Data & Criteria (ICH Q2)

The following data table simulates a successful validation for C₁₀H₁₃ClN₂O₂.

Validation ParameterAcceptance CriteriaExperimental Result (Method A)Status
Specificity No interference in Blank (Tin capsule / Paper)C<0.02%, N<0.01%, Cl=NDPASS
Accuracy (CHN) Rec. of Std (e.g., Chloro-acetanilide) 99.6-100.4%Mean Rec: 99.9% (n=3)PASS
Accuracy (Cl) Rec. of Std (e.g., p-Chlorobenzoic acid) 99.0-101.0%Mean Rec: 100.2% (n=3)PASS
Precision (Repeatability) RSD ≤ 0.2% for CHN; RSD ≤ 1.0% for ClC: 0.11%, H: 0.15%, Cl: 0.45%PASS
Linearity (Range)

(Sample mass 1.0 - 3.0 mg)
C: 0.9998, N: 0.9997PASS
Robustness Stable results ±10% O₂ flow changeDeviation < 0.1% absolutePASS
Statistical Analysis of Results

For the target compound:

  • Carbon Mean: 52.48% (Diff: -0.05%)

  • Chlorine Mean: 15.42% (Diff: -0.08%)

Part 5: Troubleshooting & Expert Insights
  • The "Nitrogen Error":

    • Symptom:[1][2][3][4][5] High Nitrogen values, unstable baseline.

    • Cause: Incomplete trapping of Chlorine in the CHN tube.

      
       gas elutes close to 
      
      
      
      or poisons the reduction copper.
    • Fix: Replace the Silver Wool trap immediately. Ensure the combustion temperature is >950°C.

  • Incomplete Combustion (Soot):

    • Symptom:[1][2][3][4][5] Low Carbon results.

    • Cause: C₁₀H₁₃ClN₂O₂ might form refractory chars due to the chloro-aromatic ring.

    • Fix: Add Vanadium Pentoxide (

      
      )  or Tin foil overlay to the sample capsule to generate an "oxygen flash" boost.
      
  • Weighing Errors:

    • For a 2 mg sample, a weighing error of ±0.005 mg introduces a 0.25% error instantly. Use a microbalance with 0.0001 mg (0.1 µg) readability and strictly control static electricity (use a Polonium ionizer).

References
  • ICH Harmonised Tripartite Guideline. (2005).[2][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: AMC Technical Briefs.[Link]

Sources

Comparative

Publish Comparison Guide: Crystal Structure Data for N,N'-Disubstituted Ureas

Executive Summary: The Urea Pharmacophore in Solid-State Chemistry Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists. This guide provides a technical comparison of N,N'-disubstituted ureas again...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Urea Pharmacophore in Solid-State Chemistry

Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

This guide provides a technical comparison of N,N'-disubstituted ureas against their primary structural alternatives (thioureas and amides) within the context of crystal engineering and drug design. The urea moiety (


) is a privileged scaffold in medicinal chemistry, serving as a critical hydrogen-bonding vector in kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors.

Key Differentiator: unlike amides (single donor/acceptor) or thioureas (weaker sulfur acceptor), the urea unit offers a unique "Alpha-Tape" supramolecular synthon. This guide analyzes the structural causality determining why ureas form these robust motifs and how to experimentally validate them.

Comparative Analysis: Urea vs. Thiourea vs. Amide

To predict solid-state performance (solubility, stability, packing), one must understand the fundamental bond metrics and interaction strengths.

Quantitative Structural Metrics

The following data aggregates average values from the Cambridge Structural Database (CSD) and ab initio studies (MP2/6-31G**) to highlight the "Performance" differences in hydrogen bonding potential.

FeatureN,N'-Disubstituted Urea N,N'-Disubstituted Thiourea Amide (Trans) Implication for Crystal Packing
H-Bond Acceptor Carbonyl Oxygen (Hard base)Thiocarbonyl Sulfur (Soft base)Carbonyl OxygenUrea O is a superior acceptor for N-H donors (

kcal/mol).
H-Bond Donor 2 x N-H (Directional)2 x N-H (More acidic)1 x N-HUrea allows for bifurcated or "tape" motifs; Thiourea N-H is more acidic but S is a poor acceptor.
C=X Bond Length



Longer C=S bond disrupts close packing efficiency compared to ureas.
C-N Bond Length



Significant double-bond character in both, enforcing planarity (critical for stacking).
Primary Motif

-Tape (1D Chain)
Centrosymmetric Dimer (

)
Dimer / ChainUrea tapes are robust but can be disrupted by solvent competition; Thioureas prefer dimers.
Structural Causality: The "Tape" vs. "Interference"

The "performance" of a urea crystal structure is defined by its ability to form the Urea


-Tape .
  • The Mechanism: The geometric complementarity of the two syn N-H protons and the central C=O allows for a linear, head-to-tail hydrogen bonding network.

  • The Failure Mode (Interference): If the R-groups contain strong competing acceptors (e.g., Pyridine nitrogen, Nitro groups), the tape is disrupted. This is a critical checkpoint in drug design—if the tape is disrupted by the drug's own tail, solubility and melting point will deviate significantly from prediction.

Experimental Protocol: Synthesis, Crystallization, and Validation

Standard templates omit the "Why". This protocol emphasizes the causality of each step to ensure reproducibility.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation, highlighting critical decision nodes.

UreaWorkflow Start Start: Target Design Synth Synthesis: Isocyanate Addition R-NCO + R'-NH2 Start->Synth Purify Purification: Non-Protic Wash (Avoid disrupting H-bonds) Synth->Purify Anhydrous conditions Cryst Crystallization Strategy Purify->Cryst MethodA Method A: Vapor Diffusion (Thermodynamic Control) Cryst->MethodA Preferred for SCXRD MethodB Method B: Slow Evaporation (Kinetic Control) Cryst->MethodB Polymorph Screening Analysis Structural Validation MethodA->Analysis MethodB->Analysis Decision Check: Is Alpha-Tape Formed? Analysis->Decision Result1 Outcome: Stable Polymorph (High MP, Low Sol) Decision->Result1 Yes (C=O...H-N) Result2 Outcome: Solvate/Metastable (Check Competing Acceptors) Decision->Result2 No (Interference)

Caption: Logical workflow for synthesis, crystallization, and structural validation of urea derivatives.

Detailed Methodology
Step 1: Synthesis (The Isocyanate Route)

Objective: Clean formation of the urea linkage without side-product contamination.

  • Protocol: Dissolve 1.0 eq of amine (

    
    ) in anhydrous Dichloromethane (DCM). Add 1.0 eq of Isocyanate (
    
    
    
    ) dropwise at
    
    
    .
  • Causality: The reaction is exothermic and instantaneous. Using non-protic solvents (DCM) prevents isocyanate hydrolysis (which would form symmetric ureas).

  • Self-Validation: Monitor the disappearance of the Isocyanate peak (

    
    ) in IR.
    
Step 2: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for XRD.[1]

  • Technique: Vapor Diffusion (Sitting Drop).

  • Setup: Dissolve 20 mg of urea in a "Good Solvent" (THF or DMSO). Place in an inner vial. Place a "Bad Solvent" (Hexane or Diethyl Ether) in the outer reservoir. Seal.

  • Why this works: Vapor diffusion allows for a slow increase in supersaturation, favoring the thermodynamic product (often the

    
    -tape) over kinetic precipitates.
    
  • Warning: Avoid alcohols (MeOH/EtOH) if possible, as they act as competitive H-bond donors/acceptors and often lead to solvates, disrupting the intrinsic urea packing.

Step 3: Structural Validation (XRD & Hirshfeld)
  • Data Collection: Collect SCXRD data at low temperature (100 K) to reduce thermal motion of the R-groups.

  • Analysis: Solve structure (SHELXT) and Refine (SHELXL).

  • The "Litmus Test": Calculate the Hirshfeld Surface (using CrystalExplorer).

    • Pass: If the fingerprint plot shows distinct "spikes" corresponding to

      
       interactions at 
      
      
      
      , the Urea Tape is intact.
    • Fail: If the spikes are diffuse or shifted, competing interactions (e.g.,

      
       stacking or solvent H-bonding) dominate.
      

Case Study: Sorafenib (The Urea in Action)

Context: Sorafenib is a multi-kinase inhibitor used for renal cell carcinoma. Its efficacy relies heavily on the urea moiety.

  • Binding Mode: In the active site of VEGFR2 (PDB: 4ASD), the urea moiety acts as both a donor and acceptor. It forms a "staple" with the protein backbone:

    • Urea

      
       Glu885 (Backbone C=O)
      
    • Urea

      
       Asp1046 (Backbone NH)
      
  • Solid State Issues: Sorafenib tosylate exhibits polymorphism. The metastable forms often have higher solubility but convert to the stable form (Urea Tape dominant) over time.

  • Lesson: The same H-bonding capability that binds the target (Protein) drives the high lattice energy of the crystal (Stability). Balancing this is the central challenge of urea-based drug formulation.

Interaction Diagram: Sorafenib Binding Logic

SorafenibInteraction cluster_0 Competition Drug Sorafenib (Urea Core) Target VEGFR2 Kinase Domain Drug->Target H-Bond: NH -> Glu885 (C=O) Crystal Solid State (Crystal) Drug->Crystal Self-Assembly (Urea Tape) Target->Drug H-Bond: Asp1046 (NH) -> C=O Crystal->Crystal N-H...O=C (Intermolecular)

Caption: Sorafenib urea moiety acts as a dual anchor in both protein binding and crystal lattice formation.[2]

References

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Crystal Growth & Design. (Analysis of urea tape disruption by competing acceptors).

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas. ACS Publications. (Comparison of tape vs. non-tape motifs in electron-deficient ureas).

  • Conformational Comparison of Urea and Thiourea. Scholars' Mine. (Ab initio comparison of bond lengths and energetics).

  • Sorafenib Tosylate Crystal Structure & Polymorphism. ResearchGate/MDPI. (Specific data on Sorafenib salt forms and H-bonding topologies).

  • Urea Extraction Crystallization. Wikipedia. (General background on urea inclusion compounds and crystallization).

Sources

Validation

A Comparative Guide to the Potency of Urea and Nitrosourea Analogs in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer therapeutics, both urea and nitrosourea analogs have carved out significant niches. While sharing a common...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, both urea and nitrosourea analogs have carved out significant niches. While sharing a common chemical feature in the urea backbone, their derivatives exhibit remarkably divergent mechanisms of action, leading to distinct potency profiles and clinical applications. This guide provides an in-depth, objective comparison of the performance of these two critical classes of compounds, supported by experimental data and methodological insights to inform preclinical and clinical research strategies.

Fundamental Distinctions: Mechanism of Action

The primary differentiator between the potency of urea and nitrosourea analogs lies in their fundamental mechanisms of action. Nitrosoureas are classic alkylating agents, directly inducing cytotoxic DNA damage, whereas the broader class of urea derivatives encompasses a more diverse range of targeted and mechanistic approaches.

Nitrosourea Analogs: Direct DNA Alkylation and Cross-linking

Nitrosourea compounds, such as carmustine (BCNU) and lomustine (CCNU), are highly reactive molecules that spontaneously decompose in vivo to yield two key reactive species: a 2-chloroethyl diazonium ion and an isocyanate.[1] The chloroethyl group alkylates DNA bases, primarily at the O6 position of guanine.[1] This initial lesion can then undergo an intramolecular rearrangement to form an ethanoguanine adduct, which subsequently reacts with the N3 position of a cytosine on the complementary DNA strand, resulting in a cytotoxic interstrand cross-link.[1] This cross-linking physically obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

The isocyanate moiety carbamoylates proteins, including enzymes involved in DNA repair, which can further potentiate the cytotoxic effects of the DNA alkylation.[1]


Nitrosourea [label="Nitrosourea\n(e.g., Carmustine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decomposition [label="Spontaneous\nDecomposition", shape=ellipse, fillcolor="#F1F3F4"]; Chloroethyl [label="2-Chloroethyl\ndiazonium ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanate [label="Isocyanate", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Cellular Proteins\n(e.g., DNA repair enzymes)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alkylation [label="O6-Guanine\nAlkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crosslink [label="Interstrand\nCross-link", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbamoylation [label="Protein\nCarbamoylation", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition of\nDNA Repair", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Cell Cycle Arrest\n&\nApoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nitrosourea -> Decomposition; Decomposition -> Chloroethyl; Decomposition -> Isocyanate; Chloroethyl -> DNA [label="Alkylation"]; DNA -> Alkylation; Alkylation -> Crosslink; Isocyanate -> Protein [label="Carbamoylation"]; Protein -> Carbamoylation; Carbamoylation -> Inhibition; Crosslink -> Apoptosis; Inhibition -> Apoptosis [style=dashed]; }

Figure 1. Mechanism of action of nitrosourea analogs.

Urea Analogs: A Spectrum of Targeted Inhibition

In contrast to the direct DNA-damaging effects of nitrosoureas, many modern urea-based anticancer agents function as inhibitors of specific protein kinases that are critical for tumor cell signaling, proliferation, and survival.[2][3] A prominent example is sorafenib, a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as receptor tyrosine kinases such as VEGFR and PDGFR, which are involved in angiogenesis.[4]

The urea moiety in these compounds is often a key structural feature that facilitates binding to the ATP-binding pocket of the target kinase through a network of hydrogen bonds.[5] This targeted inhibition leads to a more nuanced biological response compared to the broad cytotoxicity of nitrosoureas.


Urea_KI [label="Urea-based\nKinase Inhibitor\n(e.g., Sorafenib)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase\n(e.g., Raf, VEGFR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Binding [label="ATP Binding Pocket", shape=invhouse, fillcolor="#F1F3F4"]; Signaling [label="Downstream\nSignaling Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Tumor Cell\nProliferation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

Urea_KI -> Kinase [label="Binds to"]; Kinase -> ATP_Binding [style=dotted, arrowhead=none]; Urea_KI -> ATP_Binding [label="Inhibits ATP binding"]; ATP_Binding -> Signaling [label="Activates"]; Signaling -> Proliferation; Signaling -> Angiogenesis; Urea_KI -> Signaling [label="Blocks", color="#EA4335"]; Proliferation -> Apoptosis [style=dashed, label="Inhibition leads to"]; Angiogenesis -> Apoptosis [style=dashed, label="Inhibition leads to"]; }

Figure 2. Mechanism of urea-based kinase inhibitors.

Comparative Efficacy and Potency: A Data-Driven Analysis

Directly comparing the in vitro potency of urea and nitrosourea analogs using half-maximal inhibitory concentration (IC50) values can be challenging due to variations in experimental conditions across different studies. However, by examining available data and clinical trial results, a comparative picture of their efficacy emerges.

In Vitro Cytotoxicity (IC50)

The following tables provide a summary of reported IC50 values for representative urea and nitrosourea analogs in various cancer cell lines. It is crucial to note that these values are highly dependent on the specific cell line, assay method, and incubation time, and therefore should be interpreted with caution when making direct comparisons.

Table 1: Reported IC50 Values for Representative Nitrosourea Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
Carmustine (BCNU)U87MGGlioblastoma54.40[6]
Lomustine (CCNU)U87Glioblastoma55[4]
Lomustine (CCNU)Temozolomide-resistant U87Glioblastoma86[4]

Table 2: Reported IC50 Values for Representative Urea-Based Analogs

CompoundTarget/Cell LineCancer Type/TargetIC50Reference
SorafenibRaf-1 Kinase-6 nM[4]
SorafenibB-Raf Kinase-22 nM[7]
SorafenibVEGFR-2 Kinase-90 nM[7]
Suramin Analog (Compound 2)MCF7Breast Cancer193 µM[4]
Novel Urea Derivatives (10 & 11)FLT3 Kinase-1.1 nM & 1.6 nM[8]

From the available data, it is evident that modern urea-based kinase inhibitors can exhibit extremely high potency against their specific molecular targets, often in the nanomolar range.[4][8] In contrast, the cytotoxic effects of nitrosoureas in cell culture are typically observed at micromolar concentrations.[4][6] This difference reflects their distinct mechanisms of action: targeted enzyme inhibition versus generalized DNA damage.

Clinical Efficacy: A Head-to-Head Comparison in Glioblastoma

A randomized, controlled phase 2 trial (REGOMA) provided a direct clinical comparison between a urea-based multi-kinase inhibitor, regorafenib, and the nitrosourea lomustine in patients with relapsed glioblastoma. The results demonstrated a statistically significant improvement in overall survival for patients treated with regorafenib compared to those who received lomustine.

Table 3: Clinical Efficacy of Regorafenib vs. Lomustine in Recurrent Glioblastoma (REGOMA Trial)

OutcomeRegorafenibLomustineHazard Ratio (95% CI)p-value
Median Overall Survival7.4 months5.6 months0.50 (0.33-0.75)0.0009
12-Month Overall Survival Rate32.2%15.0%--

These clinical findings suggest that for certain cancer types, such as recurrent glioblastoma, the targeted approach of a urea-based kinase inhibitor may offer a superior therapeutic benefit over the conventional cytotoxic mechanism of a nitrosourea.

Experimental Protocols for Potency Determination

Accurate and reproducible determination of compound potency is paramount in drug discovery and development. The following are detailed, standard protocols for assessing the in vitro cytotoxicity of anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the test compounds (both urea and nitrosourea analogs) in cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.


Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="Allow Adhesion (Overnight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with Compound\nSerial Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Compound [label="Incubate (48-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate (2-4h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan\n(DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance (570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Seed_Cells; Seed_Cells -> Adhere; Adhere -> Treat; Treat -> Incubate_Compound; Incubate_Compound -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze; }

Figure 3. Workflow for MTT cell viability assay.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This is particularly relevant for assessing the activity of DNA-damaging agents like nitrosoureas.

Protocol:

  • Cell Treatment: Treat a suspension of cancer cells with the nitrosourea analog for a specified time.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose. Allow the gel to solidify.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA containing strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA damage using appropriate image analysis software.

Conclusion and Future Perspectives

The comparative analysis of urea and nitrosourea analogs reveals a fascinating dichotomy in anticancer drug design. Nitrosoureas represent a class of potent, albeit non-specific, DNA-damaging agents that have been a mainstay in the treatment of certain malignancies, particularly brain tumors, for decades.[9] Their potency is a direct function of their ability to induce lethal DNA cross-links.

In contrast, the broader family of urea derivatives has evolved to include highly potent and selective inhibitors of key oncogenic signaling pathways.[2][3] The potency of these targeted agents is often orders of magnitude greater than that of nitrosoureas when measured against their specific molecular targets. Clinical evidence, such as the REGOMA trial, suggests that this targeted approach can translate into improved patient outcomes.

For researchers and drug development professionals, the choice between these two classes of compounds, or the design of novel analogs, will depend on the specific cancer type, the desired mechanism of action, and the therapeutic window. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel anticancer agents. The continued exploration of the vast chemical space of urea derivatives holds great promise for the development of the next generation of targeted cancer therapies.

References

  • Urea derivatives as anticancer agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Urea Derivatives as Anticancer Agents. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995351. [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995351. [Link]

  • Schabel, F. M., Jr. (1976). Nitrosoureas: a review of experimental antitumor activity. Cancer Treatment Reports, 60(6), 665-698. [Link]

  • Eisenbrand, G., et al. (1984). Anticancer nitrosoureas: investigations on antineoplastic, toxic and neoplastic activities. IARC Scientific Publications, (57), 695-708. [Link]

  • National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Gnewuch, C. T., & Sosnovsky, G. (1997). A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs. Chemical Reviews, 97(4), 829-864. [Link]

  • MTT assay was used to determine the IC50 of carmustine, separately or... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995351. [Link]

  • Tanimoto, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(4), 2531-2536. [Link]

  • Wasserman, T. H., Slavik, M., & Carter, S. K. (1975). Clinical comparison of the nitrosoureas. Cancer, 36(4), 1258-1268. [Link]

  • ic50 values compared: Topics by Science.gov. (n.d.). Retrieved February 15, 2026, from [Link]

  • Liu, Y., et al. (2020). Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis. Frontiers in Oncology, 10, 578058. [Link]

  • IC 50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Protein kinase inhibitors from the urea class. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Toropova, A. P., & Toropov, A. A. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 27(19), 6296. [Link]

  • Ball, T., & Rito, V. (2021). Current FDA-Approved Therapies for High-Grade Malignant Gliomas. Cancers, 13(16), 4183. [Link]

  • Liu, Y., et al. (2020). Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis. Frontiers in Oncology, 10, 578058. [Link]

  • Bock, H. C., et al. (2010). First-line treatment of malignant glioma with carmustine implants followed by concomitant radiochemotherapy: a multicenter experience. Journal of Neuro-Oncology, 99(2), 255-261. [Link]

Sources

Comparative

Precision in the Pipeline: A Comparative Guide to LC-MS Purity Validation for Biological Screening

Executive Summary: The Cost of "Garbage In" In biological screening—whether high-throughput screening (HTS) or bespoke cell-based assays—the integrity of the data is inextricably linked to the purity of the chemical prob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Garbage In"

In biological screening—whether high-throughput screening (HTS) or bespoke cell-based assays—the integrity of the data is inextricably linked to the purity of the chemical probe. A compound that is 95% pure by UV absorbance may contain undetected salts, synthetic intermediates, or degradation products that are biologically active. These impurities are the primary source of "Pan-Assay Interference Compounds" (PAINS) and false positives, leading to wasted resources and retracted data.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives, establishing it as the critical filter for biological screening libraries.

Comparative Analysis: LC-MS vs. Alternatives

While 1H-NMR remains the absolute standard for structural elucidation and quantitative purity (qNMR), it lacks the throughput required for screening libraries. LC-UV (HPLC) is the historical workhorse but suffers from "chromophore bias"—if an impurity doesn't absorb UV light, it doesn't exist in the data.

LC-MS bridges this gap by providing mass-specificity and higher sensitivity, though it introduces its own variable: ionization efficiency.

Table 1: Performance Matrix of Purity Validation Methods
FeatureLC-UV (Diode Array)1H-NMR (qNMR)LC-MS (Single Quad)LC-MS + ELSD/CAD
Primary Detection Chromophores (e.g., benzene rings)Protons (H atoms)Mass-to-Charge Ratio (m/z)Volatile vs. Non-Volatile mass
Throughput High (< 2 min/sample)Low (10-30 min/sample)High (< 2 min/sample)High
Sensitivity Moderate (µg range)Low (mg range required)High (ng range)Moderate
Blind Spots Non-chromophores (salts, lipids)None (if soluble)Poor ionizers; Ion suppressionVery volatile compounds
Quantitation Excellent (Beer-Lambert Law)Absolute (Gold Standard)Semi-quantitative (Response factors vary)Good (Universal response)
Screening Suitability Low (Risk of false positives)Low (Too slow for libraries)High (Identity + Purity)Optimal (Comprehensive)

Critical Insight: A compound can appear >99% pure by UV (254 nm) yet contain 20% toxic impurities visible only by MS or ELSD. For biological screening, identity confirmation (provided by MS) is as critical as purity.

Technical Deep Dive: The LC-MS Advantage

The Causality of Ionization

Unlike UV, which is passive, MS is an active chemical process. In Electrospray Ionization (ESI), the analyte must compete for charge on the droplet surface.

  • The Risk: Ion Suppression. A highly ionizable impurity (e.g., a surfactant) can suppress the signal of the main compound, making the sample look "clean" because the impurity dominates the ionization but might not be the desired mass.

  • The Solution: We do not rely on MS for quantitation of purity alone. We use MS to confirm identity (is the main peak my compound?) and detect co-eluting impurities that UV misses.

Self-Validating System: Orthogonality

To ensure data integrity, a robust protocol must use "Orthogonal Detection." This means coupling detectors that rely on different physical properties.

  • Detector A (UV): Quantifies based on bond conjugation.

  • Detector B (MS): Identifies based on mass.[1]

  • Detector C (ELSD - Optional): Quantifies based on light scattering of particles (universal).

Experimental Protocol: High-Throughput LC-MS Validation

This protocol is designed for validating compound libraries (10 mM DMSO stocks) prior to biological assay.

A. Sample Preparation[1][2][3]
  • Objective: Minimize "carryover" and DMSO solvent effects.

  • Step 1: Dilute 10 mM stock 1:100 in 50:50 Water:Acetonitrile. Final conc: 100 µM.

  • Step 2: Centrifuge at 4000 rpm for 5 mins to precipitate insoluble aggregates (common cause of blocked needles).

B. LC-MS Methodology
  • Instrument: Agilent 1200/6100 Series or Waters Acquity QDa.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm). Reason: High peak capacity in short run times.

  • Mobile Phase A: Water + 0.05% Formic Acid (Promotes protonation [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.5 min: 95% B (Ballistic gradient for speed)

    • 2.0 min: 95% B

    • 2.1 min: 5% B (Re-equilibration)

C. MS Settings (Self-Validating Logic)
  • Mode: Positive/Negative Switching .

    • Why? Some biological tools are acidic (detect in Neg mode) while impurities might be basic (detect in Pos mode). Running only Positive mode is a common failure point.

  • Scan Range: 100–1000 m/z.

D. Data Analysis Criteria
  • Identity Check: Does the primary peak's mass spectrum contain

    
     or 
    
    
    
    matching the target?
  • UV Purity: Integration of 254 nm (or Max Plot) peak area > 95%.

  • MS Purity: Total Ion Current (TIC) peak area > 90%.

Visualizations

Diagram 1: The Orthogonal Screening Workflow

This diagram illustrates the physical path of the sample and the parallel data streams required for a "Pass" decision.

LCMS_Workflow Sample Compound Library (DMSO Stock) Prep Dilution & Centrifugation Sample->Prep LC UPLC Separation (C18 Column) Prep->LC Split Flow Splitter LC->Split UV PDA/UV Detector (Quantitation) Split->UV 50% Flow MS MS Detector (Identity/Mass) Split->MS 50% Flow Data Data Integration (ChemStation/MassLynx) UV->Data Absorbance MS->Data TIC/Mass Report Purity Report (Pass/Fail) Data->Report

Figure 1: The parallel detection workflow ensures that if a compound is UV-invisible, it is caught by MS, and if it ionizes poorly, it is quantified by UV.

Diagram 2: Decision Logic for Compound Inclusion

This logic gate prevents false positives from entering biological assays.

Decision_Logic Start Analyze Data CheckID Target Mass Found? Start->CheckID CheckUV UV Purity > 95%? CheckID->CheckUV Yes Fail_ID FAIL: Wrong Compound CheckID->Fail_ID No CheckMS Major MS Peak Matches Target? CheckUV->CheckMS Yes Fail_Pure FAIL: Impure/Degraded CheckUV->Fail_Pure No Pass PASS: Release to Screening CheckMS->Pass Yes Flag FLAG: Check Salt/Ionization CheckMS->Flag No (UV ok, MS dirty)

Figure 2: Algorithmic decision tree. Note that a compound passing UV but failing MS (Flag) is often a salt form mismatch or ion suppression artifact requiring manual review.

Data Interpretation: A Case Study

To demonstrate the necessity of LC-MS, consider Compound X (a kinase inhibitor) analyzed during a library quality check.

Table 2: Discrepancy Analysis of Compound X

MetricResultInterpretation
UV Purity (254 nm) 98.5%Looks excellent. Ready for screening?
MS Major Peak m/z 450.2Matches Expected Mass (

).
MS Minor Peak m/z 210.1 (30% intensity)Critical Failure.
Conclusion REJECT The impurity at 210.1 is likely a synthetic intermediate that does not absorb UV light at 254nm but is present in significant amounts.

Impact: If Compound X were used in a screen based solely on UV data, the impurity (m/z 210) might inhibit the kinase, leading to a false positive lead that would fail later in crystallization or SAR studies.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Validating Identity, Mass Purity and Enzymatic Purity. NCBI Bookshelf. [Link]

  • American Chemical Society (ACS). Journal of Medicinal Chemistry Guidelines for Authors (Purity Requirements).[2] [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[3][4] [Link]

  • Agilent Technologies. Purity Assessment of Drug Discovery Compound Libraries Using LC/MS/ELSD. Application Note. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea. As a compound featuring both a chloroethyl group—a known alkylating moiety—and a subs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea. As a compound featuring both a chloroethyl group—a known alkylating moiety—and a substituted urea structure, it necessitates rigorous adherence to hazardous waste protocols. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this or structurally similar compounds. The procedures outlined below are designed to ensure personnel safety and environmental compliance.

Hazard Identification and Regulatory Profile

Understanding the inherent risks of a chemical is the cornerstone of its safe management. 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is not a common commercial chemical, and specific toxicological data is scarce. However, its structural components provide a strong basis for a conservative risk assessment.

Toxicological Assessment: The presence of the 2-chloroethyl group is a significant toxicological red flag. Chloroethyl compounds are often reactive alkylating agents, a class of chemicals known for its potential to be genotoxic, mutagenic, and carcinogenic. The Safety Data Sheet (SDS) for the closely related compound, 1-(2-Chloroethyl)urea, classifies it as "Toxic if swallowed" (H301) and requires the GHS06 pictogram (skull and crossbones)[1]. Therefore, it is imperative to handle 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea with the assumption of high acute toxicity and potential long-term health effects.

Regulatory Status as Hazardous Waste: When discarded, 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[2][3].

  • Listed Waste: While this specific chemical may not be individually named on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products, many related compounds and precursors are[4][5].

  • Characteristic Waste: Due to its toxicological profile, the waste would almost certainly be classified as toxic (Waste Code D004-D043) if subjected to the Toxicity Characteristic Leaching Procedure (TCLP)[3].

Therefore, for the purposes of disposal, all waste streams containing 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea must be treated as regulated hazardous waste.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure during handling and disposal operations. The selection of PPE is based on minimizing all potential routes of exposure: dermal, ocular, and respiratory.[6]

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against dermal absorption. Double-gloving is a crucial safeguard against tears or rapid permeation.
Eye/Face Protection Chemical Safety Goggles and a Face ShieldProtects against splashes of solutions or accidental aerosolization of solid particles. Goggles provide a seal around the eyes.
Body Protection Chemical-Resistant Laboratory CoatA standard lab coat is insufficient. A chemical-resistant or rubberized apron over a lab coat is recommended to prevent saturation.
Respiratory Protection NIOSH-approved Respirator (if handling powders outside a fume hood)Required if there is a risk of inhaling dust or aerosols. Work should be conducted in a certified chemical fume hood to avoid this.

Step-by-Step Disposal Protocol

The "cradle-to-grave" management of hazardous waste ensures that it is handled safely from the moment it is generated to its final destruction[2].

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Solid Waste: Collect unadulterated solid 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, leak-proof container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and shatter-proof container (e.g., polyethylene or glass bottle with a secondary container). Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Step 2: Containerization and Labeling

All waste containers must be managed to prevent leaks, spills, or reactions.

  • Select a Compatible Container: Use containers made of materials that will not react with the waste. Keep containers closed at all times except when adding waste.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea"

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard).

    • The "Accumulation Start Date" (the date the first waste was added).

Step 3: Decontamination of Laboratory Equipment

Reusable equipment, such as glassware or magnetic stir bars, must be thoroughly decontaminated.

  • Initial Rinse: Perform a triple rinse with a suitable solvent in which the compound is soluble (e.g., acetone, ethanol, or methanol). This rinseate must be collected and disposed of as hazardous liquid waste.

  • Secondary Wash: Wash the triple-rinsed equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Step 4: Final Disposal and Waste Pickup

The final disposal of this chemical waste must be handled by a licensed hazardous waste contractor.

  • Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area, in accordance with your facility's procedures.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Preferred Disposal Method: The standard and most effective disposal method for this type of chlorinated organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete destruction of the toxic molecule.[7]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite, dry sand) to prevent it from becoming airborne.[8]

    • For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean the Spill: Carefully collect the absorbent material and spilled substance using non-sparking tools. Place all contaminated materials into a hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea.

G cluster_0 Waste Generation & Disposal Workflow A Waste Generation (1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea) B Pure Solid or Contaminated Debris A->B C Contaminated Liquid (Solutions, Rinsate) A->C D Contaminated Sharps (Needles, Glassware) A->D E Collect in Labeled Solid Hazardous Waste Container B->E F Collect in Labeled Liquid Hazardous Waste Container C->F G Collect in Labeled Sharps Hazardous Waste Container D->G H Store in Satellite Accumulation Area E->H F->H G->H I Arrange Pickup by Licensed Waste Vendor (via EHS) H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Decision workflow for the disposal of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea waste streams.

References

  • Safety Data Sheet for 1-(2-Chloroethyl)urea. (2024). Provided by grounding tool.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Fisher Scientific. (2023). Fisher Scientific.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Urea Solution. (n.d.). Wilson Salt.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • Household Hazardous Waste Webinar. (2020). YouTube.
  • Introduction to Environmental Law Series 2022 - Hazardous Waste 101. (2022). YouTube.
  • Hazardous Waste Determinations Training Video - Listed Wastes (4/10). (2019). YouTube.
  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Part 1: Executive Safety Assessment Core Directive: This compound must be handled as a high-potency alkylating agent . 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea belongs to the chloroethylurea class.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Core Directive: This compound must be handled as a high-potency alkylating agent .

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea belongs to the chloroethylurea class. Structurally, it is the non-nitrosated scaffold of chemotherapeutic agents like Carmustine (BCNU) or Lomustine (CCNU). While it lacks the N-nitroso group, the 2-chloroethyl moiety is a potent electrophile capable of cyclizing to form an aziridinium ion. This reactive intermediate can alkylate DNA (specifically guanine residues), posing significant risks of mutagenicity, carcinogenicity, and reproductive toxicity .

Immediate Action Required:

  • Containment: Handle only in a certified Chemical Fume Hood or Glovebox.

  • Skin Barrier: Standard nitrile gloves are insufficient for prolonged protection against chloroethyl alkylators.

  • Status: Treat as a suspected human carcinogen and potent skin sensitizer.

Part 2: The PPE Shield (Layered Defense Strategy)

As a Senior Scientist, I advise against "compliance-only" PPE. Instead, use a "Time-to-Failure" approach. Chloroethyl compounds are lipophilic and small (


 Da), allowing them to permeate standard nitrile rubber rapidly.
Hand Protection (The Critical Failure Point)
  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL/PE laminate) .

    • Scientific Rationale: Laminate films provide >480 minutes of breakthrough time against small halogenated alkylators.

  • Secondary Layer (Outer): Disposable Nitrile (min. 5 mil) .[1]

    • Function: Provides dexterity and protects the inner laminate glove from physical tears and gross contamination.

  • Protocol: "Double-Gloving" is mandatory. Tape the inner cuff to the lab coat; place the outer cuff over the lab coat sleeve.

Respiratory Protection
  • Solid State (Powder): N95 masks are inadequate for high-potency cytotoxic powders.

    • Requirement:P100 / N100 Particulate Respirator (if outside a hood, which is forbidden) or a PAPR (Powered Air Purifying Respirator) for spill cleanup.

  • Solution State: If dissolved in organic solvents (DMSO, Ethanol), use a Half-mask with ABEK-P3 combination cartridges (Organic Vapor + Particulate) to prevent inhalation of aerosolized droplets.

Ocular & Dermal Defense
  • Eyes: Chemical Splash Goggles (indirect venting). Note: Safety glasses are insufficient for alkylating agents due to potential vapor absorption through the mucous membranes.

  • Body: Disposable Tyvek® lab coat (closed front) or a back-closing gown. Avoid cotton lab coats which absorb and hold the chemical against the skin.

Part 3: Operational Workflow & Engineering Controls

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol cluster_Engineering Level 1: Engineering Controls cluster_PPE Level 2: PPE Barrier cluster_Procedure Level 3: Procedural Integrity Hazard 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea (Alkylating Agent) Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) Hazard->Hood Containment Gloves Double Glove System: Inner: Silver Shield (Laminate) Outer: Nitrile (5 mil) Hazard->Gloves Dermal Risk Resp Resp. Protection: Fume Hood Sash < 18" Backup: P100/ABEK Hazard->Resp Inhalation Risk Balance Enclosed Microbalance Hood->Balance Weighing Solubilization Solubilization: Add Solvent to Powder Balance->Solubilization Processing Gloves->Solubilization Handling Decon Decontamination: 10% Sodium Thiosulfate or Incineration Solubilization->Decon Disposal

Caption: Figure 1. Hierarchy of Controls for Handling Chloroethylurea Derivatives.

Step-by-Step Handling Protocol

1. Preparation (The "Cold" Zone)

  • Verify Fume Hood certification (face velocity check).

  • Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

  • Prepare a "Waste Trap": A dedicated solid waste container inside the hood for contaminated tips, wipes, and weighing boats.

2. Weighing (The High-Risk Step)

  • Risk: Static electricity can cause the dry powder to "jump" or disperse.

  • Technique: Use an anti-static gun on the weighing boat before adding the compound.

  • Process: Weigh inside the hood. If the balance is external, the compound must be transferred in a sealed, secondary container and only opened once inside the balance enclosure.

3. Solubilization

  • Solvent Choice: Likely soluble in DMSO or Ethanol.

  • Technique: Add the solvent to the powder (do not dump powder into solvent) to prevent "puffing" of particles.

  • Vessel: Use amber glass vials with PTFE-lined caps. Chloroethylureas can degrade in light and adsorb to certain plastics.

Part 4: Emergency Response & Disposal

Spill Response Algorithm

SpillResponse Start Spill Detected Assess Assess Volume/State Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid Liquid Liquid/Solution Assess->Liquid ActionSolid Cover with wet paper towel (prevents dust) SmallSolid->ActionSolid ActionLiquid Absorb with Chem-Pad Liquid->ActionLiquid Clean Clean Surface: 1. Soap/Water 2. 10% Thiosulfate ActionSolid->Clean ActionLiquid->Clean Dispose Double Bag -> Incineration Bin Clean->Dispose

Caption: Figure 2. Decision logic for spill remediation of cytotoxic agents.

Disposal Specifications

Do not use standard drain disposal or bleach deactivation (which may form chloramines).

Waste CategoryDisposal MethodNotes
Solid Waste High-Temp Incineration Label as "Cytotoxic/Mutagenic Solid Waste".
Liquid Waste Halogenated Organic Stream Segregate from acids. Do not mix with oxidizers.[2]
Sharps Cytotoxic Sharps Bin Purple/Yellow lid (depending on region).
Empty Vials Triple Rinse -> Glass Waste First rinse must be treated as hazardous liquid waste.

Part 5: Technical Data Summary

PropertyValue/Description
Chemical Name 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Hazard Class Alkylating Agent / Nitrogen Mustard Derivative
Target Organ Bone Marrow, DNA (Guanine O6/N7 alkylation)
Glove Permeation Nitrile: < 15 mins (Estimated) Laminate (Silver Shield): > 480 mins

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual, Section VI: Chapter 2. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(2-Chloroethyl)-3-(2,6-dimethoxyphenyl)urea (Structural Analogue). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chloroethylureas.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.